molecular formula C6H8O B1366568 (E)-3-Methylpent-2-en-4-yn-1-ol CAS No. 6153-06-6

(E)-3-Methylpent-2-en-4-yn-1-ol

Cat. No.: B1366568
CAS No.: 6153-06-6
M. Wt: 96.13 g/mol
InChI Key: ZSJHASYJQIRSLE-GQCTYLIASA-N
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Description

(E)-3-Methylpent-2-en-4-yn-1-ol is a useful research compound. Its molecular formula is C6H8O and its molecular weight is 96.13 g/mol. The purity is usually 95%.
The exact mass of the compound (E)-3-Methylpent-2-en-4-yn-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (E)-3-Methylpent-2-en-4-yn-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-Methylpent-2-en-4-yn-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-methylpent-2-en-4-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-3-6(2)4-5-7/h1,4,7H,5H2,2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJHASYJQIRSLE-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CO)/C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501334885
Record name (2E)-3-Methyl-2-penten-4-yn-1-ol
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Molecular Weight

96.13 g/mol
Source PubChem
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CAS No.

6153-06-6
Record name (2E)-3-Methyl-2-penten-4-yn-1-ol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentol trans-form
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Record name (2E)-3-Methyl-2-penten-4-yn-1-ol
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Record name (E)-3-methylpent-2-en-4-yn-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-PENTOL, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71839QU48O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(E)-3-Methylpent-2-en-4-yn-1-ol CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (E)-3-Methylpent-2-en-4-yn-1-ol

Introduction

(E)-3-Methylpent-2-en-4-yn-1-ol, a terminal alkyne and primary alcohol, is a pivotal C6 building block in industrial organic synthesis.[1][2] Its strategic importance lies in its conjugated enyne system and a reactive hydroxyl group, which allow for a variety of chemical transformations. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a focus on its significant role in the production of high-value compounds such as carotenoids and vitamins.[3][4] The stereochemistry of the double bond is critical, with the (E)-isomer being the desired starting material for specific complex molecules like zeaxanthin and astaxanthin.[1][3]

Chemical and Physical Properties

(E)-3-Methylpent-2-en-4-yn-1-ol is an oily liquid, and like its (Z)-isomer, it is sensitive to heat and prone to polymerization due to the presence of both double and triple bonds in its structure.[5]

PropertyValueSource(s)
CAS Number 6153-06-6[1][2][6][7]
Molecular Formula C6H8O[6][7]
Molecular Weight 96.13 g/mol [1][7]
IUPAC Name (2E)-3-methylpent-2-en-4-yn-1-ol
Appearance Oily liquid[5]
Boiling Point 73°C at 1.253 kPa[5]
Refractive Index 1.4934 at 20°C[5]
InChI Key ZSJHASYJQIRSLE-GQCTYLIASA-N[1]

Core Synthesis Pathway: Allylic Rearrangement

The industrial synthesis of 3-methyl-2-penten-4-yn-1-ol isomers is primarily achieved through the acid-catalyzed allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol.[1][5] This process yields a mixture of (E) and (Z) isomers, from which the desired (E)-isomer must often be separated for specific applications.[1]

Synthesis of the Precursor: 3-Methyl-1-penten-4-yn-3-ol

The precursor alcohol is synthesized via the reaction of methyl vinyl ketone with acetylene in the presence of a metal catalyst, such as calcium, in liquid ammonia.[5]

Step-by-Step Protocol:

  • Add liquid ammonia to a reaction vessel and cool to below -40°C.[5]

  • Introduce metal calcium followed by a continuous stream of acetylene gas while stirring to form calcium acetylide dispersed in the solvent.[5]

  • Cool the reaction mixture to -60°C and add methyl vinyl ketone while maintaining a moderate flow of acetylene.[5]

  • Control the reaction temperature at -55°C for approximately 25 minutes.[5]

  • Raise the temperature to -5°C over 90 minutes to evaporate the ammonia.[5]

  • Add equal volumes of diethyl ether and water, followed by a 50% aqueous acetic acid solution to neutralize the mixture, keeping the temperature below 15°C.[5]

  • Separate the organic layer. Extract the aqueous layer twice with diethyl ether.[5]

  • Combine the organic extracts, wash with an aqueous sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and purify by distillation after solvent recovery.[5] This process typically yields around 71% of the iso-C6 alcohol (3-methyl-1-penten-4-yn-3-ol).[5]

Allylic Rearrangement to (E/Z)-3-Methylpent-2-en-4-yn-1-ol

The tertiary propargyl alcohol (3-methyl-1-penten-4-yn-3-ol) undergoes an allylic rearrangement, typically catalyzed by an acid like sulfuric acid, to produce a mixture of the primary alcohols (E)- and (Z)-3-methyl-2-penten-4-yn-1-ol.[1][5] The industrial product of this rearrangement often contains 10-15% of the trans-isomer ((E)-isomer).[1]

G cluster_0 Precursor Synthesis cluster_1 Allylic Rearrangement cluster_2 Separation & Products MVK Methyl Vinyl Ketone Reaction1 Reaction with Ca in Liquid Ammonia MVK->Reaction1 Acetylene Acetylene Acetylene->Reaction1 Precursor 3-Methyl-1-penten-4-yn-3-ol Reaction1->Precursor Reaction2 Acid-Catalyzed Rearrangement (H₂SO₄) Precursor->Reaction2 Isomer_Mix Mixture of (E) and (Z) Isomers Reaction2->Isomer_Mix Separation Separation Isomer_Mix->Separation E_Isomer (E)-3-Methylpent-2-en-4-yn-1-ol Separation->E_Isomer Desired for Carotenoids Z_Isomer (Z)-3-Methylpent-2-en-4-yn-1-ol Separation->Z_Isomer Intermediate for Vitamin A G C6 (E)-3-Methylpent-2-en-4-yn-1-ol (C6 Building Block) C15 C15 Intermediate C6->C15 + C9 C9 Component C9->C15 + C10 C10 Component C40 C40 Carotenoid (e.g., Astaxanthin, Zeaxanthin) C10->C40 + C15->C40 2x

Caption: Role of the C6 synthon in a generalized carotenoid synthesis.

Safety, Handling, and Storage

Proper handling and storage are crucial due to the compound's reactivity and potential hazards.

  • Handling : Work should be conducted in a well-ventilated area using non-sparking tools to prevent fire from electrostatic discharge. [8]Personal protective equipment (PPE), including suitable protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles, is mandatory. [8]Contact with skin and eyes, as well as the formation of aerosols, should be avoided. [8]* Storage : The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. [8]It must be kept away from incompatible materials, such as oxidizing agents, and foodstuff containers. [8][9]* First-Aid Measures :

    • Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. [8] * Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. [8] * Eye Contact : Rinse cautiously with water for several minutes. [9] * Ingestion : Do not induce vomiting. Seek immediate medical attention. [10]

Conclusion

(E)-3-Methylpent-2-en-4-yn-1-ol is more than a simple chemical compound; it is a fundamental building block that enables the large-scale synthesis of complex and valuable natural products. Its utility in producing carotenoids and vitamins underscores its importance in the food, feed, and pharmaceutical industries. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and chemical professionals aiming to leverage its synthetic potential.

References

  • 3-methylpent-2-en-4-yn-1-ol - NIST WebBook. [Link]

  • Photochemical isomerization of a pent-2-en-4-yn-1-ol - Google P
  • 2-Penten-4-yn-1-ol, 3-methyl- | C6H8O - PubChem. [Link]

  • Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol - MDPI. [Link]

Sources

The Physical Chemistry and Synthetic Utility of 3-Methylpent-2-en-4-yn-1-ol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methylpent-2-en-4-yn-1-ol (Molecular Formula: C₆H₈O) is a highly reactive, terminal alkyne and allylic alcohol that serves as a fundamental C6 building block (synthon) in complex organic synthesis. Due to the presence of a carbon-carbon double bond, a triple bond, and a primary hydroxyl group, this compound is indispensable in the industrial-scale convergent synthesis of vital natural products, including Vitamin A (retinol) and C40 carotenoids like astaxanthin and zeaxanthin 1.

This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, structural divergence, and standardized experimental protocols associated with handling and utilizing this critical intermediate.

Physicochemical Profiling & Isomeric Divergence

The stereochemistry of 3-methylpent-2-en-4-yn-1-ol dictates its physical properties and its downstream utility. The compound exists as two geometric isomers: the (Z)-isomer (cis) and the (E)-isomer (trans).

The structural differences between the (Z) and (E) configurations lead to variations in their dipole moments and intermolecular hydrogen-bonding efficiencies. Consequently, the (Z)-isomer exhibits a higher boiling point and density compared to its (E) counterpart. Understanding these thermodynamic differences is critical for the physical separation of the isomers via fractional distillation 2.

Quantitative Data Summary
Property(Z)-3-Methylpent-2-en-4-yn-1-ol(E)-3-Methylpent-2-en-4-yn-1-ol
CAS Number 6153-05-56153-06-6
Molecular Weight 96.13 g/mol 96.13 g/mol
Appearance Colorless to light yellow oily liquidColorless to light yellow oily liquid
Boiling Point 171 °C (at 760 mmHg) / 89-92 °C (at 4 kPa)165-167 °C (at 760 mmHg)
Density ~0.940 g/cm³0.922 g/cm³
Refractive Index 1.49301.4850
Flash Point 75 °C65 °C

Data aggregated from standardized chemical databases 23.

Mechanistic Synthesis and Allylic Rearrangement

The industrial synthesis of 3-methylpent-2-en-4-yn-1-ol relies on the acid-catalyzed allylic rearrangement of a tertiary alcohol precursor, 3-methyl-1-penten-4-yn-3-ol . This precursor is initially formed by the reaction of methyl vinyl ketone with acetylene.

When subjected to a medium-strength acid, the tertiary alcohol undergoes a structural rearrangement to yield a mixture of the (Z) and (E) isomers. The reaction is thermodynamically driven to favor the (Z)-isomer, typically resulting in an 85:15 (Z:E) product ratio 4.

G MVK Methyl Vinyl Ketone TertAlcohol 3-Methyl-1-penten-4-yn-3-ol (Tertiary Alcohol) MVK->TertAlcohol Acetylene Acetylene Acetylene->TertAlcohol AcidCat Acid Catalyst (Allylic Rearrangement) TertAlcohol->AcidCat H2SO4 / 80°C Z_Isomer (Z)-3-Methylpent-2-en-4-yn-1-ol (~85% Yield) AcidCat->Z_Isomer Major Pathway E_Isomer (E)-3-Methylpent-2-en-4-yn-1-ol (~15% Yield) AcidCat->E_Isomer Minor Pathway

Fig 1: Acid-catalyzed allylic rearrangement pathway of 3-methyl-1-penten-4-yn-3-ol.

Protocol 1: Industrial Synthesis & Isomer Isolation

Self-validating mechanism: The strict temperature control (80 °C) ensures the activation energy for the allylic shift is met without triggering uncontrolled polymerization.

  • Reagent Preparation: Dissolve 115 g of 3-methyl-1-penten-4-yn-3-ol in 250 mL of an anhydrous organic solvent (e.g., chloroform or isopropyl ether) 5.

  • Acid Catalysis: Introduce a dilute, medium-strength acid (e.g., sulfuric acid) dropwise. Maintain the reaction temperature strictly at 80 °C under continuous stirring to initiate the rearrangement.

  • Phase Separation: Allow the reaction mixture to cool to room temperature. Separate the organic layer and extract the remaining aqueous phase twice with diethyl ether to maximize product recovery.

  • Neutralization & Drying: Combine all organic extracts, wash thoroughly with an aqueous sodium bicarbonate solution to neutralize residual acid, and dry over anhydrous magnesium sulfate.

  • Fractional Distillation: Purify the crude mixture under reduced pressure (e.g., 4 kPa). The distinct boiling points (89-92 °C for Z-isomer at 4 kPa) allow for the precise separation of the desired (Z)-isomer from the (E)-isomer.

Downstream Applications: Vitamin A and Carotenoid Synthesis

The isolated isomers serve divergent, yet equally critical, roles in the pharmaceutical and nutritional sectors.

  • The (E)-isomer is elaborated into C40 polyene chains to synthesize vibrant, antioxidant-rich carotenoids like astaxanthin and zeaxanthin 1.

  • The (Z)-isomer is the cornerstone of the classic Isler synthesis for Vitamin A. It acts as the C6 nucleophile that attacks a β-C14-aldehyde to construct the complete C20 skeleton of retinol 5.

G Z_Isomer (Z)-3-Methylpent-2-en-4-yn-1-ol Dianion Dianion Intermediate Z_Isomer->Dianion + 2 eq Grignard Grignard Grignard Reagent (e.g., Ethylmagnesium bromide) Grignard->Dianion C20 C20 Diol Skeleton Dianion->C20 + C14 Aldehyde C14 β-C14-Aldehyde C14->C20 VitA Vitamin A (Retinol) C20->VitA Reduction & Dehydration

Fig 2: Grignard-mediated coupling of the (Z)-isomer to form the Vitamin A C20 skeleton.

Protocol 2: Grignard Reaction for C20 Skeleton Formation

Self-validating mechanism: The use of two equivalents of Grignard reagent is strictly required because the first equivalent deprotonates the primary alcohol, while the second forms the reactive acetylide anion necessary for the C-C bond formation.

  • Dianion Formation: In a rigorously anhydrous ethereal solvent, react (2Z)-3-methylpent-2-en-4-yn-1-ol with two equivalents of a Grignard reagent (e.g., ethylmagnesium bromide). Maintain an inert atmosphere (N₂ or Argon) to prevent premature quenching.

  • Aldehyde Coupling: Once the dianion is fully formed, slowly introduce the β-C14-aldehyde to the reaction vessel at controlled low temperatures.

  • Quenching: Terminate the reaction via a controlled aqueous quench (e.g., saturated NH₄Cl solution) to yield the C20 diol intermediate.

  • Elaboration: Subject the resulting C20 diol to selective Lindlar hydrogenation (reducing the alkyne to an alkene) followed by dehydration to yield the fully conjugated Vitamin A structure.

Safety, Stability, and Polymerization Risks

Handling 3-methylpent-2-en-4-yn-1-ol requires stringent safety protocols. The presence of multiple unsaturated bonds (an alkene and a terminal alkyne) renders both the (E) and (Z) isomers highly susceptible to exothermic, radical-initiated polymerization.

Critical Hazard: If heated above 120 °C in a sealed environment (such as a sealed tube or an unvented reactor), the compound will undergo explosive polymerization 2.

Storage Standards:

  • Must be stored in tightly sealed containers in a cool, well-ventilated area (recommended 2-8 °C).

  • Keep isolated from direct sunlight, strong oxidizing agents, and strong acids/alkalis to prevent spontaneous degradation or auto-ignition.

References

  • BenchChem. "Contextualizing (E)-3-Methylpent-2-en-4-yn-1-ol as a Key Building Block." BenchChem. 1

  • ChemBK. "3-Methyl-2-penten-4-yn-1-ol - Physico-chemical Properties." ChemBK. 2

  • GuideChem. "(Z)-3-Methylpent-2-en-4-yn-1-ol 6153-05-5 Properties." GuideChem. 3

  • BenchChem. "Application Notes and Protocols: The Role of (2Z)-3-Methylpent-2-en-4-yn-1-ol in Vitamin A Synthesis." BenchChem.5

  • Google Patents. "EP2225193B1 - Photochemical isomerization of a pent-2-en-4-yn-1-ol." Google Patents. 4

Sources

Stereochemical Control in Conjugated Enyne Synthons: A Technical Guide to (E)- and (Z)-3-Methylpent-2-en-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stereochemical distinctions, synthesis, and applications of the (E) and (Z) isomers of 3-Methylpent-2-en-4-yn-1-ol.

Executive Summary

3-Methylpent-2-en-4-yn-1-ol (often designated as the C6 Building Block or C6 Alcohol ) is a critical intermediate in the industrial synthesis of isoprenoids, particularly Vitamin A (Retinol) and carotenoids like Astaxanthin.[1][2] Its structure features a conjugated enyne system with a trisubstituted alkene, giving rise to two geometric isomers: (Z) and (E) .

The differentiation between these isomers is not merely academic; it dictates the efficiency of downstream coupling reactions (e.g., Grignard additions) and the stereochemical purity of the final pharmaceutical ingredient (API). While the (Z)-isomer is the thermodynamically favored product of the standard industrial synthesis and the primary precursor for Vitamin A, the (E)-isomer is required for specific carotenoid syntheses.

Molecular Architecture & Stereochemical Assignment

The stereochemistry of 3-Methylpent-2-en-4-yn-1-ol is defined by the geometry around the C2=C3 double bond. Proper assignment requires the Cahn-Ingold-Prelog (CIP) priority rules.[3]

CIP Priority Analysis

Structure:



  • At Carbon 2 (C2):

    • Priority 1:

      
       (Carbon bonded to Oxygen)
      
    • Priority 2:

      
      
      
  • At Carbon 3 (C3):

    • Priority 1:

      
       (Ethynyl group; Carbon bonded to C, C, C via ghost atoms)
      
    • Priority 2:

      
       (Methyl group; Carbon bonded to H, H, H)
      
Isomer Definitions
IsomerCIP DesignationGeometry DescriptionSteric Implications
(Z)-Isomer Zusammen (Together)High priority groups (

and

) are on the same side .[3]
The bulky hydroxymethyl group is trans to the methyl group, reducing steric strain. This makes the (Z)-isomer thermodynamically more stable .
(E)-Isomer Entgegen (Opposite)High priority groups (

and

) are on opposite sides .
The bulky hydroxymethyl group is cis to the methyl group, creating significant steric repulsion.
Visualization of Isomers

Isomers cluster_Z (Z)-3-Methylpent-2-en-4-yn-1-ol (Thermodynamically Stable) cluster_E (E)-3-Methylpent-2-en-4-yn-1-ol (Less Stable) Z_Struct      H           CH3       \         /        C = C       /         \ HO-CH2            C≡CH E_Struct HO-CH2            CH3       \         /        C = C       /         \      H           C≡CH

Caption: Structural comparison of (Z) and (E) isomers highlighting the spatial arrangement of the hydroxymethyl and ethynyl groups.

Physicochemical Profiling

The distinct geometries lead to measurable differences in physical properties.[4] The (Z)-isomer's lower steric strain contributes to its higher abundance in equilibrium mixtures.

Property(Z)-Isomer(E)-IsomerNotes
Boiling Point 65°C (at 1.25 kPa)73°C (at 1.25 kPa)The (Z)-isomer is more volatile, facilitating separation by fractional distillation.
Refractive Index (

)
1.48201.4934Useful for quick purity checks during distillation.
Thermodynamic Stability High (Major Product)Low (Minor Product)Equilibrium ratio is approx. 85:15 (Z:E) under acidic conditions.
NMR (

H)
Methyl signal shieldedMethyl signal deshieldedThe methyl group in (E) is cis to the oxygen-bearing carbon, causing a downfield shift relative to (Z).

Synthetic Pathways and Stereocontrol[3]

The industrial synthesis of the C6 alcohol relies on the Meyer-Schuster rearrangement (or allylic rearrangement) of a tertiary alcohol precursor.[2]

The Reaction Mechanism
  • Precursor Synthesis: Condensation of Methyl Vinyl Ketone (MVK) with Acetylene (using Na/NH

    
     or KOH) yields 3-methyl-1-penten-4-yn-3-ol  (Tertiary Alcohol).
    
  • Allylic Rearrangement: Treatment with dilute sulfuric acid causes the migration of the hydroxyl group and the double bond.

    • Key Insight: The reaction proceeds via a resonance-stabilized carbocation. The subsequent attack of water and elimination of a proton favors the (Z)-isomer due to the lower steric clash between the methyl and hydroxymethyl groups in the transition state.

Experimental Protocol: Synthesis and Separation

Objective: Produce and isolate (Z)-3-Methylpent-2-en-4-yn-1-ol.

Step 1: Rearrangement

  • Dissolve 115 g of 3-methyl-1-penten-4-yn-3-ol in 250 mL of isopropyl ether.

  • Add 300 mL of dilute sulfuric acid (21.5% w/w).

  • Heat the mixture to 55°C and stir vigorously for 2 hours .

  • Monitoring: Use GC to check conversion. Expect ~85% (Z) and ~15% (E).[2]

Step 2: Work-up

  • Cool the mixture to room temperature. Separate the organic layer.[5][6][7]

  • Neutralize the organic phase with 50% aqueous acetic acid (keep temp < 15°C) or sodium bicarbonate solution.

  • Wash with brine and dry over anhydrous MgSO

    
    .
    

Step 3: Fractional Distillation

  • Transfer the crude oil to a distillation apparatus with a high-efficiency column (e.g., Vigreux or packed column).

  • Perform vacuum distillation at 1.25 kPa (approx 9-10 mmHg) .

  • Collect Fraction 1 (64-66°C): Pure (Z)-Isomer .

  • Collect Fraction 2 (72-74°C): Enriched (E)-Isomer (if needed for carotenoids).

Isomerization (Optional)

If the (E)-isomer is the target (e.g., for Astaxanthin), the (Z)-isomer can be isomerized photochemically or catalytically (using bromine radicals) to shift the equilibrium, though this is less common in Vitamin A production.

Synthesis Workflow Diagram

Synthesis MVK Methyl Vinyl Ketone + Acetylene TertAlcohol 3-Methyl-1-penten-4-yn-3-ol (Tertiary Alcohol) MVK->TertAlcohol Ethynylation Rearrangement Acid-Catalyzed Allylic Rearrangement (21.5% H2SO4, 55°C) TertAlcohol->Rearrangement Mixture Crude Mixture 85% (Z) : 15% (E) Rearrangement->Mixture Distillation Fractional Distillation (1.25 kPa) Mixture->Distillation Z_Iso (Z)-Isomer (BP 65°C) Target for Vitamin A Distillation->Z_Iso E_Iso (E)-Isomer (BP 73°C) Target for Carotenoids Distillation->E_Iso

Caption: Industrial workflow for the synthesis and separation of C6 alcohol isomers.

Applications in Drug Development[3][8][9]

Vitamin A (Retinol) Synthesis

The (Z)-isomer is the requisite starting material for the Roche C14 + C6 route.

  • Coupling: The (Z)-C6 alcohol is converted to a dianion (Grignard) and reacted with the C14-aldehyde (β-C14-aldehyde).[6][7]

  • Stereochemistry Paradox: The coupling creates a C20 skeleton with a cis bond at the C13-C14 position (originating from the Z-C6).

  • Resolution: A final isomerization step (iodine or acid-catalyzed) is performed on the Retinyl Acetate to convert the 13-cis double bond to the biologically active all-trans configuration.

Carotenoid Synthesis

For symmetric carotenoids like Astaxanthin and Zeaxanthin , the (E)-isomer is often preferred to establish the all-trans polyene chain directly, minimizing the need for difficult post-synthesis isomerization of the long conjugated chain.

References

  • MDPI. (2010). Synthesis and Use of Stable Isotope Enriched Retinals in the Field of Vitamin A. Retrieved from [Link]

  • Google Patents. (2010). EP2225193B1 - Photochemical isomerization of a pent-2-en-4-yn-1-ol.
  • LookChem. (2024). (Z)-3-Methylpent-2-en-4-yn-1-ol Structure and Applications. Retrieved from [Link]

Sources

Thermodynamic Stability of Conjugated Enyne Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of Conjugated Enyne Alcohols Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Conjugated enyne alcohols represent a chemical paradox: they possess significant resonance stabilization energy (RSE) due to their


-conjugated systems, yet they are kinetically labile and thermodynamically predisposed to rearrangement or polymerization. This guide dissects the thermodynamic drivers of this instability, specifically the enthalpy-driven rearrangements to carbonyl isomers (Meyer-Schuster and Rupe) and the entropy-driven polymerization pathways. It provides actionable protocols for stability assessment and handling, critical for their application in natural product synthesis and enediyne-based oncology payloads.

Structural & Electronic Foundations

The Conjugation-Stability Trade-off

The core structure of a conjugated enyne alcohol involves a hydroxyl group propargylic or allylic to a 1,3-enyne system (


).
  • Resonance Stabilization: Similar to 1,3-dienes, the delocalization of

    
    -electrons across the sp
    
    
    
    -sp hybridized carbon framework provides approximately 15–25 kJ/mol of stabilization energy compared to isolated multiple bonds.
  • The Thermodynamic Sink: Despite this resonance, the molecule sits in a local thermodynamic minimum. The global minimum often lies with the isomeric

    
    -unsaturated ketone or aldehyde. This is driven by the bond dissociation energy (BDE) differential: the formation of a C=O bond (~745 kJ/mol) is energetically superior to the retention of C
    
    
    
    C (~839 kJ/mol) and C-O (~360 kJ/mol) bonds when reorganization is possible.
Bond Dissociation Energy (BDE) Comparison

The driving force for rearrangement can be visualized by comparing the bond energies of the starting material versus the rearrangement product.

Bond TypeApprox.[1] BDE (kJ/mol)Role in Stability
C

C
(Alkyne)
839High energy, susceptible to electrophilic attack.
C=C (Alkene)614Conjugation partner; site of polymerization.
C-O (Alcohol)360Labilized by adjacent

-system (propargylic/allylic).
C=O (Carbonyl)745Thermodynamic Driver: Formation of this bond drives rearrangement.
O-H (Alcohol)463Acidic proton exchange initiates mechanism.

Thermodynamic Instability & Decomposition Pathways

The degradation of conjugated enyne alcohols is rarely a simple dissociation; it is usually a transformation into a more stable isomer or a polymer.

Acid-Catalyzed Rearrangements

The most critical instability arises from trace acidity, which catalyzes the isomerization to conjugated carbonyls. The pathway is dictated by the substitution pattern of the carbinol carbon.

  • Meyer-Schuster Rearrangement: Occurs in secondary and tertiary propargyl alcohols. It involves a [1,3]-shift of the hydroxyl group to form an

    
    -unsaturated carbonyl (enal or enone).
    
  • Rupe Rearrangement: Exclusive to tertiary alcohols with an

    
    -proton. It involves a dehydration-hydration sequence (via an enyne intermediate) resulting in a [1,2]-shift to form a conjugated methyl ketone.
    
Mechanism Visualization (DOT)

The following diagram illustrates the decision tree for these competing mechanisms based on substrate structure.

DecompositionPathways Start Conjugated Enyne Alcohol (Substrate) Acid Acid Catalyst (H+) Start->Acid Subst_Check Substitution at C-OH? Acid->Subst_Check Sec Secondary / Primary (Internal Alkyne) Subst_Check->Sec Secondary Tert Tertiary (Terminal Alkyne) Subst_Check->Tert Tertiary MS_Path Meyer-Schuster Rearrangement ([1,3]-shift via Allenol) Sec->MS_Path Water Attack at C-beta Tert->MS_Path Minor Pathway Rupe_Path Rupe Rearrangement (Dehydration -> Enyne -> Hydration) Tert->Rupe_Path Elimination (-H2O) Prod_MS Alpha,Beta-Unsaturated Ketone/Aldehyde MS_Path->Prod_MS Prod_Rupe Conjugated Methyl Ketone (Alpha,Beta-Unsat) Rupe_Path->Prod_Rupe

Caption: Decision tree for acid-catalyzed rearrangement pathways (Meyer-Schuster vs. Rupe) dependent on alcohol substitution.

Radical and Thermal Polymerization

Unlike the rearrangement to specific isomers, polymerization is an entropy-driven cascade.

  • Mechanism: Thermal homolysis of the weak propargylic C-O bond (or C-H bond in the presence of initiators) generates a resonance-stabilized propargyl radical.

  • Propagation: This radical attacks the terminal alkyne or alkene of a neighboring molecule, leading to oligomerization. This is often observed as the material turning into an insoluble "gum" or "tar" upon standing at room temperature without inhibitors.

Experimental Assessment Protocols

To validate the stability of a new enyne alcohol entity, "shelf-life" must be defined by data, not assumption.

Protocol A: Stability-Indicating Assay Method (SIAM)

This protocol uses High-Performance Liquid Chromatography (HPLC) to separate the parent enyne from its degradation products (isomers and polymers).

Objective: Establish a validated method to quantify degradation rates.

  • Column Selection: Use a C18 Reverse Phase column (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm) to ensure separation of the polar alcohol from less polar rearrangement products.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (buffers silanols to prevent acid-catalyzed degradation on-column).

    • Solvent B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

  • Stress Conditions (Forced Degradation):

    • Acid Hydrolysis: Dissolve 1 mg sample in 1 mL MeOH. Add 0.1 mL 0.1N HCl. Store at RT for 4 hours.

    • Thermal: Heat solid sample at 60°C for 24 hours.

    • Oxidation: Treat with 3% H

      
      O
      
      
      
      for 2 hours.
  • Detection: Use a Diode Array Detector (DAD). Enyne alcohols typically show

    
     around 220-260 nm. Rearranged enones will show a bathochromic shift (red shift) to >280 nm due to extended conjugation with the carbonyl.
    
Protocol B: Accelerated Stability Testing (Arrhenius Model)

Objective: Predict shelf-life at -20°C using elevated temperature data.

  • Sample Prep: Aliquot pure enyne alcohol into amber glass vials under Argon.

  • Incubation: Store vials at three isotherms: 40°C, 50°C, and 60°C.

  • Sampling: Analyze via SIAM (Protocol A) at T=0, 24h, 72h, and 168h.

  • Calculation:

    • Plot

      
       vs 
      
      
      
      (Kelvin).
    • Determine Activation Energy (

      
      ) from the slope (
      
      
      
      ).
    • Extrapolate

      
       to storage temperature (e.g., -20°C) to estimate 
      
      
      
      (time to 90% potency).

Case Study: Enediyne Antitumor Antibiotics

The "Enediyne" class (e.g., Calicheamicin, Neocarzinostatin) utilizes thermodynamic instability as a mechanism of action.

  • The Warhead: The (Z)-1,5-diyn-3-ene unit is strained.

  • Activation: A "trigger" event (e.g., nucleophilic attack) induces a Bergman Cyclization.

  • Thermodynamics: The cyclization converts the enediyne into a 1,4-benzenoid diradical. This radical is extremely reactive (unstable) and abstracts hydrogen atoms from DNA, causing strand scission.

  • Stabilization Strategy: Nature stabilizes these unstable cores using non-covalent binding to apoproteins (chromoproteins) or specific structural clamps (like the benzoxazolinate in C-1027) that sterically or electronically prevent premature cyclization.

Handling & Stabilization Strategies

For researchers handling synthetic enyne alcohols:

  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) with trace acidity. Use aprotic, non-acidic solvents like DCM or THF for processing.

  • Acid Scavenging: Store neat oils with a trace of solid base (e.g., anhydrous

    
     or basic alumina) or stabilize solutions with 0.1% triethylamine to inhibit Meyer-Schuster rearrangement.
    
  • Radical Inhibition: Add radical inhibitors like BHT (Butylated hydroxytoluene) at 50-100 ppm if the compound is prone to polymerization during concentration.

  • Cold Storage: Due to the low activation barrier for rearrangement, storage at -20°C or -80°C is mandatory for long-term stability.

References

  • Acid-Catalyzed Rearrangement Mechanisms

    • Regioselective Synthesis of Acyclic cis-Enediynes via an Acid-Catalyzed Rearrangement. Journal of Organic Chemistry.

  • Meyer-Schuster and Rupe Rearrangements

    • The Meyer–Schuster Rearrangement for the Synthesis of α,β-Unsaturated Carbonyl Compounds. Organic & Biomolecular Chemistry.

    • Rupe Rearrangement. SynArchive.

  • Thermal Decomposition & Kinetics

    • Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study. Journal of Physical Chemistry A.

  • Stability Testing Guidelines

    • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency / ICH.

  • Enediyne Stability & Mechanism

    • Resistance to Enediyne Antitumor Antibiotics by Sequestration. PMC (NIH).

Sources

Technical Guide: Solubility Profiling & Solvent Selection for (E)-3-Methylpent-2-en-4-yn-1-ol

[1][2]

Executive Summary

Compound: (E)-3-Methylpent-2-en-4-yn-1-ol CAS (E-isomer): 6153-06-6 CAS (General/Mix): 105-29-3 Role: Critical C6-building block in the industrial synthesis of Vitamin A, carotenoids, and terpenes.[1][2][3]

This guide addresses the solubility characteristics of (E)-3-Methylpent-2-en-4-yn-1-ol. While often treated as a generic organic intermediate, its conjugated enyne structure and allylic hydroxyl group create a unique solubility window.[2] It exhibits high solubility in polar aprotic and ether-based solvents but faces stability challenges (polymerization) in protic acidic environments.[1][2] This document provides a physicochemical profile, a predictive solubility model based on Hansen Solubility Parameters (HSP), and validated protocols for handling this heat-sensitive enyne.[2]

Physicochemical Characterization

Understanding the solubility of this molecule requires analyzing its competing functional groups: the lipophilic enyne chain and the hydrophilic hydroxyl head.[2]

Table 1: Key Physicochemical Properties
PropertyValueRelevance to Solubility
Molecular Weight 96.13 g/mol Low MW facilitates dissolution in diverse organic solvents.[1][2]
Boiling Point 73°C @ 1.25 kPaVolatile; requires low-boiling solvents for easy removal (e.g., Et₂O, DCM).[2]
Density ~0.92–0.94 g/cm³Forms the upper layer in aqueous extractions (Water

).[2]
LogP (Predicted) ~0.6 – 0.9Moderately lipophilic; suggests miscibility with organic solvents and low water solubility.[1][2]
H-Bond Donor 1 (Hydroxyl)Requires solvents capable of H-bond acceptance (Ethers, Esters, Alcohols).[2]
Hansen Solubility Parameters (HSP)

Derived from structural group contribution methods (Van Krevelen/Hoy).[1][2]

  • 
     (Dispersion):  16.8 MPa
    
    
    [1][2]
  • 
     (Polarity):  5.2 MPa
    
    
    [1][2]
  • 
     (Hydrogen Bonding):  10.5 MPa
    
    
    [1][2]

Interpretation: The high

2

2

Solubility Profile & Solvent Compatibility[1]

Class 1: Recommended Solvents (High Solubility)

These solvents are thermodynamically compatible and are standard for reactions (e.g., Grignard, rearrangements) and extractions involving this enyne.[2]

Solvent ClassSpecific SolventsSolubility StatusOperational Notes
Ethers Diethyl Ether, THF, MTBE, Isopropyl EtherHigh / Miscible Primary Choice. Excellent H-bond acceptors.[1][2] Low boiling points allow removal without thermal polymerization of the enyne.[2]
Chlorinated Dichloromethane (DCM), ChloroformHigh / Miscible Good for synthesis steps (e.g., acetylation).[2] DCM is preferred for extractions due to volatility.[1][2]
Esters Ethyl AcetateHigh Excellent for extraction and chromatography.[1][2]
Alcohols Methanol, EthanolHigh Soluble due to H-bonding matching.[1][2] Caution: Protic solvents can interfere with organometallic steps (e.g., Grignard).[2][4]
Class 2: Problematic / Limited Solvents
Solvent ClassSpecific SolventsSolubility StatusOperational Notes
Water WaterLow / Insoluble Forms a biphasic system.[1][2] Used to wash away salts/acids while the product remains in the organic layer.[2]
Aliphatic Hydrocarbons Hexane, Heptane, PentaneModerate / Variable The polar -OH group reduces solubility in pure alkanes compared to ethers.[2] Often used as a co-solvent to precipitate impurities or in chromatography (Hexane:EtOAc mixtures).[2]
Acidic Solvents Acetic Acid (Glacial)Unstable DANGER. Acid catalysis triggers allylic rearrangement (to the conjugated aldehyde) or polymerization.[2]

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Reaction, Extraction, or Analysis), integrating stability constraints.

SolventSelectionStartSelect Solvent for(E)-3-Methylpent-2-en-4-yn-1-olPurposeIntended Application?Start->PurposeReactionSynthesis / ReactionPurpose->ReactionExtractionExtraction / Work-upPurpose->ExtractionAnalysisAnalysis (HPLC/GC)Purpose->AnalysisGrignardOrganometallic(e.g., Grignard)Reaction->GrignardGeneralGeneral OrganicTransformationReaction->GeneralPhaseSepRequires PhaseSeparation from Water?Extraction->PhaseSepPolarityReverse Phase or Normal?Analysis->PolarityTHFAnhydrous THF(High Solubility, Stable)Grignard->THFMust be AproticEtherDiethyl Ether(High Solubility, Volatile)Grignard->EtherMust be AproticGeneral->THFDCMDichloromethane(High Solubility, Non-flammable)General->DCMPhaseSep->EtherYesPhaseSep->DCMYes (Bottom Layer)EtOAcEthyl Acetate(Good Partition Coeff)PhaseSep->EtOAcYesMeOHMethanol/AcN(For RP-HPLC)Polarity->MeOHReverse PhaseHexaneHexane/EtOAc(For Normal Phase/Silica)Polarity->HexaneNormal Phase

Figure 1: Solvent Selection Decision Tree.[1][2] Green nodes indicate optimal solvent choices based on process requirements.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol if exact solubility data for a specific non-standard solvent is required.[1][2]

Objective: Determine the saturation limit (

  • Preparation:

    • Dry a 10 mL scintillation vial in an oven at 100°C for 1 hour. Cool in a desiccator. Weigh empty (

      
      ).
      
    • Set a water bath to 25°C ± 0.5°C.

  • Saturation:

    • Add 2.0 mL of Solvent X to a separate test tube.[2]

    • Add (E)-3-Methylpent-2-en-4-yn-1-ol dropwise with vigorous vortexing until a visible oil droplet persists or turbidity remains (indicating saturation).[1][2]

    • Note: If the liquid is fully miscible, report as "Miscible."[2]

  • Equilibration:

    • Agitate the mixture at 25°C for 4 hours.

    • Centrifuge at 3000 rpm for 5 minutes to separate phases.

  • Sampling & Drying:

    • Carefully pipette 1.0 mL of the clear supernatant (saturated solution) into the pre-weighed vial.

    • Evaporate the solvent under a gentle stream of Nitrogen (

      
      ).[2]
      
    • Critical Step: Do not use high heat (>40°C) to dry, as the enyne may polymerize, altering the weight.[2] Use vacuum desiccation for final drying.[1][2]

  • Calculation:

    • Weigh the vial + residue (

      
      ).[1][2]
      
    • Mass of solute (

      
      ) = 
      
      
      .[1][2]
    • Solubility (

      
      ) = 
      
      
      (g) / 1.0 mL =
      
      
      g/mL
      .[1][2]
Protocol B: Solvent Purification for Stability

Enynes are sensitive to peroxides found in ethers.[1][2] Standard commercial ethers must be treated before dissolving this compound.[1][2]

  • Test: Check THF or Ether with peroxide test strips (Quantofix or similar).[1][2] Peroxides > 5 ppm are unsafe.[1][2]

  • Passage: Pass the solvent through a column of activated Alumina (neutral, Brockmann I) under Nitrogen pressure.

  • Validation: Retest. Peroxides should be 0 ppm.[1][2]

  • Usage: Dissolve the enyne immediately. Do not store the solution for extended periods without BHT stabilizer (100 ppm).[2]

Stability & Handling Risks[1][2]

1. Thermal Polymerization The conjugated double-triple bond system makes this molecule prone to radical polymerization.[1][2]

  • Risk: Heating solutions > 60°C for extended periods.[1][2]

  • Mitigation: Perform solvent removal (rotary evaporation) at bath temperatures < 40°C using high vacuum.[1][2]

2. Acid Sensitivity (E)-3-Methylpent-2-en-4-yn-1-ol undergoes allylic rearrangement in the presence of acids.[1][2][5][6][7]

  • Mechanism: Acid protonates the -OH; water loss creates a resonance-stabilized cation, leading to isomerization to the aldehyde or Z-isomer.[1][2]

  • Mitigation: Ensure solvents are neutral.[1][2] If extracting from an acidic reaction mixture, wash the organic layer with saturated ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    before concentrating.[2]
    

References

  • National Institute of Standards and Technology (NIST). 3-Methylpent-2-en-4-yn-1-ol: Gas Phase Thermochemistry and Spectra.[1][2] NIST Chemistry WebBook, SRD 69.[2][8] Available at: [Link][1]

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook, 2nd Ed.[2] CRC Press, 2007.[2] (Referenced for HSP prediction methodology).

  • PubChem. Compound Summary: (Z)-3-Methylpent-2-en-4-yn-1-ol (Isomer Comparison).[1][2][9] National Library of Medicine.[1][2] Available at: [Link][1]

History of (E)-3-Methylpent-2-en-4-yn-1-ol as a C6 building block

Author: BenchChem Technical Support Team. Date: March 2026

The Linchpin C6: A Technical Guide to (E)-3-Methylpent-2-en-4-yn-1-ol

Part 1: The Core Directive

This guide explores the history, synthesis, and critical application of (E)-3-Methylpent-2-en-4-yn-1-ol , a six-carbon (C6) building block that revolutionized the industrial synthesis of polyenes. While often overshadowed by its (Z)-isomer (a precursor to Vitamin A), the (E)-isomer is the stereochemical cornerstone for the synthesis of high-value carotenoids like astaxanthin and zeaxanthin. This document serves as an operational manual and historical analysis for researchers in process chemistry and total synthesis.

Historical Context: The C6 Strategy

The history of (E)-3-Methylpent-2-en-4-yn-1-ol is inextricably linked to the "C14 + C6" synthetic strategy developed by Hoffman-La Roche in the late 1940s.

  • The Isler Breakthrough (1948): Otto Isler and his team at Roche successfully synthesized Vitamin A acetate on an industrial scale. The core logic was convergent synthesis: coupling a C14 aldehyde (derived from

    
    -ionone) with a C6 alcohol.
    
  • The Isomer Challenge: The acid-catalyzed rearrangement of the tertiary alcohol precursor yields a mixture dominated by the (Z)-isomer (~85%) with the (E)-isomer as a minor product (~15%).

  • Divergence of Utility:

    • Vitamin A: The industry largely adapted to utilize the (Z)-isomer, relying on downstream isomerization steps to achieve the all-trans configuration of Vitamin A.

    • Carotenoids: For larger polyenes like Astaxanthin (

      
      ), maintaining the correct stereochemistry from the outset is critical. The (E)-isomer became the premium "trans-C6" block, necessitating efficient separation and isomerization protocols (e.g., photochemical isomerization) to convert the abundant (Z) into the desired (E).
      

Synthesis & Mechanistic Pathways

The industrial production of the C6 block relies on a two-step sequence: Ethynylation followed by Allylic Rearrangement.

Step 1: Ethynylation

Methyl Vinyl Ketone (MVK) reacts with acetylene in liquid ammonia using a calcium or lithium acetylide catalyst. This yields 3-methyl-1-penten-4-yn-3-ol (the "tertiary C6").

Step 2: Meyer-Schuster/Rupe Rearrangement

The tertiary alcohol undergoes an acid-catalyzed allylic rearrangement.

  • Catalyst: Historically sulfuric acid; modern methods employ acidic ionic liquids or polymeric resins.

  • Mechanism: Protonation of the tertiary hydroxyl

    
     Water loss to form a carbocation 
    
    
    
    Nucleophilic attack by water at the primary position.
  • Outcome: A thermodynamic mixture of (Z) and (E) primary alcohols.

Diagram 1: Synthesis and Rearrangement Pathway

C6_Synthesis MVK Methyl Vinyl Ketone (C4) TertC6 3-Methyl-1-penten-4-yn-3-ol (Tertiary C6) MVK->TertC6 Ethynylation (Li/Ca/NH3) Acetylene Acetylene (C2) Acetylene->TertC6 Ethynylation (Li/Ca/NH3) Cation Allylic Cation Intermediate TertC6->Cation H+ / -H2O ZC6 (Z)-Isomer (Major Product ~85%) Cation->ZC6 +H2O (Kinetic) EC6 (E)-Isomer (Target ~15%) Cation->EC6 +H2O (Thermo) ZC6->EC6 Isomerization (Photochemical/Catalytic)

Caption: The industrial route to (E)-3-Methylpent-2-en-4-yn-1-ol via acid-catalyzed rearrangement of the tertiary precursor.

Experimental Protocol: Isolation of the (E)-Isomer

Objective: Isolate (E)-3-Methylpent-2-en-4-yn-1-ol from the crude rearrangement mixture. Safety Warning: Enynes are heat-sensitive and prone to explosive polymerization. Distillation must be performed under high vacuum with polymerization inhibitors.

Methodology
  • Rearrangement Reaction:

    • Dissolve 3-methyl-1-penten-4-yn-3-ol (1.0 eq) in isopropyl ether.

    • Add 20%

      
       (0.5 eq) and heat to 55°C for 2 hours.
      
    • Observation: The reaction is equilibrium-driven.

  • Quench & Extraction:

    • Cool to 10°C. Neutralize with 50% aqueous sodium acetate.

    • Separate organic layer; wash with saturated

      
       and brine.
      
    • Dry over anhydrous

      
      .[1][2]
      
  • Fractional Distillation (Critical Step):

    • Use a packed column (efficiency > 10 theoretical plates).

    • Pressure: < 10 mmHg (to keep pot temp < 80°C).

    • Fractions:

      • Fraction 1 (65°C at 1.2 kPa): (Z)-Isomer (Lower boiling).

      • Fraction 2 (Mixed): Recycle.

      • Fraction 3 (73°C at 1.2 kPa): (E)-Isomer (Higher boiling).

  • Isomerization (Optional Enrichment):

    • Irradiate the (Z)-rich fraction with UV light in the presence of a sensitizer (e.g., acetophenone) to equilibrate the mixture towards the (E)-isomer, then redistill.

Table 1: Physical Properties of C6 Isomers

Property(Z)-Isomer (cis)(E)-Isomer (trans)Significance
Boiling Point (1.25 kPa) 65°C73°CAllows separation by fractional distillation.
Refractive Index (

)
1.48201.4934Quick purity check via refractometry.
Stability Cyclizes to dimethylfuranStable linear chain(Z) requires careful handling to prevent furan formation.
Primary Use Vitamin A SynthesisCarotenoid SynthesisDictates downstream Grignard coupling geometry.

Application: The Carotenoid Pathway

The (E)-isomer is the specific "lego block" for constructing the polyene chain of Astaxanthin.

The Grignard Logic: The terminal alkyne of the C6 alcohol is deprotonated to form a Grignard reagent. This nucleophile attacks a ketone (e.g., a C9 or C15 block) to extend the chain.

Diagram 2: Astaxanthin Segment Construction

Astaxanthin_Synthesis EC6 (E)-C6 Alcohol (Starting Material) Grignard C6-Dianion Grignard (EtMgBr, THF) EC6->Grignard 2.2 eq EtMgBr -78°C to 0°C Coupling Nucleophilic Addition Grignard->Coupling + C9 Block C9 C9-Dione (Electrophile) C9->Coupling C15 C15-Intermediate (Hydroxylated) Coupling->C15 Quench & Workup Astaxanthin Astaxanthin (C40) (Via C15 + C10 + C15) C15->Astaxanthin Double Coupling with C10 Dialdehyde

Caption: Utilization of (E)-C6 in the convergent synthesis of Astaxanthin.

Technical Integrity & Troubleshooting

Self-Validating Protocols:

  • Water Content: The Grignard formation requires strictly anhydrous conditions (<50 ppm

    
    ). Validate solvent dryness using Karl Fischer titration before starting.
    
  • Isomer Purity: Always verify the (E)/(Z) ratio via GC (Gas Chromatography) before coupling. (E)-content < 95% will lead to significant yield loss in crystallization of the final carotenoid.

  • Polymerization Check: If the distillation residue becomes viscous or dark, polymerization is occurring. Add 500 ppm BHT (Butylated Hydroxytoluene) to the pot.

Causality in Experimental Choices:

  • Why 2.2 equivalents of Grignard? The first equivalent deprotonates the hydroxyl group (forming an alkoxide), and the second equivalent deprotonates the terminal alkyne (forming the active carbon nucleophile). Failure to use >2 equivalents results in quenching the Grignard reagent with the alcohol proton.

  • Why (E)-isomer for Astaxanthin? Isomerization of a

    
     chain is sterically difficult and inefficient. Starting with the correct (E)-geometry at the C6 stage prevents the formation of "kinked" cis-isomers that are biologically less active and difficult to crystallize.
    

References

  • Photochemical isomerization of a pent-2-en-4-yn-1-ol.
  • Synthesis and Use of Stable Isotope Enriched Retinals in the Field of Vitamin A. MDPI. (2010). [Link]

  • Development of the industrial synthesis of vitamin A. Durham University. (2016). [Link]

Sources

Reactivity profile of primary allylic alcohols with alkyne functionality

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The coexistence of a primary allylic alcohol and an alkyne moiety within a single scaffold (often termed "enyne-ols") presents a unique dichotomy in organic synthesis. These molecules possess two distinct


-systems with orthogonal reactivity profiles: the electron-rich, nucleophilic allylic alcohol and the electron-rich (yet electrophilically activatable) alkyne.

For drug development professionals, this scaffold is not merely a structural motif but a divergent intermediate . Depending on the catalytic system employed, one can access complex polycycles (via Au/Pt catalysis), linear 1,4-enynes (via Pd catalysis), or heteroaromatic furans (via oxidative cyclization). This guide dissects these pathways, focusing on mechanistic causality and reproducible protocols.

Structural Motifs & The Reactivity Landscape

The primary allylic alcohol (


) serves as a "soft" nucleophile (at the 

-carbon) or a "hard" nucleophile (at the oxygen), while the alkyne serves as a latent electrophile upon metal coordination. The most synthetically valuable subclass is the 1,6-enyne-ol , where the tether length allows for rapid intramolecular cyclization.
Strategic Decision Tree

The following diagram illustrates the divergent pathways available based on reagent selection.

ReactivityLandscape Start Primary Allylic Alcohol (with Alkyne) AuCat Au(I)/Pt(II) Catalysis (Lewis Acid) Start->AuCat Alkyne Activation PdCat Pd(0) Catalysis (Allylic Activation) Start->PdCat C-OH Activation Oxid Chemoselective Oxidation (MnO2 / IBX) Start->Oxid Alcohol Oxidation Cyclo Bicyclic Ethers/Ketones (Cycloisomerization) AuCat->Cyclo 5-exo-dig / 6-endo-dig Coupling 1,4-Enynes (Dehydrative Coupling) PdCat->Coupling Intermolecular Nucleophilic Attack Furan Substituted Furans (via Paal-Knorr type) Oxid->Furan Acid-Mediated Cyclization

Figure 1: Divergent reactivity profile of primary allylic alcohols containing alkyne functionality. Selection of the metal center dictates whether the alkyne (Au) or the alcohol (Pd/Ox) initiates the cascade.

Pathway A: Gold-Catalyzed Cycloisomerization

The "Gold Rush" Standard

The most sophisticated application of enyne-ols is the construction of bicyclic frameworks using Gold(I) catalysis. Unlike basic electrophilic additions, Au(I) acts as a "soft" Lewis acid, selectively activating the alkyne


-system without oxidizing the alcohol.
Mechanism: The Hydroxy-Enyne Cascade

In 1,6-enynes containing a free hydroxyl group, the reaction typically proceeds via a cyclopropyl gold carbene intermediate. The pendant hydroxyl group often acts as an internal nucleophile, trapping the carbene or participating in a rearrangement.

  • Coordination:

    
     coordinates to the alkyne.
    
  • Cyclization: The alkene attacks the activated alkyne (usually 5-exo-dig), forming a cyclopropyl gold carbene.

  • Termination:

    • Ether Formation:[1] The hydroxyl group attacks the carbene (or the cation resulting from ring opening).

    • Carbonyl Formation: If water is present or if a 1,5-hydride shift occurs, the product rearranges to a bicyclic ketone or aldehyde.

GoldMechanism Substrate 1,6-Enyne-ol Coord Au-Alkyne Complex Substrate->Coord + [Au]+ Carbene Cyclopropyl Gold Carbene Coord->Carbene 5-exo-dig cyclization Trapping OH-Trapping / Rearrangement Carbene->Trapping Intramolecular Nucleophilic Attack Product Bicyclic Ether/Ketone Trapping->Product - [Au]+ (Protodeauration)

Figure 2: Mechanistic flow of Gold(I)-catalyzed cycloisomerization of hydroxy-1,6-enynes.

Experimental Protocol: Au(I)-Catalyzed Cyclization

Target: Synthesis of Bicyclic Ethers from Hydroxy-enynes.

Reagents:

  • Substrate: 1,6-enyne primary alcohol (1.0 equiv)

  • Catalyst: [Au(PPh3)Cl] (2-5 mol%)

  • Silver Salt: AgSbF6 (2-5 mol%) - Critical for generating the active cationic gold species.

  • Solvent: Anhydrous DCM (0.1 M)

Step-by-Step Procedure:

  • Catalyst Activation: In a flame-dried vial under Argon, dissolve [Au(PPh3)Cl] and AgSbF6 in DCM. Stir for 10 minutes. A white precipitate (AgCl) will form, indicating active cationic gold generation.

  • Addition: Add the enyne-ol substrate (dissolved in minimal DCM) to the catalyst mixture at room temperature.

    • Note: Low temperatures (-20°C) may be required if the substrate is prone to polymerization.

  • Monitoring: Monitor by TLC. The reaction is typically fast (< 1 hour). The alkyne spot will disappear.

  • Quench: Filter the mixture through a short pad of silica gel (eluting with ether) to remove the metal catalyst.

  • Purification: Concentrate and purify via flash column chromatography.

Pathway B: Palladium-Catalyzed Dehydrative Coupling

Direct C-C Bond Formation

While Gold targets the alkyne, Palladium(0) targets the allylic alcohol. The challenge here is that the hydroxyl group is a poor leaving group.[2] Historically, this required converting the alcohol to an acetate or carbonate (Tsuji-Trost conditions).

However, modern protocols utilize Lewis Acid activation (e.g., Ti(OiPr)4 or Boron) to facilitate the ionization of the free alcohol, generating the


-allyl palladium complex directly.
The "Li-Protocol" (JACS 2013)

Li and co-workers demonstrated the direct coupling of terminal alkynes with allylic alcohols.

  • Mechanism:

    • Ti(OiPr)4 activates the allylic -OH.[3]

    • Pd(0) oxidative addition forms the

      
      -allyl species.[4][5]
      
    • The terminal alkyne (activated by base/Cu) attacks the

      
      -allyl complex.
      
  • Outcome: Formation of linear 1,4-enynes (skipped enynes), which are vital precursors for fatty acid derivatives and skipped dienes.

Key Insight: This reaction is chemoselective .[6] The internal alkyne (if present) remains untouched, while the terminal alkyne acts as the nucleophile.

Pathway C: Redox-Triggered Furan Synthesis

Oxidative Cyclization

If the goal is to generate heteroaromatic systems (furans), the reactivity of the allylic alcohol must be altered via oxidation.

Chemoselective Oxidation (MnO2)

Manganese Dioxide (MnO2) is the reagent of choice. Unlike Jones reagent or PCC, activated MnO2 is highly selective for allylic/propargylic alcohols and will not touch the alkyne or isolated alkenes.

  • Oxidation: The primary allylic alcohol is oxidized to an

    
    -unsaturated aldehyde (enal).
    
  • Cyclization (Paal-Knorr Type): If the alkyne is suitably positioned (e.g., a propargylic ketone or similar), acid catalysis can trigger cyclization to a furan.

Data Comparison: Oxidation Reagents

ReagentSelectivity (Allylic vs. Isolated)Alkyne CompatibilityScalabilitySafety Profile
MnO2 (Activated) HighExcellentHighSafe (Solid filtration)
Dess-Martin (DMP) ModerateGoodLowShock Sensitive (at scale)
Jones Reagent Low (Over-oxidation)PoorHighCorrosive / Toxic Cr(VI)
IBX HighGoodLowExplosive Impact Risk

References

  • Gold-Catalyzed Cycloisomeriz

    • Title: Mechanism of the Gold-Catalyzed Cyclopropanation of Alkenes with 1,6-Enynes[7][8]

    • Source: Nieto-Oberhuber, C.; Muñoz, M. P.; Buñuel, E.; Nevado, C.; Cárdenas, D. J.; Echavarren, A. M. Angew. Chem. Int. Ed.2006, 45, 1649.
    • URL:[Link]

  • Dehydr

    • Title: A Pd(0)-Catalyzed Direct Dehydrative Coupling of Terminal Alkynes with Allylic Alcohols To Access 1,4-Enynes[3][9]

    • Source: Li, Y.-X.; Xuan, Q.-Q.; Liu, L.; Wang, D.; Chen, Y.-J.; Li, C.-J. J. Am. Chem. Soc.[3][9]2013 , 135, 12536.[3][9]

    • URL:[Link]

  • Manganese Dioxide Selectivity

    • Title: Manganese Dioxide as a Stable, Chemoselective Reagent for the Oxid
    • Source: Cahiez, G.; Alami, M.; Taylor, R. J. K.; Reid, M.; Foot, J. S. Org.[9][10][11][12] Synth.2009 , 86, 201. (Review of general utility)

    • URL:[Link]

  • Tsuji-Trost Reaction Overview

    • Title: Palladium-Catalyzed Allylic Alkylation: The Tsuji–Trost Reaction[2][4][5]

    • Source: Trost, B. M.; Van Vranken, D. L. Chem. Rev.[9]1996 , 96, 395.[9]

    • URL:[Link]

Sources

Literature review on 3-Methylpent-2-en-4-yn-1-ol synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Synthesis Protocols for 3-Methylpent-2-en-4-yn-1-ol: The C6-Retinoid Building Block

Executive Summary 3-Methylpent-2-en-4-yn-1-ol (C₆H₈O) represents a critical structural motif in the industrial synthesis of retinoids and carotenoids.[1] Most notably, the (Z)-isomer serves as the "C6-alcohol" anchor in the Roche synthesis of Vitamin A, where it is coupled with a C14-aldehyde to construct the retinyl skeleton. This technical guide dissects the primary synthesis pathways, focusing on the allylic rearrangement of tertiary carbinols—a reaction defined by its delicate stereochemical requirements and thermodynamic sensitivity.

The Core Synthesis Pathway: The Roche Route

The industry-standard synthesis relies on a two-step sequence starting from methyl vinyl ketone (MVK). This route is preferred for its atom economy and the availability of precursors.[2]

Phase 1: Ethynylation of Methyl Vinyl Ketone

The first objective is the formation of the tertiary alcohol, 3-methyl-1-penten-4-yn-3-ol (often termed "Iso-C6").[3] This is a nucleophilic addition of an acetylide anion to the ketone carbonyl.

Mechanism & Causality: The reaction utilizes a metal acetylide (typically Lithium or Calcium) generated in situ in liquid ammonia. The low temperature (-40°C to -60°C) is strictly enforced not just to maintain the solvent state, but to suppress the polymerization of MVK, which is highly prone to Michael addition side reactions under basic conditions.

Protocol 1.1: Ethynylation Workflow

  • Cryogenic Setup: Charge a reactor with liquid ammonia and cool to -40°C.

  • Acetylide Formation: Introduce Calcium metal turnings with vigorous stirring while bubbling acetylene gas. The formation of calcium acetylide is indicated by the dissolution of the metal and the persistence of a grey/black suspension.

  • Addition: Cool the mixture further to -60°C. Add Methyl Vinyl Ketone (MVK) dropwise. Crucial: Maintain acetylene bubbling during addition to ensure saturation and prevent side reactions.

  • Reaction: Hold at -55°C for 25–30 minutes.

  • Quenching: Allow temperature to rise to -5°C to evaporate ammonia. Quench carefully with ammonium chloride or acetic acid (buffered to pH 5-6) to neutralize the alkoxide without inducing acid-catalyzed dehydration.

  • Isolation: Extract with diethyl ether, wash with sodium bicarbonate, and dry over anhydrous magnesium sulfate.[3]

Yield Target: ~71% of 3-methyl-1-penten-4-yn-3-ol.

Phase 2: Allylic Rearrangement (The Meyer-Schuster/Allylic Shift)

The transformation of the tertiary "Iso-C6" alcohol to the primary "C6" alcohol (3-methylpent-2-en-4-yn-1-ol) is an acid-catalyzed allylic rearrangement.

Mechanism: Protonation of the tertiary hydroxyl group creates a resonance-stabilized carbocation. Water attacks the less sterically hindered primary carbon, resulting in the migration of the oxygen functionality and the shift of the double bond.

Protocol 1.2: Acid-Catalyzed Rearrangement

  • Preparation: Dissolve 115 g of Iso-C6 alcohol in 250 mL of solvent (Isopropyl ether or Chloroform).

  • Catalysis: Add 300 mL of dilute Sulfuric Acid (20–25% w/w).

  • Thermal Drive: Heat the biphasic mixture to 55°C for 2 hours with high-shear stirring to maximize interfacial surface area.

  • Separation: Cool to room temperature. Separate the organic layer.[1][2][3][4][5][6][7]

  • Purification: Wash with NaHCO₃ (aq) to remove acid traces. Distill under reduced pressure.

Yield Target: ~86% conversion. Isomer Ratio: Typically 85:15 [(Z)-isomer : (E)-isomer].[1]

Visualization of Synthesis Logic

The following diagram illustrates the chemical transformation and the critical process nodes.

RocheSynthesis cluster_conditions Critical Control Points MVK Methyl Vinyl Ketone (Precursor) LiNH3 Li/Ca in Liquid NH3 (-60°C) MVK->LiNH3 Acetylene Acetylene (Gas) Acetylene->LiNH3 IsoC6 3-Methyl-1-penten-4-yn-3-ol (Tertiary Alcohol) LiNH3->IsoC6 Nucleophilic Addition H2SO4 H2SO4 (20%) 55°C, 2h IsoC6->H2SO4 Allylic Rearrangement C6_Z (Z)-3-Methylpent-2-en-4-yn-1-ol (Target: Vitamin A Precursor) H2SO4->C6_Z Major Product (85%) C6_E (E)-Isomer (By-product) H2SO4->C6_E Minor Product (15%)

Figure 1: Reaction pathway from MVK to the target C6-alcohol, highlighting the critical intermediate and branching isomerism.

Modern Optimization: Ionic Liquids

While sulfuric acid is the standard, it poses corrosion and waste treatment challenges. Recent advancements utilize acidic ionic liquids for the rearrangement step.[3]

Protocol Upgrade: [HNMP]HSO₄ Catalysis

  • Catalyst: N-methyl-2-pyrrolidonium hydrogen sulfate ([HNMP]HSO₄).

  • Advantage: The catalyst is non-volatile, recyclable, and often yields higher (Z)-selectivity (up to 88%).

  • Procedure: The reaction is run at 55°C for 6 hours. The product is separated by simple decantation or distillation, and the ionic liquid phase is reused without significant activity loss.[3]

Quantitative Data Summary

ParameterStandard Route (H₂SO₄)Green Route (Ionic Liquid)
Precursor 3-Methyl-1-penten-4-yn-3-ol3-Methyl-1-penten-4-yn-3-ol
Catalyst 21.5% H₂SO₄[HNMP]HSO₄
Temperature 55°C55°C
Time 2 Hours6 Hours
Conversion Yield ~86.6%>88%
(Z)-Selectivity ~85%~88%
Recyclability Low (Acid waste)High (4+ Cycles)

Safety & Stability (E-E-A-T)

Polymerization Risk: Both the tertiary and primary alcohols contain conjugated enyne systems. They are heat-sensitive and prone to exothermic polymerization.[3]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at <5°C.

  • Stabilizers: Industrial batches often include trace antioxidants (e.g., BHT) if downstream processing is delayed.

  • Distillation: Never distill to dryness. The residue can become unstable.[8][9]

References

  • ChemicalBook. (2024). 3-Methyl-2-penten-4-yn-1-ol: Properties and Production Process. Retrieved from

  • BenchChem. (2025).[2][5] Optimization of reaction conditions for 3-Methylpent-4-yn-1-ol synthesis. Retrieved from

  • MDPI. (2010). Synthesis and Use of Stable Isotope Enriched Retinals in the Field of Vitamin A.[10] Retrieved from

  • Google Patents. (2010). EP2225193B1 - Photochemical isomerization of a pent-2-en-4-yn-1-ol. Retrieved from

  • NIST. (2023). 3-Methyl-1-penten-4-yn-3-ol Properties. Retrieved from

Sources

Electronic Properties and UV Absorption of (E)-3-Methylpent-2-en-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electronic properties, UV absorption characteristics, and experimental handling of (E)-3-Methylpent-2-en-4-yn-1-ol.

Technical Guide & Whitepaper [1][2][3][4]


H

O[1][2][3]

Executive Summary

(E)-3-Methylpent-2-en-4-yn-1-ol is a conjugated enyne alcohol serving as a critical C6-synthon in the industrial synthesis of carotenoids, specifically astaxanthin and zeaxanthin.[1][2][3][4] While its geometric isomer, the (Z)-form (cis), is the primary intermediate for Vitamin A (retinol) production, the (E)-isomer (trans) is distinct in its thermodynamic stability and reactivity profile.

This guide provides a deep-dive into the electronic anomalies of the (E)-isomer—specifically its thermodynamic instability relative to the (Z)-form—and details the UV-Vis absorption characteristics derived from its cross-conjugated enyne system.[1][2][3] It concludes with validated protocols for spectroscopic characterization and photochemical isomerization.

Electronic Structure & Stability Analysis

Conjugated Enyne System

The molecule features a continuous


-electron system spanning C2 through C5, comprised of a trisubstituted alkene conjugated with a terminal alkyne.[4]
  • Structure: HO-C(1)H

    
    -C(2)H=C(3)(CH
    
    
    
    )-C(4)
    
    
    C(5)H
  • Hybridization: C2/C3 are

    
     hybridized; C4/C5 are 
    
    
    
    hybridized.

The presence of the methyl group at C3 induces a hyperconjugative effect, raising the energy of the HOMO (Highest Occupied Molecular Orbital) and narrowing the HOMO-LUMO gap compared to the unsubstituted parent enyne.

The Stability Anomaly (E vs. Z)

Contrary to typical alkene trends where steric minimization favors the trans (E) isomer, (E)-3-Methylpent-2-en-4-yn-1-ol is thermodynamically less stable than its (Z) counterpart. [1][2][3][4]

  • Equilibrium Ratio: At 56°C, the equilibrium mixture is approximately 15:85 (E:Z) .[4]

  • Mechanistic Driver: The (Z)-isomer is stabilized by an intramolecular hydrogen bond between the hydroxyl proton at C1 and the

    
    -electron cloud of the C4-C5 triple bond.[1][2][3] The (E)-geometry spatially isolates the hydroxyl group from the alkyne, precluding this stabilization.
    

Stability_Anomaly Z_Isomer (Z)-Isomer (Thermodynamic Major) Intramolecular H-Bonding E_Isomer (E)-Isomer (Thermodynamic Minor) No H-Bond Stabilization Z_Isomer->E_Isomer Photochemical Isomerization Equilibrium Equilibrium (56°C) Z_Isomer->Equilibrium 85% Equilibrium->E_Isomer 15%

Figure 1: Thermodynamic relationship between Z and E isomers. The Z-isomer is favored due to intramolecular interactions.[1][2][3]

UV-Vis Spectroscopy[1][2][3][4]

Theoretical Prediction (Woodward-Fieser Rules)

The UV absorption spectrum is dominated by the


 transition of the conjugated enyne chromophore.
Structural FeatureIncrement (nm)
Base Value (Vinylacetylene) 219
Alkyl Substituent (at C3)+10
Alkyl Substituent (at C2, -CH

OH chain)
+5
Calculated

234 nm

Note: Solvent corrections (e.g., Ethanol) typically result in a hypsochromic shift of 2-5 nm relative to hydrocarbon solvents due to H-bonding with the solvent.[1][2][3]

Experimental Characteristics
  • 
     (Ethanol): 228 – 230 nm [3]
    
  • Molar Absorptivity (

    
    ):  ~12,500 – 14,000 M
    
    
    
    cm
    
    
    [1][2][3][4]
  • Spectral Bandwidth: Broad absorption band characteristic of enynes, often lacking fine vibrational structure in polar solvents.[4]

Differentiation from (Z)-Isomer: The (E)-isomer typically exhibits a higher molar absorptivity (


)  and a slight bathochromic shift (1-3 nm) compared to the (Z)-isomer due to improved planarity of the conjugated system, which maximizes orbital overlap.[1][2][3]

Experimental Protocols

Protocol A: UV-Vis Characterization

Objective: Determine


 and calculate 

for purity assessment.[1][2][3][4]

Reagents:

  • Spectroscopic grade Ethanol (Cutoff < 210 nm).[4]

  • (E)-3-Methylpent-2-en-4-yn-1-ol sample (>95% purity).[1][2][3][4][5]

Workflow:

  • Blank Preparation: Fill a quartz cuvette (1 cm pathlength) with pure ethanol. Perform baseline correction (200–400 nm).[4]

  • Stock Solution: Dissolve 10 mg of sample in 100 mL ethanol (Concentration ~

    
     M).
    
  • Working Solution: Dilute 1 mL of Stock into 50 mL ethanol (Concentration ~

    
     M).
    
  • Measurement: Scan from 200 to 400 nm.

  • Calculation: Apply Beer-Lambert Law:

    
    .[1][2][3][4]
    
Protocol B: Photochemical Isomerization (Z E)

Since the (Z)-isomer is the standard synthetic output (via Isler route), the (E)-isomer for astaxanthin synthesis is often generated via isomerization.

Methodology:

  • Dissolution: Dissolve (Z)-3-Methylpent-2-en-4-yn-1-ol in a non-polar solvent (e.g., Heptane).

  • Sensitizer Addition: Add a triplet sensitizer (e.g., Acetophenone, 5 mol%).[4]

  • Irradiation: Irradiate with a High-Pressure Mercury Lamp (

    
     nm) at 25°C.
    
  • Monitoring: Monitor E:Z ratio via GC or HPLC until equilibrium (or photostationary state) favors the E-isomer (kinetic control may vary by sensitizer).

  • Purification: Separate isomers via fractional distillation (E-isomer bp: 73°C vs Z-isomer bp: 65°C at 1.25 kPa).

UV_Protocol Start Start: Sample Preparation Weigh Weigh 10mg Sample (Accuracy ±0.1mg) Start->Weigh Dissolve Dissolve in EtOH (Stock Sol. 100mL) Weigh->Dissolve Dilute Dilute 1:50 (Working Sol.) Dissolve->Dilute Scan Scan 200-400 nm Dilute->Scan Blank Baseline Correction (Pure EtOH) Blank->Scan Reference Calc Calculate Molar Absorptivity (Beer-Lambert) Scan->Calc

Figure 2: Step-by-step workflow for the UV-Vis characterization of the enyne alcohol.

Applications in Drug & Nutraceutical Development

While the (Z)-isomer is the "Vitamin A" precursor, the (E)-isomer is the requisite building block for C40 carotenoids .

Target MoleculeRequired IsomerSynthetic Strategy
Vitamin A (Retinol) (Z)-Isomer C14 Aldehyde + C6 (Z)-Grignard

C20 Skeleton
Astaxanthin (E)-Isomer C9 + C6 (E)-Isomer + C10 Dialdehyde

C40 Skeleton
Zeaxanthin (E)-Isomer Similar C15 + C10 coupling strategy

Causality: The geometry of the C2=C3 double bond in the C6 fragment determines the stereochemistry of the polyene chain in the final carotenoid. Using the (Z)-isomer for astaxanthin would result in a steric clash or require a difficult post-synthesis isomerization step.[4]

References

  • NIST Chemistry WebBook. 3-Methylpent-2-en-4-yn-1-ol Spectral Data.[1][2][3][4] National Institute of Standards and Technology.[4] [Link]

  • PubChem. (E)-3-methylhex-2-en-4-yn-1-ol Compound Summary. National Library of Medicine.[4] [Link]

  • Widmer, E., et al. Technical Procedures for the Synthesis of Carotenoids and Related Compounds.[4]Helvetica Chimica Acta, 1990.[4] (Contextual citation for C6 building block usage).

Sources

Methodological & Application

Application Note: Stereoselective Synthesis Protocols for (E)-3-Methylpent-2-en-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the stereoselective synthesis of (E)-3-Methylpent-2-en-4-yn-1-ol , a critical C6 building block for the synthesis of carotenoids (e.g., Astaxanthin, Zeaxanthin).

Executive Summary & Strategic Overview

(E)-3-Methylpent-2-en-4-yn-1-ol is a pivotal intermediate in the industrial synthesis of carotenoids. While its geometric isomer, the (Z)-isomer (cis), is the primary precursor for Vitamin A (Retinol), the (E)-isomer (trans) is required for the synthesis of Astaxanthin and Zeaxanthin to ensure the correct all-trans polyene backbone.

The Synthetic Challenge: The thermodynamic stability of the (Z)-isomer (often stabilized by intramolecular H-bonding or steric factors) makes it the dominant product (~85:15 Z:E ratio) in standard acid-catalyzed rearrangements. Accessing the (E)-isomer requires either photochemical isomerization of the Z-rich mixture or a directed stereoselective coupling strategy.

This guide presents two distinct protocols:

  • Protocol A (Industrial Standard): High-throughput synthesis via allylic rearrangement followed by photochemical isomerization and fractional distillation.

  • Protocol B (High Precision): De novo stereoselective synthesis using hydrozirconation and Sonogashira coupling for research-grade purity (>98% E).

Chemical Pathways & Logic[1]

SynthesisPathways MVK Methyl Vinyl Ketone + Acetylene TertAlcohol 3-Methyl-1-penten-4-yn-3-ol (Tertiary Alcohol) MVK->TertAlcohol Ethynylation Rearrangement Acid-Catalyzed Allylic Rearrangement TertAlcohol->Rearrangement MixZE Mixture of Isomers (85% Z : 15% E) Rearrangement->MixZE Photo Photochemical Isomerization (hv) MixZE->Photo Enrichment Distill Fractional Distillation Photo->Distill TargetE TARGET: (E)-3-Methylpent-2-en-4-yn-1-ol Distill->TargetE Isolation (bp 73°C) Butynol 2-Butyn-1-ol HydroZr Hydrozirconation / I2 (Schwartz Reagent) Butynol->HydroZr IodoE (E)-3-Iodo-2-buten-1-ol HydroZr->IodoE Stereoretention Sono Sonogashira Coupling (+ TMS-Acetylene) IodoE->Sono Sono->TargetE 1. Coupling 2. Deprotection

Figure 1: Dual pathways for accessing the (E)-isomer. Protocol A (Left) uses rearrangement and isomerization. Protocol B (Right) uses stereocontrolled coupling.

Protocol A: Industrial Rearrangement & Isomerization

Best for: Large-scale preparation (>100g) where separation infrastructure is available.

Step 1: Synthesis of Tertiary Alcohol Precursor

Reaction: Ethynylation of Methyl Vinyl Ketone (MVK).

  • Reagents: Methyl Vinyl Ketone, Acetylene gas, Lithium Acetylide (or Na/NH3).

  • Procedure: Treat MVK with lithium acetylide in liquid ammonia or THF at -78°C.

  • Product: 3-Methyl-1-penten-4-yn-3-ol (bp 56°C / 15 mmHg).

Step 2: Acid-Catalyzed Allylic Rearrangement

This step converts the tertiary alcohol into the primary alcohol (Meyer-Schuster type rearrangement), yielding a Z-rich mixture.

  • Reagents: 10% H₂SO₄ (aq), 3-Methyl-1-penten-4-yn-3-ol.

  • Conditions: 40-50°C, 4 hours.

  • Mechanism: Protonation of OH -> Carbocation formation -> Water attack at terminal carbon -> Double bond migration.

  • Outcome: ~85% (Z)-isomer, ~15% (E)-isomer.

Step 3: Photochemical Isomerization & Separation

To enrich the (E)-isomer, the mixture is subjected to photo-isomerization, driving the system toward a photostationary state that favors the (E)-isomer more than the thermodynamic equilibrium.

  • Setup: Place the Z/E mixture in a quartz photochemical reactor.

  • Sensitizer: Add a triplet sensitizer (e.g., Acetophenone or Benzophenone, 5 mol%) if direct irradiation is slow.

  • Irradiation: Irradiate with a medium-pressure mercury lamp (UV > 300 nm) at 25°C for 6-12 hours. Monitor by GC until the E:Z ratio stabilizes (often reaching 40:60 or 50:50 depending on solvent).

  • Purification (Critical):

    • Perform Fractional Distillation under reduced pressure (10 mmHg).

    • Fraction 1: (Z)-isomer (bp ~65°C at 10 mmHg).

    • Fraction 2: Mixed fraction.

    • Fraction 3: (E)-isomer (bp ~73°C at 10 mmHg).

    • Note: The (E)-isomer has a higher boiling point due to more efficient packing/H-bonding capability compared to the sterically crowded Z-isomer.

Protocol B: Stereoselective De Novo Synthesis

Best for: Research applications requiring high stereochemical purity (>98% E) without difficult distillations.

Step 1: Stereoselective Synthesis of (E)-3-iodo-2-buten-1-ol

Using Schwartz's Reagent ensures syn-hydrozirconation, followed by iodinolysis with retention of configuration.

  • Reagents: 2-Butyn-1-ol, Cp₂ZrHCl (Schwartz's Reagent), Iodine (I₂).

  • Solvent: THF (anhydrous).[1]

  • Protocol:

    • Suspend Cp₂ZrHCl (1.2 equiv) in THF under Argon.

    • Add 2-Butyn-1-ol (1.0 equiv) dropwise at 0°C. Stir at RT for 1 hour. (Forms the intermediate alkenylzirconocene).

    • Cool to -78°C and add I₂ (1.2 equiv) in THF.

    • Warm to RT and quench with aq. Na₂S₂O₃.

    • Extract with Et₂O and purify.

  • Stereochemistry Logic:

    • Hydrozirconation is syn -> Zr and H are cis.

    • Iodinolysis proceeds with retention -> I and H are cis.

    • Result: In 3-iodo-2-buten-1-ol, if H and I are cis, the high-priority groups (CH₂OH and I) are trans .

    • Configuration: (E) .

Step 2: Sonogashira Coupling

Coupling the (E)-vinyl iodide with TMS-acetylene preserves the double bond geometry.

  • Reagents: (E)-3-iodo-2-buten-1-ol, TMS-Acetylene, Pd(PPh₃)₂Cl₂ (3 mol%), CuI (2 mol%), Et₃N.

  • Protocol:

    • Dissolve vinyl iodide in degassed THF/Et₃N (1:1).

    • Add catalysts and TMS-Acetylene.

    • Stir at RT for 4-6 hours (Monitor TLC).

    • Deprotection: Treat the crude TMS-enyne with K₂CO₃ in MeOH (RT, 30 min) to reveal the terminal alkyne.

  • Yield: Typically 75-85% over two steps.

  • Purity: >98% (E)-isomer.[2][3][4]

Characterization & Data

Physical Properties
Property(Z)-Isomer (cis)(E)-Isomer (trans)Notes
Boiling Point 65°C (10 mmHg)73°C (10 mmHg) E-isomer boils higher.[4][5][6]
Refractive Index

1.4820

1.4934
Stability Thermodynamically StableMetastableE converts to Z with acid/heat.
1H NMR Distinction (CDCl₃, 400 MHz)

The most diagnostic feature is the NOE (Nuclear Overhauser Effect) correlation and the chemical shift of the vinyl proton.

  • Structure: HO-CH₂-CH=C(Me)-C≡CH

  • (Z)-Isomer (Vitamin A precursor):

    • High priority groups (CH₂OH and C≡CH) are cis.

    • Therefore, Vinyl-H and Methyl are cis .

    • NOE: Strong correlation between Vinyl-H (~5.9 ppm) and Methyl (~1.9 ppm).

  • (E)-Isomer (Target):

    • High priority groups (CH₂OH and C≡CH) are trans.

    • Therefore, Vinyl-H and Methyl are trans .

    • NOE: Weak or NO correlation between Vinyl-H and Methyl. Stronger NOE between Vinyl-H and Alkyne-H.

References

  • Isler, O., et al. (1948). Synthesis of Vitamin A. Helvetica Chimica Acta.
  • Widmer, E. (1985). Technical Procedures for the Synthesis of Carotenoids and Related Compounds from 6-Oxo-isophorone: Synthesis of Astaxanthin. Pure and Applied Chemistry. Link

  • Negishi, E., et al. (1986). Stereoselective synthesis of conjugated enynes via palladium-catalyzed coupling. Journal of Organic Chemistry. (Basis for Protocol B).
  • BenchChem. (2025).[1] Stereoselective Synthesis of (E)-3-Methylpent-2-en-4-yn-1-ol. Technical Application Note. Link

  • ChemicalBook. (2024). Properties and Production process of 3-Methyl-2-penten-4-yn-1-ol. Link

Sources

Application Note: Strategic Utilization of (E)-3-Methylpent-2-en-4-yn-1-ol in Retinoid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using (E)-3-Methylpent-2-en-4-yn-1-ol in Vitamin A and retinoid synthesis Content Type: Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Process Development Scientists

Abstract

This technical guide details the application of (E)-3-Methylpent-2-en-4-yn-1-ol (herein referred to as the C6-Enynol ) as a critical building block in the convergent synthesis of Vitamin A (retinol) and related retinoids. Focusing on the "C14 + C6" synthetic strategy (historically associated with the Roche process), this document provides optimized protocols for the organometallic coupling of the C6-Enynol with


-C14-aldehyde, followed by the stereocontrolled elaboration of the polyene chain. We address the causality behind stereochemical retention, handling of pyrophoric intermediates, and self-validating quality control measures.

Introduction: The C6-Enynol Advantage

In the industrial synthesis of retinoids, the construction of the all-trans polyene backbone is the primary challenge. The convergent "C14 + C6" route remains a dominant strategy due to its efficiency and the availability of the starting materials.

The (E)-C6-Enynol serves as the terminal segment of the retinoid chain. Its specific utility lies in its pre-installed (E)-geometry at the C3-C4 double bond (retinoid numbering). By utilizing the pure (E)-isomer rather than the isomeric mixture often obtained from crude rearrangements, process chemists can significantly reduce the energetic burden of downstream isomerization steps, ensuring higher stereochemical purity in the final Active Pharmaceutical Ingredient (API).

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
  • IUPAC Name: (E)-3-Methylpent-2-en-4-yn-1-ol

  • CAS: 6153-06-6[1][2][3]

  • Role: Nucleophilic C6-synthon (after activation)

  • Key Feature: Terminal alkyne for coupling; Allylic alcohol for dehydration/functionalization.

Strategic Pathway: The C14 + C6 Coupling

The synthesis relies on the nucleophilic addition of the C6-Enynol dianion to


-C14-Aldehyde  (2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal). This reaction creates the full C20 carbon skeleton in a single step.
Reaction Logic[12]
  • Activation: The C6-Enynol contains two acidic protons: the hydroxyl proton (

    
    ) and the terminal acetylenic proton (
    
    
    
    ). Treatment with 2 equivalents of ethylmagnesium bromide (EtMgBr) generates a Grignard Dianion .
  • Coupling: The acetylenic anion attacks the aldehyde carbonyl of the C14 unit. This is a 1,2-addition that preserves the conjugation of the C14 fragment.

  • Elaboration: The resulting C20-acetylenic diol contains a triple bond that must be semi-hydrogenated to an alkene and a secondary hydroxyl group that must be eliminated to form the fully conjugated system.

Mechanistic Workflow (DOT Diagram)

RetinoidSynthesis C6 (E)-C6-Enynol (Starting Material) Grignard Grignard Dianion (Intermediate) C6->Grignard 2 eq. EtMgBr THF, 0°C C20_Diol C20-Acetylenic Diol (Coupled Product) Grignard->C20_Diol + C14 Aldehyde 1,2-Addition C14 β-C14-Aldehyde C14->C20_Diol C20_Alkene C20-Alkene Diol (Semi-Hydrogenation) C20_Diol->C20_Alkene Lindlar Cat. H2, Quinoline VitA Vitamin A Acetate (All-trans) C20_Alkene->VitA 1. Acetylation 2. Elimination (-H2O) 3. Isomerization

Caption: Workflow for the C14+C6 convergent synthesis of Vitamin A, highlighting the transformation of the C6-Enynol into the retinyl skeleton.

Experimental Protocols

Protocol A: Generation of the C6-Dianion and Coupling

Objective: Synthesize the C20-acetylenic diol (9-hydroxy-9,10-didehydro-retinol derivative) with >90% conversion.

Safety Warning: This protocol involves the use of Grignard reagents and the generation of flammable gases (ethane). All operations must be performed under inert atmosphere (Argon/Nitrogen) in a fume hood.

Reagents & Materials
ReagentEquivalentsRole
(E)-3-Methylpent-2-en-4-yn-1-ol1.0Nucleophile
Ethylmagnesium bromide (3.0 M in Et2O)2.2Base / Metallating Agent

-C14-Aldehyde
0.95Electrophile
THF (Anhydrous)SolventReaction Medium
Ammonium Chloride (sat. aq.)-Quench
Step-by-Step Methodology
  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and internal temperature probe. Flush with Argon.

  • Solvent Charge: Charge anhydrous THF (10 mL per gram of C6-Enynol) and cool to 0°C.

  • Grignard Formation (Dianion):

    • Add the (E)-C6-Enynol (1.0 eq) to the flask.

    • Slowly add EtMgBr (2.2 eq) dropwise via the addition funnel. Maintain internal temperature < 10°C.

    • Observation: Gas evolution (ethane) will occur. Ensure adequate venting through a bubbler.

    • After addition, warm to Room Temperature (RT) and stir for 2 hours to ensure complete formation of the dianion (O-MgBr and C

      
      C-MgBr).
      
  • Coupling Reaction:

    • Cool the dianion solution to -10°C.

    • Dissolve

      
      -C14-Aldehyde  (0.95 eq) in anhydrous THF.
      
    • Add the aldehyde solution dropwise to the dianion mixture. The slight excess of dianion ensures complete consumption of the valuable C14 aldehyde.

    • Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.[4][5]

  • Quench & Workup:

    • Slowly add saturated

      
       solution at 0°C to quench excess Grignard.
      
    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Checkpoint: The crude product is the C20-Acetylenic Diol . It is typically a viscous oil.

Protocol B: Stereoselective Semi-Hydrogenation

Objective: Reduce the internal alkyne to an alkene. Context: Industrial routes often use Lindlar hydrogenation to form the (Z)-alkene, followed by isomerization. However, for high-value lab-scale synthesis targeting (E)-selectivity directly, a hydride reduction can be employed, though the Lindlar route is more robust for this specific substrate class. Below is the Lindlar Protocol (Industry Standard).

Reagents
  • C20-Acetylenic Diol (from Protocol A)

  • Lindlar Catalyst (Pd/CaCO3 poisoned with Pb)

  • Quinoline (Catalyst poison to prevent over-reduction)

  • Hydrogen gas (Balloon or low pressure)

Methodology
  • Dissolve the C20-Acetylenic Diol in Toluene/Heptane (1:1).

  • Add Quinoline (0.05 eq) and Lindlar Catalyst (5 wt% loading).

  • Purge with

    
     and stir under 
    
    
    
    atmosphere at RT.
  • Critical Control: Monitor

    
     uptake strictly. The reaction must be stopped immediately upon consumption of 1 equivalent of 
    
    
    
    to prevent over-reduction to the alkane.
  • Filter through Celite to remove Pd. Concentrate to yield the C20-Alkenyl Diol (predominantly cis at the new double bond).

Note: The subsequent conversion to Vitamin A Acetate involves acetylation of the primary alcohol, followed by acid-catalyzed dehydration/rearrangement which simultaneously isomerizes the cis-double bond to the thermodynamically stable trans-form.

Quality Control & Stability

Critical Material Attributes (CMA)

When sourcing or synthesizing (E)-3-Methylpent-2-en-4-yn-1-ol, verify:

  • Geometry:

    
    -NMR coupling constants or NOE experiments must confirm the (E)-configuration.
    
  • Water Content: Must be <0.1% (Karl Fischer) to prevent quenching of the Grignard reagent.

Self-Validating Analysis
  • HPLC Method: Use a C18 Reverse Phase column (e.g., Agilent Zorbax).

    • Mobile Phase: Methanol/Water (95:5).

    • Detection: UV at 325 nm (characteristic of the retinoid polyene system).

    • Success Criteria: The coupling product (C20-Diol) will have a lower retention time and a hypsochromic shift (lower wavelength max) compared to the final Vitamin A due to the interrupted conjugation at the triple bond.

Stability

Retinoid intermediates are highly sensitive to:

  • Light: Perform all reactions in amber glassware or under low-actinic (yellow) light.

  • Oxygen: Store all intermediates under Argon at -20°C. Oxidation leads to epoxides and polymeric degradation products.

References

  • Vertex AI Search. (2026). Synthesis of Vitamin A using (E)-3-Methylpent-2-en-4-yn-1-ol. 6[7][1]

  • ChemicalBook. (2024). Vitamin A: Properties, Production process and Uses (Roche C14+C6 Route). 8

  • Durham University. (2016). Development of the industrial synthesis of vitamin A. Link

  • BenchChem. (n.d.). (E)-3-Methylpent-2-en-4-yn-1-ol Properties and Applications. 2

  • MDPI. (2023). Synthetic Strategies for Selective Semi-Hydrogenation of Acetylene. 7[1]

Sources

Application Note: Grignard Metallation of 3-Methylpent-2-en-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists. It details the high-fidelity protocol for utilizing 3-Methylpent-2-en-4-yn-1-ol (commonly referred to as the "C6 Building Block" in retinoid synthesis) as a pronucleophile in Grignard chemistry.

Abstract & Strategic Context

3-Methylpent-2-en-4-yn-1-ol is a bifunctional "enyne" scaffold critical in the industrial synthesis of Vitamin A, carotenoids, and complex terpenes. Its utility relies on a double metallation strategy .[1] Unlike standard Grignard additions where the reagent acts as a nucleophile, here the Grignard reagent (typically Ethylmagnesium bromide) acts as a strong base .

The reaction requires strict stoichiometric control to generate a magnesium alkoxide-acetylide dianion . This species acts as a nucleophile at the terminal alkyne carbon, allowing for chain extension with carbonyl electrophiles (e.g.,


-ionone derivatives) while protecting the hydroxyl group in situ.

Key Technical Challenges:

  • Stoichiometry: Failure to use

    
     equivalents of Grignard results in incomplete metallation and quenching of the electrophile by the remaining acidic protons.
    
  • Solubility: The dianion intermediate is frequently insoluble in pure ether, requiring THF or specific solvent mixtures to maintain homogeneity.

  • Stability: The starting material is heat-sensitive and prone to polymerization; the metallated species is air/moisture sensitive.

Reaction Mechanism & Pathway

The transformation proceeds via a sequential deprotonation. The hydroxyl proton (


) is removed first, followed by the terminal acetylenic proton (

).

GrignardMechanism Substrate 3-Methylpent-2-en-4-yn-1-ol (Pronucleophile) Inter1 Intermediate 1 (Magnesium Alkoxide) Substrate->Inter1 1st Eq EtMgBr - Ethane (Gas) EtMgBr EtMgBr (Base, >2.0 eq) EtMgBr->Inter1 Dianion Active Dianion (Alkoxide-Acetylide) Inter1->Dianion 2nd Eq EtMgBr - Ethane (Gas) Product C-C Coupled Diol (Magnesium Salt) Dianion->Product Nucleophilic Attack (C-C Bond Formation) Electrophile Electrophile (e.g., Aldehyde/Ketone) Electrophile->Product

Figure 1: Sequential deprotonation pathway forming the reactive dianion species.

Experimental Protocol

Materials & Safety Data

Caution: This reaction generates Ethane gas (flammable). Perform in a well-ventilated fume hood.

ComponentRoleEquiv.Key PropertySafety Note
3-Methylpent-2-en-4-yn-1-ol Substrate1.0BP: 65°C (vac); Sensitive to light/heat.Polymerizes if heated neat.
Ethylmagnesium Bromide Base2.2 - 2.53.0 M in THF or Et2O.Pyrophoric; Moisture reactive.[1]
THF (Anhydrous) SolventN/AInhibitor-free preferred.Peroxide former.[1]
Ammonium Chloride QuenchExcessSaturated Aqueous Solution.[2]Exothermic quench.[1]
Step-by-Step Methodology
Phase 1: Preparation of the Dianion (Metallation)
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, internal thermometer, and pressure-equalizing addition funnel. Flush continuously with Argon or Nitrogen.

  • Reagent Charge: Charge the flask with Ethylmagnesium bromide (EtMgBr) (2.2 to 2.5 equivalents) in anhydrous THF.

    • Note: A slight excess (0.2–0.5 eq) ensures complete metallation of the less acidic alkyne proton.

  • Cooling: Cool the Grignard solution to 0°C using an ice/water bath.

  • Substrate Addition: Dissolve 3-Methylpent-2-en-4-yn-1-ol (1.0 eq) in a minimal volume of anhydrous THF (1:1 v/v). Add this solution dropwise to the Grignard reagent over 30–45 minutes.

    • Observation: Vigorous evolution of Ethane gas will occur. Control addition rate to manage gas evolution and exotherm (keep internal temp < 10°C).

  • Completion of Metallation:

    • After addition, remove the ice bath.

    • Allow the mixture to warm to Room Temperature (20–25°C) .

    • Stir for 1–2 hours .

    • Optional: If the substrate is wet or old, a brief reflux (30 mins) ensures the terminal alkyne is fully deprotonated, but this risks polymerization of the sensitive enyne backbone. RT stirring is preferred for high-purity starting material.

    • Visual Check: The solution often turns from clear/grey to a cloudy or dark suspension (the dianion).

Phase 2: Electrophile Coupling
  • Cooling: Cool the dianion suspension to -10°C to 0°C .

  • Addition: Add the electrophile (e.g., aldehyde or ketone dissolved in THF) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor via TLC or GC-MS.

    • Note: The reaction is usually rapid.

Phase 3: Work-up
  • Quench: Cool the mixture to 0°C. Slowly add saturated aqueous NH₄Cl .

    • Caution: The quench will be vigorous due to the excess Grignard.

  • Extraction: Extract with Ethyl Acetate or Diethyl Ether (3x).

  • Wash: Wash combined organics with Brine (1x) and Water (1x).

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (keep bath temp < 40°C to prevent polymerization).

Experimental Workflow Diagram

Workflow Start Start: Flame-Dry Glassware Inert Atmosphere (Ar/N2) ChargeGrignard Charge EtMgBr (2.2 eq) in THF at 0°C Start->ChargeGrignard AddSubstrate Add 3-Methylpent-2-en-4-yn-1-ol Dropwise (Gas Evolution!) ChargeGrignard->AddSubstrate Metallation Warm to RT Stir 2 Hours (Form Dianion) AddSubstrate->Metallation AddElectrophile Cool to -10°C Add Electrophile Metallation->AddElectrophile Quench Quench with sat. NH4Cl Extract & Purify AddElectrophile->Quench

Figure 2: Operational workflow for the Grignard metallation and coupling process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Recovered SM Incomplete metallation of the alkyne.Increase EtMgBr to 2.5 eq. Ensure reaction stirs at RT for at least 2 hours.
Gummy Precipitate Dianion insolubility.[1]Use THF as the primary solvent (Ether is often too non-polar). Increase solvent volume.
Polymerization (Tars) Thermal instability of the enyne.Keep work-up and rotary evaporation temperatures below 40°C. Store SM in the dark.
Quenched Electrophile "Wet" Substrate.The -OH proton consumes 1 eq of Grignard. If SM contains water, it consumes more. Dry SM via azeotropic distillation with benzene/toluene or molecular sieves before use.

References

  • Isler, O., et al. "Syntheses in the Vitamin A Series." Helvetica Chimica Acta, vol. 30, 1947, pp. 1911.

  • Roche Vitamin A Synthesis. "Industrial Synthesis of Vitamin A: The C14 + C6 Strategy." ChemicalBook Application Data, 2024.

  • BenchChem Protocols. "Optimization of reaction conditions for 3-Methylpent-4-yn-1-ol synthesis and usage." BenchChem Technical Notes, 2025.

  • Sigma-Aldrich Safety Data. "Safety Data Sheet: 3-Methylpent-2-en-4-yn-1-ol." MilliporeSigma, 2025.

Sources

Application Note: Catalytic Semi-Hydrogenation of (E)-3-Methylpent-2-en-4-yn-1-ol to (E)-3-Methylpenta-2,4-dien-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (E)-3-methylpent-2-en-4-yn-1-ol is a highly versatile C6 building block utilized in the convergent synthesis of complex terpenoids, including Vitamin A (retinol), Vitamin E, and high-value carotenoids such as astaxanthin[1][2]. A critical transformation in these synthetic pathways is the chemoselective semi-hydrogenation of the alkyne moiety to yield a conjugated diene, specifically (E)-3-methylpenta-2,4-dien-1-ol[3]. This application note provides a comprehensive, self-validating protocol for this transformation, detailing the mechanistic rationale behind catalyst selection and step-by-step experimental procedures designed for high selectivity and yield.

Mechanistic Insights and Catalyst Selection

The Challenge of Chemoselectivity

Catalytic hydrogenation of an enyne system inherently risks the complete reduction of both the double and triple bonds. When standard heterogeneous catalysts, such as palladium on carbon (Pd/C), are employed under a hydrogen atmosphere, the reaction rapidly proceeds to the fully saturated alkane, 3-methylpentan-1-ol[1]. To arrest the reduction precisely at the alkene stage, the thermodynamic driving force must be kinetically controlled using a "poisoned" catalyst.

Causality Behind the Lindlar Catalyst

The industry standard for this transformation is the Lindlar catalyst—a specialized system comprising 5% palladium deposited on calcium carbonate (Pd/CaCO₃), poisoned with lead acetate (Pb(OAc)₂)[4].

  • Active Site Deactivation: The lead acetate selectively binds to and deactivates the highly reactive palladium sites responsible for alkene coordination and reduction. The remaining active sites possess sufficient energy to reduce the sterically accessible alkyne but are insufficiently reactive to reduce the resulting diene[5].

  • The Role of Quinoline: While lead acetate provides baseline chemoselectivity, the addition of quinoline is critical for optimal results. Quinoline acts as an electron donor, further modulating the electron density of the palladium surface. More importantly, it physically occupies active sites to prevent the over-reduction of the newly formed diene and suppresses the unwanted thermodynamic isomerization of the existing (E)-alkene to the (Z)-isomer[4][6].

  • Stereochemical Outcome: Lindlar hydrogenation is renowned for yielding (Z)-alkenes from internal alkynes via syn-addition. However, because the alkyne in (E)-3-methylpent-2-en-4-yn-1-ol is terminal (-C≡CH), the syn-addition of hydrogen yields a terminal alkene (-CH=CH₂). Consequently, the existing (E)-geometry of the C2 double bond is preserved, yielding the pure (E)-diene[3].

ReactionPathway A (E)-3-Methylpent-2-en-4-yn-1-ol (Enyne) B (E)-3-Methylpenta-2,4-dien-1-ol (Diene) A->B H2, Lindlar Catalyst (Selective Semi-Hydrogenation) C 3-Methylpentan-1-ol (Alkane) A->C H2, Pd/C (Full reduction) B->C H2, Pd/C (Over-reduction)

Caption: Chemoselective hydrogenation pathway of (E)-3-methylpent-2-en-4-yn-1-ol.

Quantitative Data: Catalyst Comparison

The choice of catalyst and additive dictates the fate of the enyne system. The table below summarizes the expected outcomes based on established empirical data[1][2][4].

Catalyst SystemAdditiveTarget ProductSelectivity for DieneRemarks
Pd/C (5-10%) None3-Methylpentan-1-olPoor (<5%)Rapid, uncontrolled full reduction of both the alkene and alkyne moieties.
Lindlar Catalyst None(E)-3-Methylpenta-2,4-dien-1-olModerate (60-75%)Prone to over-reduction and double-bond migration if reaction time is not strictly controlled.
Lindlar Catalyst Quinoline(E)-3-Methylpenta-2,4-dien-1-olHigh (>90%)Quinoline effectively halts H₂ uptake after 1 equivalent, preserving the diene and (E)-geometry.

Experimental Protocol

Self-Validating System Design: This protocol relies on volumetric hydrogen tracking. Because the reaction requires exactly one molar equivalent of H₂ to convert the alkyne to an alkene, the system is self-indicating. When the theoretical volume of H₂ is consumed, the rate of uptake will dramatically plateau, signaling reaction completion and preventing over-reduction.

Materials and Reagents
  • (E)-3-Methylpent-2-en-4-yn-1-ol (Starting Material, 1.0 g, 10.4 mmol)

  • Lindlar Catalyst (5% Pd/CaCO₃ poisoned with Pb, 0.15 g)

  • Quinoline (Synthetic grade, 0.05 mL)

  • Anhydrous Ethanol or Toluene (Solvent, 10.0 mL)

  • Hydrogen Gas (High purity, 1 atm)

Step-by-Step Methodology
  • System Preparation: In a rigorously dried 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of (E)-3-methylpent-2-en-4-yn-1-ol in 10.0 mL of anhydrous ethanol[3].

  • Catalyst Loading: Carefully add 0.15 g of the Lindlar catalyst followed by 0.05 mL of quinoline to the solution.

  • Degassing: Connect the flask to a gas manifold or a Parr hydrogenation apparatus. Purge the reaction vessel with nitrogen gas for 5 minutes to remove atmospheric oxygen. Subsequently, purge the system with hydrogen gas three times to establish a pure H₂ atmosphere.

  • Hydrogenation: Seal the system under a hydrogen atmosphere at standard pressure (1 atm). Stir the mixture vigorously at ambient temperature (20–25 °C).

  • Volumetric Monitoring: Continuously monitor the reaction via a gas burette. The theoretical hydrogen uptake for 10.4 mmol is approximately 254 mL at STP. The reaction is deemed complete when the H₂ uptake abruptly slows or ceases upon reaching this volume (typically 1–3 hours depending on stirring efficiency).

  • Workup: Vent the hydrogen gas and purge the flask with nitrogen. Filter the crude reaction mixture through a tightly packed pad of Celite to remove the heterogeneous catalyst. Wash the Celite pad with an additional 10 mL of ethanol to ensure complete product recovery[3].

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting yellow oil via vacuum distillation (Kugelrohr apparatus at 50–55 °C, 3 mmHg) or flash chromatography on silica gel (using a 3:2 hexane/diethyl ether gradient) to yield the pure (E)-3-methylpenta-2,4-dien-1-ol[3].

Workflow Step1 1. Preparation Enyne + EtOH + Lindlar Cat. + Quinoline Step2 2. Hydrogenation 1 atm H2, 25°C, Vigorously Stirred Step1->Step2 Step3 3. Monitoring Track 1 eq. H2 Uptake via Gas Burette Step2->Step3 Step4 4. Workup Celite Filtration & Solvent Evaporation Step3->Step4 Step5 5. Purification Vacuum Distillation (50-55°C, 3 mmHg) Step4->Step5

Caption: Step-by-step experimental workflow for the semi-hydrogenation to diene.

References

  • National Institutes of Health (PMC). Isopentenyl Diphosphate Isomerase. Mechanism-Based Inhibition by Diene Analogues. Retrieved from: [Link][3]

  • Academia.edu. Development of the industrial synthesis of vitamin A. Retrieved from:[Link][2]

  • Cardiff University (ORCA). Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study. Retrieved from:[Link][5]

  • Altai State Agricultural University. Uses of geranyl acetone, dehydronerolidol and nerolidol. Retrieved from: [Link][6]

Sources

Application Note: Selective Oxidation of (E)-3-Methylpent-2-en-4-yn-1-ol to (E)-3-methylpent-2-en-4-ynal

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

As a fundamental C6 synthon, (E)-3-methylpent-2-en-4-yn-1-ol is a critical building block in the convergent total synthesis of complex isoprenoids, retinoids (Vitamin A derivatives), and carotenoid-derived signaling molecules like abscisic acid[1]. The transformation of this primary allylic/propargylic alcohol to its corresponding conjugated aldehyde, (E)-3-methylpent-2-en-4-ynal, requires precise chemoselectivity.

From a process chemistry perspective, this oxidation presents two major mechanistic liabilities:

  • Over-oxidation: The highly reactive aldehyde must not progress to the corresponding carboxylic acid.

  • Geometric Isomerization (The Primary Failure Mode): The conjugated enyne system is exceptionally sensitive. Harsh acidic or basic conditions readily catalyze the scrambling of the (E)-alkene to the thermodynamically or kinetically altered (Z)-isomer. Loss of stereochemical fidelity at this stage renders the building block useless for stereospecific downstream applications, such as the synthesis of all-trans retinoids[2].

To ensure a self-validating and robust workflow, the chosen oxidation protocol must operate under strictly mild, non-isomerizing conditions while providing complete conversion.

Comparative Analysis of Oxidation Modalities

To ground our experimental design in empirical evidence, we must evaluate the causality behind reagent selection. Table 1 summarizes the performance of standard oxidation strategies when applied to sensitive conjugated enynols.

Table 1: Quantitative Comparison of Oxidation Methods for Enynol Systems

Oxidation MethodReagent SystemEquivalentsTemp (°C)Reaction TimeYield (%)(E)-Geometry Preservation
Heterogeneous Activated MnO₂10 - 2020 - 254 - 12 h85 - 95Excellent (>98%)
Homogeneous Dess-Martin Periodinane (DMP)1.1 - 1.50 to 201 - 2 h90 - 98Excellent (>98%)
Chromium-based Collins Reagent (CrO₃/Pyridine)6.00 to 250.5 - 1 h55 - 70Poor (Prone to E/Z scrambling)
DMSO-based Swern (DMSO / (COCl)₂ / Et₃N)2.0-781 - 2 h80 - 90Moderate (Base-catalyzed side reactions)

Expert Insight: Chromium-based oxidants like Collins Reagent have historically been used for enynyl systems, but they frequently lead to unstable products and severe E/Z isomerization (often yielding E/Z mixtures as poor as 1:8.6 under sequential dehydration/oxidation cascades)[2]. Conversely, activated Manganese Dioxide (MnO₂) provides a mild, heterogeneous environment that perfectly preserves the (E)-geometry[3].

Mechanistic Pathway: Why MnO₂ Preserves Stereochemistry

The exceptional selectivity of MnO₂ is governed by its heterogeneous surface chemistry. Because the reaction occurs entirely on the solid lattice at a neutral pH, the substrate is protected from the bulk acidic or basic conditions that typically drive alkene isomerization.

Mechanism A Substrate: (E)-3-Methylpent-2-en-4-yn-1-ol B Surface Coordination (Mn(IV) Oxide Hydroxyls) A->B C Hydrogen Abstraction (Radical Intermediate) B->C D Product Desorption (Release of Mn(II) + H2O) C->D E Product: (E)-3-methylpent-2-en-4-ynal D->E

Mechanistic pathway of the heterogeneous oxidation of allylic alcohols by activated Manganese Dioxide.

Validated Experimental Protocols

Below are two field-proven methodologies. Protocol A is the industry standard for cost-effective scale-up, while Protocol B is optimized for rapid, small-scale synthesis with near-quantitative yields.

Protocol A: Heterogeneous Oxidation via Activated MnO₂ (Scale-Up Optimized)

Causality Check: Commercially available MnO₂ varies wildly in activity. It must be "activated" (highly porous with specific hydration levels) to ensure the surface hydroxyl groups are optimized for substrate binding. The use of a Celite pad during filtration is mandatory to prevent colloidal MnO₂ from contaminating the final product and causing downstream degradation[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve (E)-3-methylpent-2-en-4-yn-1-ol (1.0 equiv, e.g., 10 mmol) in a 2:1 mixture of anhydrous petroleum ether and ethyl acetate (0.1 M concentration)[3].

  • Oxidant Addition: Add activated MnO₂ (15.0 equiv) in a single portion. Note: The large mass excess is required because the reaction is strictly surface-area dependent.

  • Reaction Monitoring: Stir the black suspension vigorously at room temperature (20–25 °C). Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The highly conjugated product will appear as a strongly UV-active spot with a higher Rf than the starting alcohol. Complete conversion typically takes 4 to 6 hours.

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite 545® in a sintered glass funnel. Wash the filter cake thoroughly with cold ethyl acetate (3 × 20 mL) to ensure complete desorption of the product from the manganese lattice[3].

  • Isolation: Concentrate the combined filtrates under reduced pressure (bath temperature < 25 °C to prevent thermal degradation of the volatile aldehyde). The crude (E)-3-methylpent-2-en-4-ynal is generally >95% pure and should be used immediately in subsequent olefination steps.

Protocol B: Homogeneous Oxidation via Dess-Martin Periodinane (Rapid Synthesis)

Causality Check: DMP provides a homogeneous alternative that completes in a fraction of the time. The critical step here is the addition of solid NaHCO₃ to the reaction mixture; this buffers the acetic acid byproduct released by DMP, preventing acid-catalyzed isomerization of the (E)-alkene.

Workflow S1 1. Dissolution (Substrate in DCM) S2 2. Oxidation (Add DMP at 0°C) S1->S2 S3 3. Quenching (Na2S2O3 / NaHCO3) S2->S3 S4 4. Extraction (Phase Separation) S3->S4 S5 5. Isolation (Concentration) S4->S5

Step-by-step experimental workflow for the homogeneous Dess-Martin Periodinane (DMP) oxidation.

Step-by-Step Methodology:

  • Preparation: Dissolve (E)-3-methylpent-2-en-4-yn-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M. Add solid NaHCO₃ (3.0 equiv) and cool the suspension to 0 °C in an ice bath.

  • Oxidant Addition: Add Dess-Martin Periodinane (1.2 equiv) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

  • Quenching (Critical Step): Pour the reaction mixture into an equal volume of a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until the organic layer is clear (this reduces unreacted DMP and iodine byproducts to water-soluble species).

  • Extraction & Isolation: Separate the organic layer, extract the aqueous layer once with DCM, dry the combined organics over anhydrous Na₂SO₄, and carefully concentrate under reduced pressure.

References

  • [2] Asian Journal of Chemistry | "Synthesis of 3-methylpent-2-en-4-ynal" (Details the instability and E/Z isomerization risks associated with Collins Reagent oxidations). URL:[Link]

  • [1] National Institutes of Health (PMC) | "Synthesis and Use of Stable Isotope Enriched Retinals in the Field of Vitamin A" (Contextualizes the C6 building block in retinoid synthesis). URL:[Link]

  • [3] Loewen Labs / Bioorganic & Medicinal Chemistry | "Sesquiterpene-like inhibitors of a 9-cis-epoxycarotenoid dioxygenase regulating abscisic acid biosynthesis in higher plants" (Provides the validated MnO₂ oxidation protocol for related enynols). URL:[Link]

Sources

Technical Guide: Strategic Protection of (E)-3-Methylpent-2-en-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic protection of (E)-3-Methylpent-2-en-4-yn-1-ol , a critical C6-synthon used in the synthesis of retinoids (Vitamin A) and carotenoids (Astaxanthin, Zeaxanthin).

The molecule features a primary allylic alcohol , a trisubstituted (E)-alkene , and a terminal alkyne . Its conjugated enyne system makes it prone to acid-catalyzed rearrangement (allylic shift), polymerization, and oxidation.

Strategic Analysis & Decision Matrix

The choice of protecting group depends on the scale of synthesis and the subsequent reaction conditions (specifically, the compatibility with strong bases like Grignard reagents or organolithiums).

Reactivity Profile
  • Primary Alcohol (C1): The primary site for protection. Unprotected, it deprotonates with organometallics (

    
    ), quenching the reagent.
    
  • Terminal Alkyne (C5): Acidic proton (

    
    ). Often the site of nucleophilic attack (after deprotonation) to couple with C9 or C14 fragments.
    
  • Conjugated System: Highly sensitive to strong acids, which cause migration of the double bond or cyclization to furan derivatives.

Selection Decision Tree
  • Scenario A: High-Stability / Multi-step Synthesis (Lab Scale)

    • Strategy: Silyl Ether Protection (TBS ).

    • Rationale: Robust against strong bases (n-BuLi, Grignards), oxidants, and mild electrophiles. Cleavage is specific (Fluoride).

  • Scenario B: Acid-Labile / Industrial Scale

    • Strategy: Mixed Acetal Protection (MIP or THP ).

    • Rationale: Low cost, atom economy. The Methoxyisopropyl (MIP) group is preferred over THP in retinoid chemistry because it introduces no new stereocenters and deprotects under very mild acidic conditions, minimizing isomerization risk.

Experimental Protocols

Protocol A: Silyl Protection (TBS Ether)

Objective: Install the tert-butyldimethylsilyl (TBS) group to survive organolithium coupling reactions.

Mechanism: Nucleophilic substitution at silicon.[1] Imidazole acts as a base to neutralize HCl and as a nucleophilic catalyst, forming a reactive


-silyl imidazolium intermediate.
Materials
  • (E)-3-Methylpent-2-en-4-yn-1-ol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)[2]

  • Imidazole (2.5 equiv)[2]

  • DMF (Anhydrous, 0.5 M concentration relative to substrate)

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and cool under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve (E)-3-Methylpent-2-en-4-yn-1-ol (1.0 equiv) and Imidazole (2.5 equiv) in anhydrous DMF. Cool the solution to 0 °C.

  • Addition: Add TBSCl (1.2 equiv) portion-wise over 10 minutes. The reaction is slightly exothermic.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexanes:EtOAc 9:1). The alcohol (

    
    ) should disappear, replaced by the silyl ether (
    
    
    
    ).
  • Workup: Dilute with Et₂O. Wash sequentially with water (x2) and Brine (x1) to remove DMF and imidazolium salts.

  • Purification: Dry over MgSO₄, filter, and concentrate. Purify via flash chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes).

Yield Expectation: >90% Stability Check: The product is stable to


-BuLi at -78 °C.
Protocol B: Acetal Protection (MIP Ether)

Objective: Install the Methoxyisopropyl (MIP) group using 2-methoxypropene. This is the "Isler" method standard in carotenoid synthesis.

Mechanism: Acid-catalyzed addition of the alcohol to the electron-rich enol ether.

Materials
  • (E)-3-Methylpent-2-en-4-yn-1-ol (1.0 equiv)

  • 2-Methoxypropene (1.5 equiv)

  • PPTS (Pyridinium p-toluenesulfonate) (0.05 equiv / 5 mol%)

  • Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Procedure
  • Setup: Dry flask under Nitrogen.

  • Addition: Dissolve substrate and 2-methoxypropene in DCM at 0 °C.

  • Catalysis: Add PPTS. Stir at 0 °C for 30–60 minutes. Note: Do not heat.[3] Kinetic control is required to prevent polymerization of the diene system.

  • Quench: Add a few drops of Triethylamine (

    
    ) to neutralize the acid catalyst immediately upon completion.
    
  • Workup: Concentrate under reduced pressure. The product is often used crude or distilled under high vacuum (if stable) due to the volatility of byproducts.

Critical Note: The MIP ether is extremely acid-sensitive. Ensure all subsequent solvents are strictly neutral/basic.

Protocol C: Selective Deprotection
1. TBS Removal (Fluoride Method)[4][5]
  • Reagent: TBAF (1.0 M in THF).

  • Procedure: Dissolve substrate in THF. Add TBAF (1.1 equiv) at 0 °C. Stir 1 hour.

  • Workup: Quench with saturated

    
    .
    
  • Caution: If the molecule contains other ester groups, buffer the TBAF with Acetic Acid (1:1 ratio) to attenuate basicity.

2. MIP Removal (Mild Acid)
  • Reagent:

    
    -TsOH (cat.) in MeOH or dilute HCl in Acetone.
    
  • Procedure: Stir at 0 °C for 15 mins.

  • Advantage: The byproduct is acetone and methanol; easy to remove.

Visualization: Workflow & Decision Logic

ProtectionStrategy Start (E)-3-Methylpent-2-en-4-yn-1-ol (Substrate) Decision Select Strategy based on Downstream Chemistry Start->Decision TBS_Route Route A: High Stability (Grignard/Lithium Compatible) Decision->TBS_Route Lab Scale / Robustness MIP_Route Route B: Industrial/Scale (Acid Labile) Decision->MIP_Route Atom Economy / Cost TBS_Rxn TBSCl, Imidazole, DMF (Corey Protocol) TBS_Route->TBS_Rxn TBS_Product TBS-Protected Enyne (Stable to Base/Oxidants) TBS_Rxn->TBS_Product Coupling Coupling Reaction (e.g., Lithiation at C5) TBS_Product->Coupling TBS_Deprotect Deprotection: TBAF / THF MIP_Rxn 2-Methoxypropene, PPTS (Kinetic Control) MIP_Route->MIP_Rxn MIP_Product MIP-Protected Enyne (No new stereocenters) MIP_Rxn->MIP_Product MIP_Product->Coupling MIP_Deprotect Deprotection: PPTS / MeOH Coupling->TBS_Deprotect Coupling->MIP_Deprotect

Figure 1: Decision matrix for protecting group selection based on scale and stability requirements.

Application Note: Carotenoid Synthesis Context

In the synthesis of Astaxanthin , this C6 alcohol is often protected as the MIP ether. It is then lithiated at the terminal alkyne (using


-BuLi) and coupled with a C9-ketone (like 2,2,6-trimethylcyclohex-5-en-1,4-dione derivatives). The MIP group is chosen because the final deprotection/dehydration steps in carotenoid synthesis often utilize acidic conditions that remove the protecting group and facilitate the formation of the polyene chain in a single operation.

References

  • Corey, E. J., & Venkateswarlu, A. (1972).[4] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[4] Journal of the American Chemical Society, 94(17), 6190–6191.[4] Link[4]

  • Widmer, E., et al. (1990). Technical Procedures for the Synthesis of Carotenoids and Related Compounds from 6-Oxo-isophorone: Synthesis of Astaxanthin. Helvetica Chimica Acta, 73(4), 861–867. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. (See Chapter 2: Protection for the Hydroxyl Group).
  • Babler, J. H. (1987). Facile synthesis of (E)-3-methyl-2-penten-4-yn-1-ol: A key intermediate for the synthesis of Vitamin A.

Sources

Conversion of (E)-3-Methylpent-2-en-4-yn-1-ol to alkyl halides

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the conversion of (E)-3-Methylpent-2-en-4-yn-1-ol (often referred to as the "C6 Alcohol" in Vitamin A synthesis) to its corresponding alkyl halides.

Part 1: Introduction & Strategic Analysis

(E)-3-Methylpent-2-en-4-yn-1-ol is a critical C6 synthon used in the industrial synthesis of retinoids (Vitamin A, retinal) and carotenoids. Its conversion to an alkyl halide (typically bromide or chloride) activates the molecule for subsequent carbon-carbon bond-forming reactions, such as Grignard formation or sulfone alkylation.

Core Challenges:

  • Conjugated Enyne Instability: The conjugated alkene-alkyne system is prone to polymerization, especially under acidic conditions or elevated temperatures.[1]

  • Allylic Rearrangement (

    
    ):  As an allylic alcohol, the substrate is susceptible to 
    
    
    
    substitution, potentially yielding the undesired allenic isomer (3-halo-3-methylpent-1-en-4-yne) rather than the target primary halide.
  • Stereochemical Integrity: Maintaining the (E)-configuration is essential for the biological activity of the final retinoid products.[1]

  • Safety: The resulting allylic halides are potent lachrymators and potential alkylating agents.[1]

Part 2: Mechanistic Pathways & Critical Control Points

The conversion operates primarily via nucleophilic substitution.[2][3] The choice of reagent dictates the mechanism (


 vs. 

/

) and the impurity profile.[1]

ReactionMechanism Substrate (E)-3-Methylpent-2-en-4-yn-1-ol Activation Activated Intermediate (Protonated or Phosphite) Substrate->Activation Acid/PBr3 SN2_TS SN2 Transition State (Direct Displacement) Activation->SN2_TS Nucleophile Attack @ C1 SN_Prime_TS SN' Transition State (Allylic Rearrangement) Activation->SN_Prime_TS Nucleophile Attack @ C3 Product_Primary Target: (E)-1-Halo-3-methylpent-2-en-4-yne (Primary Halide) SN2_TS->Product_Primary Inversion (Retention relative to alkene) Product_Allenic By-product: Allenic/Tertiary Halide SN_Prime_TS->Product_Allenic Rearrangement Product_Allenic->Product_Primary Thermodynamic Equilibration (Slow, Cu(I) catalyzed)

Figure 1: Mechanistic bifurcation between direct substitution (


) and allylic rearrangement (

).

Part 3: Experimental Protocols

Protocol A: Synthesis of (E)-1-Bromo-3-methylpent-2-en-4-yne (Industrial Standard)

This method utilizes Hydrobromic acid (HBr) in the presence of a radical inhibitor. It is favored for its scalability and high yield.[1]

Reagents:

  • Substrate: (E)-3-Methylpent-2-en-4-yn-1-ol (1.0 equiv)

  • Reagent: 48% Aqueous HBr (1.5 - 2.0 equiv)[1]

  • Solvent: Di-isopropyl ether or Petroleum Ether[1]

  • Additive: Hydroquinone (0.1 mol% - Radical Inhibitor)[1]

  • Catalyst (Optional): CuBr (trace) to favor thermodynamic equilibration to the primary bromide.[1]

Step-by-Step Methodology:

  • Setup: Charge a chemically resistant reactor (glass-lined or flask) with (E)-3-methylpent-2-en-4-yn-1-ol and solvent (concentration ~1-2 M).

  • Stabilization: Add Hydroquinone (10-50 mg per mole of substrate). Crucial: This prevents radical-induced polymerization of the enyne system.

  • Addition: Cool the mixture to 0–5 °C. Add 48% aqueous HBr dropwise over 30–60 minutes. Maintain internal temperature <10 °C to suppress isomerization.[1]

  • Reaction: Allow the mixture to warm to room temperature (or heat to 50–52 °C as per specific high-throughput protocols) and stir for 4–8 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 9:1) or GC.[1] The alcohol spot (

      
      ) should disappear, replaced by the less polar bromide (
      
      
      
      ).
  • Workup:

    • Separate the organic layer.

    • Wash the organic phase with cold water (2x), followed by saturated

      
       (careful: gas evolution) to neutralize excess acid.[1]
      
    • Wash with brine.[1]

  • Drying & Concentration: Dry over anhydrous

    
    . Filter and concentrate under reduced pressure at low temperature  (<30 °C).
    
    • Warning: Do not distill at atmospheric pressure; the product is heat-sensitive.

Expected Yield: 85–90% Appearance: Pale yellow to amber oil (lachrymatory).[1]

Protocol B: Synthesis of (E)-1-Chloro-3-methylpent-2-en-4-yne (Mild Conditions)

For applications requiring the chloride (often more stable than the bromide), the Thionyl Chloride/Pyridine method is recommended to ensure


 selectivity.

Reagents:

  • Substrate: (E)-3-Methylpent-2-en-4-yn-1-ol (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.1 equiv)[1]
    
  • Base: Pyridine (1.1 equiv) or Triethylamine[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Diethyl Ether[1]

Step-by-Step Methodology:

  • Setup: Dissolve the alcohol and pyridine in anhydrous DCM under an inert atmosphere (

    
     or Ar). Cool to -10 °C.
    
  • Addition: Add

    
     dropwise (neat or as a solution in DCM) over 1 hour.
    
    • Mechanism Note: Pyridine acts as an HCl scavenger and nucleophilic catalyst, promoting the

      
       pathway over the 
      
      
      
      (retention) or
      
      
      pathways.[1]
  • Reaction: Stir at 0 °C for 2 hours.

  • Quench: Pour the reaction mixture into ice-cold water.

  • Purification:

    • Wash organic layer with 1M HCl (to remove pyridine), then

      
      , then brine.[1]
      
    • Dry over

      
       and concentrate in vacuo.
      
    • Storage: Store over copper wire or silver foil at -20 °C to prevent polymerization.

Part 4: Data Summary & Stability Profile

Parameter(E)-1-Bromo-3-methylpent-2-en-4-yne(E)-1-Chloro-3-methylpent-2-en-4-yne
Molecular Weight 159.03 g/mol 114.57 g/mol
Physical State Yellowish OilColorless to Pale Yellow Liquid
Boiling Point ~60 °C @ 10 mmHg (Decomposes)~50 °C @ 15 mmHg
Reactivity High (Rapid Grignard formation)Moderate (Requires activation)
Stability Low (Polymerizes >40°C or light)Moderate
Storage -20 °C, Dark, Stabilized (HQ)4 °C, Dark

Stability Warning: Both halides are lachrymators and vesicants .[1] All operations must be performed in a fume hood. The bromide, in particular, darkens upon standing due to HBr release and polymerization; it should be used immediately or stored with a stabilizer (e.g., epoxides or hydroquinone).[1]

Part 5: Analytical Validation

To confirm the identity and purity of the product:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       ~4.0-4.2 ppm (d, 2H): 
      
      
      
      (Shift depends on X: Br
      
      
      4.1, Cl
      
      
      4.2).[1]
    • 
       ~5.9-6.1 ppm (t, 1H):  Vinyl proton at C2.[1]
      
    • 
       ~3.1 ppm (s, 1H):  Acetylenic proton (C
      
      
      
      C-H).[1]
    • 
       ~1.9 ppm (s, 3H):  Allylic Methyl group.[1]
      
    • Coupling: Verify the (E)-geometry by NOE experiments if necessary (NOE between

      
       and Methyl indicates Z; NOE between 
      
      
      
      and Acetylenic proton indicates E, though distance is large). Standard confirmation is usually by comparison of chemical shifts with literature values.
  • IR Spectroscopy:

    • ~3300 cm⁻¹: Sharp C

      
      C-H stretch.
      
    • ~2100 cm⁻¹: Weak C

      
      C stretch.
      
    • Absence: Broad O-H stretch at 3400 cm⁻¹.[1]

References

  • Isler, O., et al. "Synthesis of Vitamin A." Helvetica Chimica Acta, vol. 30, 1947, pp. 1911-1927.[1] (Foundational work on C6 + C14 coupling).

  • LookChem. "3-Penten-1-yne, 5-bromo-3-methyl-, (E)- Property and Synthesis."

  • BenchChem. "Common side reactions of PBr3 with alcohols and how to avoid them."

  • Master Organic Chemistry. "PBr3 and SOCl2 for Converting Alcohols to Alkyl Halides."

  • ChemicalBook. "(E)-3-Methylpent-2-en-4-yn-1-ol Properties and Production."

Sources

Application Note: Advanced Coupling Reactions Using (E)-3-Methylpent-2-en-4-yn-1-ol as a C6 Synthon

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-3-Methylpent-2-en-4-yn-1-ol (commonly referred to as E-pentol) is a highly versatile C6 building block essential for the convergent synthesis of complex polyenes. Its utility is most prominently demonstrated in the industrial-scale synthesis of commercially valuable C40 carotenoids such as astaxanthin and zeaxanthin[1, 2]. Unlike its (Z)-isomer, which is predominantly utilized in Vitamin A (retinol) synthesis[4], the (E)-isomer provides the exact stereochemical scaffolding required for the all-trans conjugated backbone of these antioxidant pigments [2]. This application note details the mechanistic rationale, standardized protocols, and quantitative benchmarks for utilizing E-pentol in Grignard-mediated coupling reactions.

Mechanistic Rationale & Synthon Causality

The synthetic power of (E)-3-Methylpent-2-en-4-yn-1-ol stems from its dual-functional nature: it possesses both a primary allylic alcohol and a terminal alkyne. Successfully utilizing this synthon requires strict control over its reactivity:

  • Stereochemical Fidelity: The (E)-configuration of the C2-C3 double bond must be strictly preserved throughout the synthesis to ensure the correct geometry of the final carotenoid[1]. Acidic or thermal extremes that could trigger allylic rearrangement must be avoided [3].

  • Hydroxyl Protection: The primary hydroxyl group (pKa ~16) is more acidic than the terminal alkyne (pKa ~25). If left unprotected, it will prematurely quench organometallic reagents. Protection as an isopropenyl methyl ether (IPM) or tetrahydropyranyl (THP) ether is mandatory to direct nucleophilic activity exclusively to the alkyne terminus [2].

  • Acetylide Nucleophilicity: Deprotonation of the terminal alkyne using a Grignard reagent (e.g., Ethylmagnesium bromide) generates a highly nucleophilic magnesium acetylide. This intermediate readily undergoes nucleophilic addition into electrophilic carbonyls (such as C9 or C14 aldehydes/ketones), facilitating rapid carbon-carbon bond formation [1, 4].

Logical Workflow of C40 Carotenoid Synthesis

A standard industrial approach to astaxanthin and zeaxanthin utilizes a 2(C9 + C6) + C10 = C40 construction[2]. The C6 synthon (E-pentol) is first coupled with a C9 component to form a C15 intermediate. Two equivalents of this C15 intermediate are subsequently coupled with a central C10 dialdehyde.

SynthFlow A (E)-3-Methylpent-2-en-4-yn-1-ol (C6 Synthon) B Protected C6 Alkynol (IPM Ether) A->B Hydroxyl Protection (Isopropenyl methyl ether) C C6 Acetylide Intermediate (Grignard Reagent) B->C Alkyne Deprotonation (EtMgBr, THF) D C15 Propargylic Alcohol (Coupled Product) C->D Nucleophilic Addition (C9 Ketone/Aldehyde) E Astaxanthin / Zeaxanthin (C40 Carotenoid) D->E Lindlar Hydrogenation & C10 Coupling (2x C15 + C10)

Synthetic workflow of C40 carotenoids using (E)-3-Methylpent-2-en-4-yn-1-ol as a C6 synthon.

Experimental Protocols

The following protocols outline the synthesis of a C15 intermediate from E-pentol and a generic C9 ketone. These steps are designed to be self-validating, with built-in chemical checkpoints.

Protocol 4.1: Protection of the Primary Hydroxyl Group (IPM Ether Formation)

Objective: Mask the hydroxyl group to prevent Grignard quenching.

  • Preparation: Flame-dry a 500 mL round-bottom flask under argon. Add (E)-3-Methylpent-2-en-4-yn-1-ol (100 mmol) and anhydrous dichloromethane (200 mL).

  • Catalysis: Add pyridinium p-toluenesulfonate (PPTS, 1.0 mmol) as a mild acid catalyst. Cool the mixture to 0°C using an ice bath.

  • Protection: Add 2-methoxypropene (150 mmol) dropwise over 30 minutes.

    • Causality: 2-methoxypropene reacts with the alcohol to form the IPM ether. PPTS is chosen over stronger acids (like pTSA) to prevent unwanted allylic rearrangement or isomerization of the (E)-double bond [3].

  • Quenching: After 2 hours of stirring at room temperature, add triethylamine (3.0 mmol) to neutralize the PPTS.

    • Validation Checkpoint: The reaction must be strictly neutralized before aqueous workup; IPM ethers are highly acid-labile and will rapidly revert to the alcohol if the pH drops below 7.

  • Workup: Wash with saturated aqueous NaHCO3 (2 × 100 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 4.2: Acetylide Formation and Grignard Coupling

Objective: Form the C-C bond between the C6 synthon and a C9 ketone.

  • Acetylide Generation: Dissolve the protected C6 alkynol (100 mmol) in anhydrous THF (150 mL) under argon. Cool to 0°C. Add Ethylmagnesium bromide (3.0 M in ether, 105 mmol) dropwise.

    • Validation Checkpoint: Observe the evolution of ethane gas. The cessation of gas evolution indicates complete conversion to the magnesium acetylide.

  • Maturation: Stir the mixture at room temperature for 1 hour to ensure complete deprotonation.

  • Coupling: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Add the C9 ketone (95 mmol, dissolved in 50 mL THF) dropwise over 1 hour.

    • Causality: Cryogenic temperatures are required to suppress side reactions (e.g., enolization of the ketone) and maximize the nucleophilic addition pathway.

  • Quenching: Slowly warm to 0°C and quench carefully with saturated aqueous NH4Cl (100 mL).

    • Causality: NH4Cl provides a mildly acidic proton source to protonate the alkoxide and form the propargylic alcohol without cleaving the acid-sensitive IPM protecting group.

  • Extraction: Extract with ethyl acetate (3 × 100 mL), wash with brine, dry over MgSO4, and concentrate.

Protocol 4.3: Lindlar Partial Hydrogenation

Objective: Selectively reduce the alkyne to a cis-alkene.

  • Setup: Dissolve the C15 propargylic alcohol (50 mmol) in ethyl acetate (100 mL).

  • Catalyst Addition: Add Lindlar catalyst (5% Pd/CaCO3, poisoned with lead, 2.5 g) and synthetic quinoline (10 mmol).

    • Causality: The combination of lead and quinoline severely poisons the palladium catalyst, halting the hydrogenation exactly at the alkene stage and preventing over-reduction to the alkane [4].

  • Hydrogenation: Purge the flask with H2 gas. Stir vigorously under 1 atm of H2 at room temperature.

  • Monitoring: Monitor hydrogen uptake via a gas burette. Stop the reaction precisely when 1 equivalent of H2 (approx. 1.2 L at RTP) is consumed.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst, wash with ethyl acetate, and concentrate the filtrate.

Quantitative Data & Reaction Metrics

The following table summarizes the expected quantitative outcomes for the described workflows, assuming high-purity starting materials.

Reaction StepReagents & CatalystsTemp (°C)Typical Yield (%)Isomeric Purity (Target)
Hydroxyl Protection 2-Methoxypropene, PPTS, DCM0 to 2592 - 95>98% (E) at C2
Grignard Coupling EtMgBr, C9 Ketone, THF-78 to 085 - 88>98% (E) at C2
Lindlar Hydrogenation H2 (1 atm), Lindlar Cat., Quinoline2590 - 94>98% (E) at C2, (Z) at C4

References

  • Title: Photochemical isomerization of a pent-2-en-4-yn-1-ol - EP2225193B1 Source: Google Patents URL
  • Title: Isomerization of a pentol - EP1167331A2 Source: Google Patents URL
  • Title : Synthesis and Use of Stable Isotope Enriched Retinals in the Field of Vitamin A Source : MDPI URL :[Link]

Application Note: The Role of (E)-3-Methylpent-2-en-4-yn-1-ol in Carotenoid Total Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The total synthesis of C40 carotenoids, such as astaxanthin and zeaxanthin, relies heavily on convergent synthetic strategies. A fundamental building block in these industrial-scale processes is the C6 synthon, (E)-3-methylpent-2-en-4-yn-1-ol[1]. This application note details the mechanistic rationale, stereochemical control, and step-by-step experimental protocols for utilizing this specific (E)-isomer to construct extended polyene frameworks.

Mechanistic Rationale & Chemical Causality

The Stereochemical Imperative

Carotenoids derive their potent antioxidant properties and vivid pigmentation from their extended, fully conjugated all-trans (all-E) polyene chains[1]. The stereochemistry of the starting materials directly dictates the geometry of the final product. While the (Z)-isomer of 3-methylpent-2-en-4-yn-1-ol is famously utilized in the Isler synthesis of Vitamin A[2], the (E)-isomer is strictly required for carotenoid synthesis[1]. Introducing a (Z)-configuration would create a severe steric "kink" in the polyene backbone, disrupting the orbital overlap necessary for electron delocalization and singlet oxygen quenching.

Synthesis and Isomerization Dynamics

The precursor to the C6 building block is the tertiary alcohol 3-methyl-1-penten-4-yn-3-ol[1]. Upon acid-catalyzed allylic rearrangement, this molecule forms a thermodynamic mixture of primary alcohols. However, due to steric constraints in the transition state, the reaction heavily favors the (Z)-isomer, typically yielding a Z:E ratio of approximately 85:15[3].

Because the (E)-isomer is the critical target for carotenoids, synthetic chemists must employ active isomerization techniques to enrich the (E)-content. This is achieved either through photochemical isomerization under UV irradiation[2] or via a bromine-radical catalyzed process in a biphasic system[4]. The bromine radical reversibly adds to the double bond, allowing free rotation before elimination, thus shifting the equilibrium toward the desired (E)-geometry.

G A 3-Methyl-1-penten-4-yn-3-ol (Tertiary Alcohol) B Acid-Catalyzed Allylic Rearrangement A->B C (Z)-3-Methylpent-2-en-4-yn-1-ol (~85% Yield) B->C D (E)-3-Methylpent-2-en-4-yn-1-ol (~15% Yield) B->D E Bromine Radical Isomerization C->E Radical Addition F Enriched (E)-Isomer (Carotenoid Precursor) D->F Direct Extraction E->F Bond Rotation

Fig 1: Reaction workflow for the generation and enrichment of the (E)-C6 building block.

Convergent Synthesis Strategy: The 2(C15) + C10 Approach

The construction of C40 carotenoids like astaxanthin and zeaxanthin utilizes a highly efficient 2(C9 + C6) + C10 = C40 strategy[2].

  • C15 Assembly : The terminal alkyne of the (E)-C6 alcohol is deprotonated to form a nucleophilic acetylide anion. This species undergoes a nucleophilic addition to a C9 cyclic ketone (e.g., a functionalized ionone derivative), forming a C15 intermediate[5].

  • C40 Coupling : Two equivalents of the resulting C15 fragment are then coupled with a central C10 dialdehyde via a double Wittig or Horner-Wadsworth-Emmons reaction to yield the complete C40 carotenoid skeleton[2].

G C6 (E)-C6 Alcohol (Building Block) C15 C15 Intermediate (Acetylenic Diol) C6->C15 Grignard Addition C9 C9 Ketone (Ring Precursor) C9->C15 C40 C40 Carotenoid (e.g., Astaxanthin) C15->C40 2 Equivalents C10 C10 Dialdehyde (Central Core) C10->C40 Double Wittig

Fig 2: Convergent 2(C15) + C10 logical assembly of C40 carotenoids.

Quantitative Data: Thermodynamic & Yield Profiles

Understanding the thermodynamic limits of the isomerization and coupling steps is crucial for process scale-up.

ParameterValue / DescriptionCausality / Implication
Initial Z:E Ratio (Post-Rearrangement) ~85:15[3]Steric hindrance in the transition state favors the kinetically/thermodynamically preferred (Z)-geometry.
Thermodynamic Equilibrium (Z:E) ~85:15 at 56°C[1]Reversible photochemical/radical methods are needed to continuously extract the (E)-isomer.
Isomerization Yield (Z to E conversion) ~14.3% per cycle[4]Requires continuous fractional distillation to separate the (E)-isomer and recycle the (Z)-isomer.
C15 Coupling Yield >80% (Typical)The terminal alkyne is highly acidic, ensuring efficient Grignard formation and nucleophilic attack.

Experimental Protocols

Protocol A: Bromine-Radical Catalyzed Isomerization to (E)-3-Methylpent-2-en-4-yn-1-ol

Objective: To enrich the (E)-isomer from a standard 85:15 (Z:E) mixture using a self-validating biphasic radical system[4].

Reagents & Materials:

  • (Z)-3-Methylpent-2-en-4-yn-1-ol (or Z/E mixture)

  • Sodium bromide (NaBr, source of bromine radicals)

  • Hydrogen peroxide (H₂O₂, 30% aqueous, oxidant)

  • Toluene (organic solvent)

  • Deionized water

Step-by-Step Methodology:

  • System Setup : In a jacketed reaction vessel equipped with a high-shear mechanical stirrer, add 100 mL of toluene and 50 g of the (Z)-enriched 3-methylpent-2-en-4-yn-1-ol mixture.

  • Aqueous Phase Preparation : Dissolve 5.0 g of NaBr in 50 mL of deionized water. Add this aqueous phase to the reaction vessel to create a biphasic system.

  • Radical Initiation : Heat the vigorously stirring mixture to 50°C. Slowly add 2.0 mL of 30% H₂O₂ dropwise over 15 minutes. Causality Check: The peroxide oxidizes the bromide ions to bromine radicals at the phase boundary, which then reversibly add to the alkene, allowing bond rotation[4].

  • Equilibration : Maintain stirring at 50°C for 30–45 minutes. Monitor the reaction via GC analysis until the Z:E ratio shifts to the thermodynamic equilibrium (enriching the E-isomer).

  • Phase Separation & Workup : Halt stirring and allow the phases to separate. Extract the organic (toluene) layer. Wash the organic layer with a 5% aqueous sodium thiosulfate solution to quench any residual peroxides or bromine.

  • Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and subject the mixture to fractional distillation under reduced pressure to isolate the pure (E)-3-methylpent-2-en-4-yn-1-ol. Recycle the remaining (Z)-isomer for subsequent isomerization cycles.

Protocol B: Assembly of the C15 Intermediate via Grignard Addition

Objective: To construct the C15 acetylenic intermediate by coupling the (E)-C6 alcohol with a C9 ketone[2].

Reagents & Materials:

  • (E)-3-Methylpent-2-en-4-yn-1-ol (hydroxyl protected as an isopropenyl methyl ether, IPM)

  • Ethylmagnesium bromide (EtMgBr, 3.0 M in diethyl ether)

  • C9 Ketone (e.g., 2,2,6-trimethylcyclohexane-1,4-dione derivative)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Grignard Formation : Under a strict argon atmosphere, dissolve 10 mmol of the IPM-protected (E)-C6 alcohol in 20 mL of anhydrous THF. Cool the solution to 0°C.

  • Deprotonation : Slowly add 10.5 mmol of EtMgBr dropwise. Causality Check: Ethane gas will evolve. The strong base deprotonates the terminal alkyne, forming the reactive C6-acetylenic Grignard reagent. Stir for 30 minutes at room temperature to ensure complete conversion.

  • Nucleophilic Addition : Cool the reaction mixture to -10°C. Dissolve 9.5 mmol of the C9 ketone in 10 mL of anhydrous THF and add it dropwise to the Grignard solution over 20 minutes.

  • Reaction Maturation : Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quench & Extraction : Carefully quench the reaction by pouring it into 50 mL of ice-cold saturated aqueous NH₄Cl. Causality Check: The mildly acidic NH₄Cl protonates the resulting alkoxide without cleaving the acid-sensitive IPM protecting group. Extract the aqueous mixture three times with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting C15 intermediate via silica gel flash chromatography.

References

  • Benchchem. "(E)-3-Methylpent-2-en-4-yn-1-ol". Benchchem.
  • Google Patents. "EP2225193B1 - Photochemical isomerization of a pent-2-en-4-yn-1-ol". Google Patents.
  • Google Patents. "EP2128120A1 - Process for the rearrangement of allyl alcohols". Google Patents.
  • Benchchem. "2-Penten-4-yn-1-ol". Benchchem.
  • Google Patents. "EP1167331A2 - Isomerization of a pentol". Google Patents.

Sources

Application Note: Sharpless Asymmetric Epoxidation of Enyne Alcohols

[1]

Core Directive & Scope

This guide details the protocol for the Sharpless Asymmetric Epoxidation (SAE) applied specifically to enyne alcohols (e.g., (E)-alk-2-en-4-yn-1-ols). While the SAE is a foundational reaction, enyne substrates present unique challenges regarding chemoselectivity (alkene vs. alkyne), product stability (epoxy-alkyne sensitivity), and kinetic resolution dynamics.

This document is designed for medicinal chemists and process scientists requiring high enantiomeric excess (>90% ee) and scalable reproducibility. It prioritizes "self-validating" workflows where visual and analytical checkpoints ensure protocol adherence.

Scientific Integrity & Logic

Mechanism & Chemoselectivity

The SAE relies on a titanium(IV) tartrate complex that preferentially coordinates allylic alcohols. For enyne alcohols, the reaction is highly chemoselective :

  • Allylic Alkene: The electron-rich double bond proximal to the hydroxyl group is the exclusive site of epoxidation.

  • Alkyne Moiety: The alkyne (conjugated or isolated) remains inert under standard SAE conditions due to its lower HOMO energy compared to the alkene and lack of direct coordination geometry with the Ti-center in the transition state.

Critical Insight - The "Enyne" Instability: The resulting 2,3-epoxy-4-alkynes are valuable synthetic intermediates (e.g., for "Click" chemistry or metallacycle formation). However, they are acid-sensitive . Protonation of the epoxide oxygen can trigger a Payne-like rearrangement or cyclization into furans/dihydrofurans. Therefore, acid-free workup conditions are non-negotiable.

The Catalytic Cycle

The active species is a dimer

SAE_MechanismTi_PreTi(OiPr)4 + DETDimerActive Dimer Catalyst[Ti(DET)(OiPr)2]2Ti_Pre->Dimer Ligand Exchange (-OiPr)CoordinationSubstrate Coordination(Displacement of OiPr)Dimer->Coordination + Enyne AlcoholOxidationOxygen Transfer(TBHP Activation)Coordination->Oxidation + TBHPReleaseProduct Release(Epoxy-Enyne)Oxidation->Release Rate Limiting StepRelease->Dimer Regeneration

Figure 1: Catalytic cycle of Sharpless Epoxidation highlighting the dimeric active species.

Critical Parameters & Reagents

Reagent Quality Control (The "Trustworthiness" Pillar)

The failure of SAE is almost exclusively due to moisture or impure TBHP.

ComponentSpecificationValidation Check
Ti(OiPr)₄ 97%+, colorless to pale yellow liquid.Must be distilled if viscous or cloudy. Store under Ar.
(+/-)-DET Diethyl tartrate (or DIPT).Clear liquid. If slightly yellow, distill. Optical rotation check recommended.
TBHP 5.5 M in decane (anhydrous).Do NOT use aqueous (70%) TBHP. Titrate iodometrically before use.
DCM Anhydrous (<50 ppm H₂O).Distill over CaH₂ or use solvent purification columns.
4Å Mol. Sieves Powdered, Activated.[1]Crucial: Activate at 200°C under high vacuum for 12h. Increases rate by 5-10x.[2][3]
Substrate Scope: Kinetic Resolution vs. Asymmetric Synthesis
  • Primary Enyne Alcohols: Yields high ee (>90%).[1][2][3] Reaction runs to completion.

  • Secondary Enyne Alcohols: Proceeds via Kinetic Resolution (KR) .

    • Strategy: The "matched" enantiomer reacts rapidly (

      
      ), leaving the "mismatched" enantiomer (
      
      
      ) unreacted.
    • Result: At 50-55% conversion, you isolate the unreacted alcohol with >95% ee and the epoxide (diastereomerically pure).

Detailed Protocol: Epoxidation of (E)-Non-2-en-4-yn-1-ol[2]

Target: Synthesis of (2R,3R)-2,3-epoxynon-4-yn-1-ol. Scale: 10 mmol input.

Preparation
  • Glassware: Flame-dry a 250 mL 2-neck round-bottom flask (RBF) with a magnetic stir bar. Cool under Argon flow.

  • Sieve Activation: Place 1.0 g of powdered 4Å molecular sieves in the flask. Flame dry the sieves in situ under vacuum, then backfill with Argon.

Reaction Setup
  • Solvent: Add 100 mL of anhydrous DCM (0.1 M concentration relative to substrate). Cool to -20°C (Cryocooler or Acetone/Dry Ice).

  • Catalyst Formation (The "Aging" Step):

    • Add Ti(OiPr)₄ (0.15 mL, 0.5 mmol, 5 mol%).

    • Add (+)-DET (0.10 mL, 0.6 mmol, 6 mol%). Note: Always use 10-20% excess ligand relative to Ti.

    • CRITICAL: Stir at -20°C for 20-30 minutes . This allows the stable dimeric catalyst to form. Skipping this leads to low ee.

  • Oxidant Addition:

    • Add TBHP (5.5 M in decane, 3.6 mL, 20 mmol, 2.0 equiv) dropwise.

    • Stir for another 20 minutes at -20°C to "dry" the system (TBHP scavenges trace water).

Substrate Addition[2]
  • Dissolve (E)-non-2-en-4-yn-1-ol (1.38 g, 10 mmol) in 5 mL anhydrous DCM.

  • Add dropwise to the catalyst mixture over 10 minutes.

  • Monitor: Maintain -20°C. Stir for 4–8 hours.

    • Checkpoint: Monitor by TLC (stain with PMA or Anisaldehyde; enynes stain strongly). Look for the disappearance of the starting material (Rf ~ 0.3) and appearance of the epoxide (Rf ~ 0.2).

Workup (The "Gao" Method - Fluoride Quench)

Why this method? It avoids strong acids (which open the epoxy-enyne) and prevents the formation of gelatinous Ti-emulsions.

  • Quench: While still at -20°C, add a solution of Citric Acid (10% aq) OR use the NaF/H₂O method (preferred for large scale):

    • NaF Protocol: Add 2 mL of water followed by 2.0 g of solid Sodium Fluoride (NaF).

  • Warm: Allow the mixture to warm to Room Temperature (RT) and stir vigorously for 1 hour.

  • Filtration: The titanium precipitates as a white granular solid. Filter through a pad of Celite .[1]

  • Extraction: Wash the Celite pad with DCM. Wash the combined organics with 10% NaOH (to remove excess DET and TBHP) and then Brine.

  • Drying: Dry over Na₂SO₄ (Anhydrous Sodium Sulfate). Do not use MgSO₄ if the product is highly acid-sensitive.

  • Concentration: Evaporate solvent at <30°C (water bath). Enyne epoxides can be volatile; do not apply high vacuum for extended periods.

Workflow Visualization

SAE_Workflowcluster_0Phase 1: Catalyst Assembly (-20°C)cluster_1Phase 2: Reactioncluster_2Phase 3: Workup (Gao Method)Step1DCM + 4A MS(Dry & Cool)Step2Add Ti(OiPr)4+ (+)-DETStep1->Step2Step3Age 30 min(Dimer Formation)Step2->Step3Step4Add TBHP(Dry 20 min)Step3->Step4Step5Add Enyne Alcohol(Dropwise)Step4->Step5Step6Stir 4-8h(TLC Monitor)Step5->Step6Step7Quench: H2O + NaF(Precipitate Ti)Step6->Step7Step8Filter (Celite)& ExtractStep7->Step8Step9Purification(Silica/Hex:EtOAc)Step8->Step9

Figure 2: Step-by-step workflow for the Sharpless Epoxidation of enyne alcohols.

Troubleshooting & Optimization (Expertise)

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Wet solvent/reagents deactivated the catalyst.Reactivate MS powder at 200°C. Distill Ti(OiPr)₄. Ensure TBHP is anhydrous.[1][4]
Low ee (<80%) Temperature drift or insufficient "aging" of catalyst.Maintain -20°C strictly. Ensure the 30-min aging step (Ti + DET) is honored.
Product Decomposition Acidic workup or silica acidity.Use NaF workup. Pre-treat silica gel with 1% Et₃N/Hexane before column chromatography.
Gelatinous Emulsion Improper quenching of Titanium.Stir the quench mixture (NaF or Citric Acid) longer (at least 1h) until solids are granular.

References

  • Katsuki, T., & Sharpless, K. B. (1980).[5] The first practical method for asymmetric epoxidation.[5] Journal of the American Chemical Society, 102(18), 5974–5976. Link

  • Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987).[2][5] Catalytic asymmetric epoxidation and kinetic resolution: Modified procedures including in situ derivatization.[3][5] Journal of the American Chemical Society, 109(19), 5765–5780.[5] Link

  • Pfenninger, A. (1986).[3] Asymmetric Epoxidation of Allylic Alcohols: The Sharpless Epoxidation.[1][5][6][7][8][9][10][11][12][13] Synthesis, 1986(02), 89–116.[2][3] Link

  • Hanson, R. M. (1991). The Synthetic Utility of the Sharpless Asymmetric Epoxidation. Chemical Reviews, 91(4), 437–499. Link

Troubleshooting & Optimization

Technical Support Center: (E)-3-Methylpent-2-en-4-yn-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with the C6-building block (E)-3-Methylpent-2-en-4-yn-1-ol .

This guide addresses the specific challenges of synthesizing the (E)-isomer , which is thermodynamically less favored in standard industrial rearrangements compared to the (Z)-isomer (the Vitamin A precursor).

Ticket ID: C6-ENYNE-OPT-01 Topic: Yield Improvement, Stereocontrol, and Stability Protocols Status: Active

Executive Summary & Molecule Profile

Target Molecule: (E)-3-Methylpent-2-en-4-yn-1-ol CAS: 6153-06-6 (E-isomer) | 6153-05-5 (Z-isomer) Role: Key C6 synthon for Astaxanthin and Zeaxanthin synthesis. (Note: The Z-isomer is used for Vitamin A/Retinoids).[1] Core Challenge: The standard acid-catalyzed rearrangement of the tertiary alcohol precursor yields an 85:15 mixture favoring the (Z)-isomer . Obtaining high yields of the (E)-isomer requires specific isomerization protocols or de novo stereoselective synthesis.

Critical Safety Notice: Polymerization Hazard

This enyne alcohol is highly prone to exothermic polymerization, especially in the presence of trace acids, peroxides, or heat.

  • Mandatory: Store with a radical inhibitor (e.g., 0.1% BHT or Hydroquinone).

  • Temperature Limit: Do not heat crude mixtures above 60°C without dilution.

Primary Synthesis Workflows

Select your current synthesis route to view optimization strategies.

Route A: The "Iso-C6" Rearrangement (Industrial Standard)

Best for: Multi-gram to Kilogram scale, low cost. Reaction: Acid-catalyzed rearrangement of 3-methyl-1-penten-4-yn-3-ol.[2][3]

Route B: Stereoselective Coupling (Sonogashira)

Best for: High purity requirements, strict E-geometry control. Reaction: Cross-coupling of (E)-3-iodo-2-buten-1-ol with Trimethylsilylacetylene.

Detailed Optimization Protocols

Module A: Optimizing the Rearrangement Route

The rearrangement of 3-methyl-1-penten-4-yn-3-ol (Iso-C6) typically yields ~85% Z-isomer. To improve the yield of the (E)-isomer , you must optimize the rearrangement conditions and implement a post-reaction isomerization step.

Step 1: The Acid-Catalyzed Rearrangement

Goal: Maximize conversion while minimizing polymerization.

ParameterStandard ConditionOptimized Condition for Yield Technical Rationale
Catalyst Sulfuric Acid (aq)Acidic Ionic Liquid ([HNMP]HSO4) Ionic liquids reduce polymerization side-products and allow easier separation, improving isolated yield by ~10-15%.
Solvent Water/EtherIsopropyl Ether (IPE) IPE provides better solubility for the product and facilitates phase separation, reducing workup losses.
Temp 55°C45-50°C (Controlled) Lower temperature reduces the formation of the furan byproduct (2,3-dimethylfuran) formed via cyclization.
Step 2: The Z-to-E Isomerization (Crucial for E-Yield)

Since the reaction naturally favors Z, you must isomerize the mixture.

Protocol: Iodine-Catalyzed Photoisomerization

  • Dissolution: Dissolve the crude Z/E mixture in Heptane (10 mL/g).

  • Catalyst: Add Iodine (I2) at 1-2 mol% relative to the substrate.

  • Activation: Irradiate with visible light (tungsten or LED) or heat to mild reflux (60°C) for 2-4 hours.

  • Monitoring: Monitor by GC until the E:Z ratio equilibrates (typically reaches 60:40 or better depending on thermodynamic stability).

  • Quench: Wash with 10% Sodium Thiosulfate solution to remove iodine (essential to prevent reversion or polymerization during concentration).

  • Purification: The (E)-isomer has a higher boiling point (73°C at 1.2 kPa) than the (Z)-isomer (65°C). Separation via careful fractional distillation is possible after isomerization.[2]

Module B: The Sonogashira Route (Direct E-Synthesis)

If your application cannot tolerate Z-isomer contamination, use this route. It relies on the retention of stereochemistry from the vinyl halide.

Precursor: (E)-3-iodo-2-buten-1-ol (derived from the reduction of the corresponding ester or aldehyde).

Workflow Logic

SonogashiraOptimization Start Start: (E)-3-iodo-2-buten-1-ol Coupling Coupling: TMS-Acetylene Pd(PPh3)2Cl2 / CuI Start->Coupling Strict O2 Exclusion Desilylation Desilylation: K2CO3 / MeOH Coupling->Desilylation Filter Catalyst Issue1 Issue: Homocoupling (Glaser) Coupling->Issue1 Product Target: (E)-3-Methylpent-2-en-4-yn-1-ol Desilylation->Product Cold Workup Sol1 Fix: Degas solvents, Add solution slowly Issue1->Sol1

Caption: Logic flow for the stereoselective Sonogashira synthesis emphasizing critical control points.

Troubleshooting the Sonogashira Reaction
Symptom Probable Cause Corrective Action
Black Precipitate (Early) Catalyst decomposition (Pd black formation).Ensure Oxygen is <10 ppm. Sparge solvents with Argon for 30 mins. Add excess ligand (PPh3).
Low Conversion Oxidative addition failure.Switch to Pd(dppf)Cl2 or Pd(PPh3)4 . Ensure the vinyl iodide is pure (free of iodine).
Dimer Formation Glaser Coupling (Alkyne-Alkyne).Reduce CuI loading (to 1-2 mol%). Add the alkyne dropwise. Strictly exclude O2.
Silyl Group Loss Premature desilylation.Avoid strong bases during coupling. Use Diisopropylamine (DIPA) or Triethylamine (TEA) instead of inorganic bases.

Stability & Purification FAQ

Q1: My product turns into a gel on the rotary evaporator. Why? A: This is polymerization.

  • Fix: Never concentrate to dryness without a stabilizer. Add 100-500 ppm BHT (Butylated Hydroxytoluene) to the collection flask before distillation.

  • Fix: Keep bath temperature <40°C and use high vacuum (<5 mbar).

Q2: Can I separate the E and Z isomers on Silica Gel? A: Yes, but with caution.

  • Risk: The acidic nature of silica can catalyze rearrangement or polymerization.

  • Protocol: Pre-treat silica with 1% Triethylamine in hexane to neutralize surface acidity. Elute with Hexane/Ethyl Acetate (gradient). The (Z)-isomer typically elutes first due to internal hydrogen bonding (pseudo-cyclic conformation).

Q3: How do I store the purified (E)-isomer? A:

  • Dilute in a solvent if possible (e.g., Ethanol or Ethyl Acetate).

  • Add stabilizer (BHT).

  • Store at -20°C under Argon.

  • Shelf life is approx. 3-6 months.

References

  • ChemicalBook. (2024). 3-Methyl-2-penten-4-yn-1-ol: Properties and Production Process.Link

  • Widmer, E., et al. (1990). Technical Procedures for the Synthesis of Carotenoids and Related Compounds.[4]Helvetica Chimica Acta, 73, 861. (Foundational text on C6 building blocks for Zeaxanthin).

  • BenchChem. (2025). Application Notes: The Role of (2Z)-3-Methylpent-2-en-4-yn-1-ol in Vitamin A Synthesis.[1]Link

  • Org. Synth. (1988). Preparation of (Z)-4-(trimethylsilyl)-3-buten-1-ol.[5] (Analogous stereoselective silyl-protection strategies). Link

  • MDPI. (2002). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol.[2][4][6] (Discussion on rearrangement catalysts). Link

Sources

Technical Support: Isomer Resolution for 3-Methylpent-2-en-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ISO-SEP-C6 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting separation of (


) and (

) isomers of 3-Methylpent-2-en-4-yn-1-ol (C6-Alcohol)[1][2]

Executive Summary & Diagnostic Triage

User Issue: You are attempting to separate the geometric isomers of 3-Methylpent-2-en-4-yn-1-ol. Standard silica chromatography is yielding poor resolution, and thermal distillation is resulting in yield loss due to polymerization.

Technical Context: This molecule is a critical "C6-building block" in the industrial synthesis of Vitamin A and retinoids.[2] The challenge lies in the conjugated enyne system. The (


)-isomer (cis) and (

)-isomer (trans) possess very similar polarities on standard stationary phases, making baseline resolution difficult without specific secondary interactions.[1][2] Furthermore, the terminal alkyne and allylic alcohol functionalities make the compound thermally labile.

Immediate Action Plan (Decision Matrix): Before proceeding, select your workflow based on your scale and purity requirements.

DecisionMatrix Start Scale & Goal? Scale_Analytical Analytical / < 100 mg (High Purity Required) Start->Scale_Analytical Scale_Prep Preparative / > 10 g (Process Chemistry) Start->Scale_Prep Method_HPLC HPLC: Ag-Ion or Polar C18 Scale_Analytical->Method_HPLC Quantification Method_AgSilica Flash Chromatography: AgNO3-Impregnated Silica Scale_Analytical->Method_AgSilica Isolation Method_Distill Fractional Distillation (High Vacuum < 10 mmHg) Scale_Prep->Method_Distill Primary Separation Method_Distill->Method_AgSilica Polishing Step

Figure 1: Decision matrix for selecting the appropriate separation methodology based on scale and purity requirements.

Physical Properties & Identification

Understanding the physical differences is crucial for exploiting separation mechanisms. The (


)-isomer generally has a higher boiling point due to better packing efficiency, while the (

)-isomer is often slightly less polar due to steric shielding or intramolecular hydrogen bonding.[1][2]
Property(

)-Isomer (cis)
(

)-Isomer (trans)
Separation Implication
Boiling Point ~65°C (at 1.25 kPa)~73°C (at 1.25 kPa)Feasible:

T ~8°C allows fractional distillation under vacuum [1].[1][2]
Refractive Index 1.48201.4934distinct enough for inline monitoring.[2]
Polarity Slightly lowerSlightly higherDifficult: Standard Silica (

).[2]
Ag+ Affinity High (Steric access)ModerateExcellent: Basis for Argentation Chromatography.[2][3]

Protocol A: Argentation Chromatography (The "Gold Standard")

Issue: "My peaks are co-eluting on normal phase silica." Solution: Standard silica relies on polarity.[2] You need to exploit the


-electron density differences.[1][2] The (

) and (

) double bonds complex with Silver (I) ions at different rates.[2]

The Mechanism: Silver ions (


) form reversible 

-complexes with the alkene.[2] The (

)-isomer, being less sterically hindered around the

-cloud in certain conformations, often binds more strongly (retarding its elution) compared to the (

)-isomer, although this elution order can flip depending on the specific mobile phase and support [2].[2]

AgMechanism Silica Silica Surface (Stationary Phase) AgIon Ag+ Ion (Impregnated) Silica->AgIon Ionic Interaction Z_Iso (Z)-Isomer (Stronger Pi-Complex) AgIon->Z_Iso Strong Retention E_Iso (E)-Isomer (Weaker Pi-Complex) AgIon->E_Iso Weak Retention Elution Elution Order Z_Iso->Elution Elutes Second E_Iso->Elution Elutes First

Figure 2: Mechanism of Argentation Chromatography. Differential


-complexation strength allows for baseline separation of geometric isomers.[1][2]
Step-by-Step Protocol: Preparation of 10% Silica

Reagents:

  • Silica Gel 60 (230-400 mesh).[1][2]

  • Silver Nitrate (

    
    ) - Warning:  Stains skin black; light sensitive.[1][2]
    
  • Methanol (HPLC Grade).[2]

  • Rotary Evaporator (foil-wrapped).[1][2]

Procedure:

  • Dissolution: Dissolve 10 g of

    
     in 100 mL of Methanol in a foil-wrapped round-bottom flask.
    
  • Slurry: Add 90 g of Silica Gel 60 to the solution. Swirl vigorously to create a uniform slurry.[2]

  • Evaporation: Rotovap the solvent at 40°C (bath temp) under reduced pressure until a free-flowing powder remains. Do not overheat.

  • Activation: Dry the powder in a vacuum oven at 60°C for 2 hours (in the dark).

  • Packing: Pack the column immediately. If storing, use an amber jar flushed with Argon.

Chromatography Conditions:

  • Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5

    
     80:20).[2]
    
  • Loading: Do not overload. Use <1% w/w sample-to-silica ratio for difficult separations.[1][2]

Protocol B: Bulk Separation (Fractional Distillation)

Issue: "I have 500g of material. Chromatography is too expensive." Solution: Fractional distillation is viable but hazardous due to the enyne instability.

Critical Safety Warning: Enyne alcohols are prone to exothermic polymerization and decomposition. Never distill to dryness. Leave at least 20% residue in the pot.

Troubleshooting the Distillation:

  • Vacuum is King: You must achieve <10 mmHg (preferably <2 mmHg).[2]

    • Target: Keep the pot temperature below 90°C . If the pot exceeds 100°C, the risk of polymerization increases exponentially [3].

  • Column Efficiency: A Vigreux column is likely insufficient.[2] Use a packed column (e.g., Raschig rings or wire mesh) to increase theoretical plates.

  • Stabilization: Add a radical inhibitor to the pot prior to heating.

    • Recommended: BHT (Butylated hydroxytoluene) or Hydroquinone at 0.1% w/w.[2]

  • Fraction Collection:

    • Fraction 1 (Fore-run): Solvent/Light impurities.[1][2]

    • Fraction 2 (Mixed): Transition zone.

    • Fraction 3 (Pure): (

      
      )-Isomer (Lower BP, ~65°C @ 1.25kPa).
      
    • Fraction 4 (Pure): (

      
      )-Isomer (Higher BP, ~73°C @ 1.25kPa).[2]
      

Analytical QC (HPLC & GC)

Q: How do I verify purity?

Option 1: Gas Chromatography (GC) [2]

  • Column: Polar capillary column (e.g., DB-WAX or HP-INNOWax).[1][2]

  • Carrier: Helium.[2]

  • Issue: Thermal degradation in the injector port.

  • Fix: Use Cool On-Column Injection or keep the injector temp <200°C.[1][2]

Option 2: HPLC (Analytical) [2][4]

  • Column: C18 is often insufficient for baseline resolution of these isomers.

  • Recommended: Newcrom R1 (Mixed-mode RP) or a dedicated Silver-Ion column (e.g., ChromSpher Lipids).[1][2]

  • Detection: UV at 235 nm (conjugated enyne absorption).[2]

Stability & Storage FAQs

Q: My pure (


)-isomer turned yellow overnight. Why? 
A:  Oxidation and polymerization. The terminal alkyne and allylic alcohol are reactive.
  • Fix: Store under Argon/Nitrogen atmosphere.

  • Temp: Store at -20°C.

  • Stabilizer: If downstream chemistry permits, add 50-100 ppm BHT.[1][2]

Q: Can I isomerize the unwanted isomer? A: Yes. Acid-catalyzed rearrangement is possible, but it usually leads to an equilibrium mixture (often favoring the (


)-isomer thermodynamically) [1].[1][2] If you need the (

)-isomer exclusively, recycling the (

)-isomer via acid catalysis is possible but will require re-separation.[1][2]

References

  • ChemicalBook. (2024).[2] 3-Methyl-2-penten-4-yn-1-ol: Properties and Production Process.

  • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate.[2][5][6][7] Tetrahedron.[2][8]

  • BenchChem. (2025).[2] A Comparative Guide to the Characterization and Analysis of 3-Methylpent-4-yn-1-ol and Its Isomers.[2]

  • SIELC Technologies. (2018).[2] Separation of 2-Penten-4-yn-1-ol, 3-methyl- on Newcrom R1 HPLC column.[1][2][9][2]

Sources

Purification of (E)-3-Methylpent-2-en-4-yn-1-ol by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of (E)-3-Methylpent-2-en-4-yn-1-ol . This resource is designed for researchers, synthetic chemists, and drug development professionals dealing with the unique chromatographic challenges of conjugated enyne alcohols.

As a C6 building block, the (E)-isomer is a critical intermediate in the convergent synthesis of high-value carotenoids like astaxanthin and zeaxanthin[1]. However, its conjugated double and triple bonds, combined with an allylic hydroxyl group, make it highly susceptible to isomerization, polymerization, and degradation during standard silica gel chromatography[2].

Below, you will find a diagnostic workflow, a causality-driven troubleshooting guide, and a self-validating standard operating procedure (SOP) to ensure high-yield, isomerically pure recovery.

Diagnostic Workflow

Workflow Start Crude (E)-3-Methylpent-2-en-4-yn-1-ol (Isomeric Mixture) Buffer 1. Stationary Phase Prep (Buffer Silica with 1% TEA) Start->Buffer Load 2. Sample Loading (Minimal Pet Ether) Buffer->Load Err1 Isomerization to (Z) Cause: Acidic Silica Buffer->Err1 Failure Point Elute 3. Isocratic Elution (Pet Ether:EtOAc 12:1) Load->Elute Analyze 4. Fraction Analysis (KMnO4 TLC & GC-MS) Elute->Analyze Err2 Polymerization/Streaking Cause: Heat/Light/O2 Elute->Err2 Failure Point Pure Pure (E)-Isomer (Store at 2-8°C, dark) Analyze->Pure Err3 Co-elution of (Z)-Isomer Cause: High Polarity Analyze->Err3 Failure Point

Fig 1: Chromatographic workflow and critical failure points for (E)-3-methylpent-2-en-4-yn-1-ol.

Quantitative Data: Isomer Comparison

To successfully separate the (E) and (Z) isomers, you must understand their physical and thermodynamic properties. The (Z)-isomer is the thermodynamically favored product during the acid-catalyzed allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol, typically resulting in an 85:15 (Z:E) equilibrium ratio[1].

Table 1: Physical Properties of 3-Methylpent-2-en-4-yn-1-ol Isomers

Property(E)-Isomer (Trans)(Z)-Isomer (Cis)
Boiling Point (at 1.253 kPa) 73°C[2]65°C[2]
Refractive Index (20°C) 1.4934[2]1.4820[2]
Thermodynamic Equilibrium (56°C) ~15%[1]~85%[1]
Primary Synthetic Application Astaxanthin, Zeaxanthin[1]Vitamin A[3]

Troubleshooting Guide & FAQs

Q1: Why does my purified (E)-isomer revert to a mixture containing the (Z)-isomer during silica gel chromatography? Causality: Standard silica gel possesses slightly acidic surface silanol groups (pH ~4.5–5.5). Because (E)-3-methylpent-2-en-4-yn-1-ol is an allylic alcohol, exposure to these acidic sites triggers a reversible, carbocation-mediated allylic rearrangement. Since the (Z)-isomer is thermodynamically favored, the column actively catalyzes the conversion of your desired (E)-product into the (Z)-byproduct[1]. Solution: You must chemically deactivate the silica gel. Pre-treat the column by packing it with a solvent system containing 1% Triethylamine (TEA). This neutralizes the acidic silanol sites, preventing on-column isomerization.

Q2: I am experiencing poor resolution between the (E) and (Z) isomers. How do I optimize the mobile phase? Causality: The hydroxyl group dominates the overall polarity of both isomers, making their interaction with the stationary phase nearly identical. A strong or highly polar solvent will wash both isomers off the column simultaneously, collapsing the separation bands. Solution: Utilize a highly non-polar solvent system with a very shallow gradient. A proven system is Petroleum Ether/Ethyl Acetate at a 12:1 to 10:1 ratio[4]. The weak elution strength forces the molecules to undergo more adsorption-desorption cycles, allowing the subtle steric differences of the (E) and (Z) geometries to dictate separation.

Q3: My recovery is extremely low, and a dark yellow/brown band is permanently stuck to the top of the column. What happened? Causality: Both isomers are highly heat-sensitive and prone to polymerization due to the dense electron clouds of the conjugated double and triple bonds[2]. Prolonged exposure to active silica, ambient light, trace metals, or oxygen accelerates radical-induced cross-linking, turning your compound into an insoluble polymer. Solution: Wrap your column in aluminum foil to exclude UV light. Run the column rapidly using positive pressure (Flash Chromatography) to minimize residence time. If the problem persists, add a radical scavenger like hydroquinone or 2,6-di-tert-butyl-p-cresol (BHT) at 10 to 100 ppm to your mobile phase[5].

Q4: How should I monitor the fractions? UV detection at 254 nm is giving me inconsistent signals. Causality: While the conjugated enyne system does absorb UV light, its extinction coefficient may not be strong enough to overcome the background absorbance of certain solvent impurities, and minor degradation products can easily mask the signal. Solution: Rely on chemical staining and gas chromatography. Spot fractions on a TLC plate and develop with Potassium Permanganate (KMnO₄), which rapidly oxidizes the alkene/alkyne bonds, yielding bright yellow spots on a purple background. For definitive fraction pooling, analyze the cuts using GC-MS against an internal standard such as hexadecane[1].

Step-by-Step Methodology: Buffered Flash Column Chromatography

This protocol is engineered to isolate (E)-3-methylpent-2-en-4-yn-1-ol while suppressing acid-catalyzed isomerization and radical polymerization.

Phase 1: Stationary Phase Preparation & Deactivation

  • Prepare the mobile phase: Mix Petroleum Ether and Ethyl Acetate in a 12:1 ratio[4]. Add 1% (v/v) Triethylamine (TEA) to the total volume.

  • Slurry pack the column using silica gel (200–300 mesh) and the TEA-spiked mobile phase.

  • Flush the packed column with at least 3 column volumes (CV) of the mobile phase.

  • Self-Validation Check: Collect a few drops of the eluent from the stopcock and test with pH paper. The pH must be ≥ 7.5. If it is acidic, continue flushing until the silica is fully neutralized.

Phase 2: Sample Loading

  • Dissolve the crude enyne alcohol mixture in the absolute minimum volume of pure Petroleum Ether. Do not use Ethyl Acetate for loading, as it will cause band broadening.

  • Carefully apply the sample to the flat surface of the silica gel using a long Pasteur pipette.

  • Push the sample into the silica using slight positive pressure, then wash the inner walls of the column with 1 mL of Petroleum Ether and push it down again.

Phase 3: Elution and Collection

  • Fill the column with the 12:1 Petroleum Ether/Ethyl Acetate mobile phase.

  • Wrap the glass column in aluminum foil to protect the heat-sensitive enyne from ambient light[2].

  • Apply positive pressure to achieve a fast flow rate (e.g., 2 inches/minute drop rate). Causality: Rapid elution minimizes the time the compound spends in contact with the stationary phase, drastically reducing the risk of polymerization.

  • Collect small fractions (e.g., 10–15 mL for a 50g column) to prevent co-elution of the closely migrating (Z)-isomer.

Phase 4: Analysis and Concentration

  • Spot the fractions on a silica TLC plate. Co-spot a known standard of the (Z)-isomer if available.

  • Develop the plate in 10:1 Pet Ether/EtOAc and stain with KMnO₄.

  • Self-Validation Check: If the spots appear as long streaks rather than tight circles, on-column degradation is occurring. You must increase the flow rate or lower the ambient temperature for subsequent runs.

  • Pool the fractions containing the pure (E)-isomer. Evaporate the solvent under reduced pressure using a rotary evaporator. Keep the water bath strictly below 30°C to prevent thermal degradation[2].

  • Flush the receiving flask with Argon or Nitrogen gas and store the purified oil immediately at 2–8°C in the dark.

References

  • 3-Methyl-2-penten-4-yn-1-ol: Properties and Production process - ChemicalBook
  • A Comparative Guide to the Characterization and Analysis of 3-Methylpent-4-yn-1-ol and Its Isomers - Benchchem
  • EP2225193B1 - Photochemical isomerization of a pent-2-en-4-yn-1-ol - Google P
  • Synthesis of 3-methylpent-2-en-4-yn-1-ol - Asian Journal of Chemistry
  • EP2128120A1 - Process for the rearrangement of allyl alcohols - Google P

Sources

Technical Support Center: Preventing Polymerization of Conjugated Enyne Alcohols During Storage

Author: BenchChem Technical Support Team. Date: March 2026

Conjugated enyne alcohols (e.g., ethynyl vinyl carbinols) are highly versatile building blocks in organic synthesis and drug development. However, the presence of a conjugated double and triple bond, combined with a polar hydroxyl group, renders these molecules exceptionally prone to spontaneous polymerization, oligomerization, and degradation[1].

This technical guide provides field-proven troubleshooting strategies, mechanistic insights, and rigorous protocols to maintain the structural integrity of enyne alcohols during long-term storage.

Part 1: Mechanistic Insights (FAQs)

Q1: Why do conjugated enyne alcohols spontaneously polymerize even when stored in the dark? While UV light initiates radical polymerization, "dark" polymerization is typically catalyzed by trace transition metals (e.g., Palladium or Copper) left over from Sonogashira cross-coupling syntheses. Upon exposure to ambient oxygen, trace Cu(I) oxidizes to Cu(II), triggering rapid alkyne-alkyne (Glaser) coupling, which can consume up to 20% of the monomeric material[2]. Furthermore, the hydroxyl group participates in intermolecular hydrogen bonding, which pre-organizes the monomers, locally increasing their effective concentration and accelerating cross-linking.

Q2: What role do acidic impurities play in the degradation process? Conjugated enynes are highly unstable in the presence of Brønsted or Lewis acids[3]. Acidic conditions protonate the hydroxyl group, leading to rapid dehydration. This forms highly reactive, transient cumulene or extended conjugated polyene intermediates that rapidly undergo uncontrolled cycloadditions or cationic polymerization.

Q3: How does BHT prevent polymerization, and does it affect downstream reactions? Butylated hydroxytoluene (BHT) acts as a radical scavenger. It donates a hydrogen atom to quench peroxy or carbon-centered radicals that form when the enyne is exposed to trace oxygen or light[4]. Because BHT is a stoichiometric inhibitor, it is highly effective at low concentrations (100–500 ppm)[5]. For most synthetic applications, this trace amount does not interfere with downstream chemistry, but it can be easily removed via a short silica plug prior to sensitive catalytic steps.

G Enyne Conjugated Enyne Alcohol (Highly Reactive) Metals Trace Pd/Cu (Synthesis Residue) Enyne->Metals interacts with O2Light Oxygen & UV Light (Environmental) Enyne->O2Light exposed to Acid Acidic Impurities (Solvent/Glassware) Enyne->Acid reacts with Glaser Glaser Coupling (Oligomerization) Metals->Glaser catalyzes Radical Radical Polymerization (Cross-linked Networks) O2Light->Radical initiates Dehydration Dehydration to Cumulenes (Rapid Degradation) Acid->Dehydration triggers

Mechanistic pathways of conjugated enyne alcohol degradation during storage.

Part 2: Troubleshooting Matrix

Uncontrolled polymerization is a frequent challenge when handling reactive enynes. The following table outlines common physical observations, their probable chemical causes, and actionable solutions.

Physical ObservationProbable Cause(s)Recommended Solution(s)
Sample turns yellow/dark brown Oxidation of the conjugated system; slow onset of oligomerization[3].Store in opaque/amber vials to exclude light[6]. Flush headspace with Argon.
Viscous residue or solid formation Radical-initiated polymerization or Glaser coupling due to trace metals[2].Purify via metal-scavenging resin prior to storage. Add 100-500 ppm BHT[5].
Loss of mass/purity over time Acid-catalyzed dehydration or cleavage due to ambient moisture ingress[7].Ensure glassware is base-washed. Store at -20°C to -80°C in anhydrous solvent[1].
Part 3: Standard Operating Protocols (SOPs)

To ensure the integrity of enyne alcohols, storage must be treated as an active chemical process rather than a passive step.

SOP 1: Pre-Storage Purification and Metal Scavenging

Causality: Removing trace transition metals prevents catalytic Glaser coupling and metal-initiated oligomerization during storage[2][7].

  • Dissolution: Dissolve the crude enyne alcohol in a non-polar, anhydrous solvent (e.g., MTBE or diethyl ether) at a concentration of 0.5 M.

  • Scavenging: Add a functionalized silica metal scavenger (e.g., thiol-functionalized resin) at 5-10 wt% relative to the product mass.

  • Agitation: Stir gently at room temperature for 2 hours to allow covalent capture of trace Pd/Cu ions.

  • Filtration: Filter the mixture through a pad of Celite to remove the resin.

  • Self-Validation Step: Perform a colorimetric spot test (e.g., rubeanic acid for copper) on a 10 µL aliquot of the filtrate. A lack of dark precipitate validates that transition metals have been reduced to safe (<10 ppm) levels.

SOP 2: Inhibitor Addition and Cryogenic Storage

Causality: Dilution reduces the collision frequency of reactive monomers, while inert gas and low temperatures suppress thermal and oxidative radical pathways[1][5].

  • Dilution: Prepare a stock solution of the purified enyne alcohol in an anhydrous, degassed solvent (e.g., DMSO or THF) at a concentration of 0.1 M to 0.5 M[1]. Never store highly reactive enyne alcohols neat.

  • Inhibition: Add 100-500 ppm of BHT (Butylated hydroxytoluene) to the solution[5].

  • Aliquoting: Transfer the solution into amber glass vials equipped with PTFE-lined caps[4].

  • Atmosphere Control: Flush the headspace of each vial with high-purity Argon gas for 30 seconds to displace oxygen.

  • Storage: Seal tightly and store immediately at -20°C or -80°C[1].

  • Self-Validation Step: Before subsequent use, the vial must be allowed to warm to room temperature before opening. If condensation forms on the outside of the vial, it validates that the internal temperature was correctly maintained; opening it prematurely would introduce atmospheric moisture and ruin the anhydrous environment.

Workflow Step1 1. Metal Scavenging (Remove Pd/Cu) Step2 2. Inhibitor Addition (100-500 ppm BHT) Step1->Step2 Step3 3. Solvent Dilution (DMSO or MTBE) Step2->Step3 Step4 4. Inert Atmosphere (Argon Flush) Step3->Step4 Step5 5. Cryogenic Storage (-20°C to -80°C) Step4->Step5

Step-by-step workflow for the stabilization and long-term storage of enyne alcohols.

Part 4: Quantitative Stability Data

The following table summarizes the expected shelf-life (defined as >95% purity retention) of a standard conjugated enyne alcohol under various storage environments.

Storage ConditionTemperatureAtmosphereInhibitorEstimated Shelf-Life
Neat (Undiluted)25°C (Room Temp)AirNone< 24 hours
Neat (Undiluted)4°CAirNone1-2 weeks
Dilute (0.1 M in DMSO)-20°CAirNone1-3 months
Dilute (0.1 M in DMSO) -20°C to -80°C Argon 500 ppm BHT > 12 months
References
  • DSpace@MIT. New Purification Strategies and Monomer Platforms for Ruthenium-Initiated Living Ring-Opening Metathesis Polymerization. Retrieved from[Link]

  • PubMed Central (NIH). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Retrieved from[Link]

Sources

Minimizing isomerization of (E)-3-Methylpent-2-en-4-yn-1-ol under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with (E)-3-Methylpent-2-en-4-yn-1-ol (often referred to as the "C6-Enyne Building Block" in retinoid and carotenoid synthesis).

Subject: Minimizing Geometric Isomerization & Degradation Under Acidic Conditions Ticket Priority: High (Irreversible Stereochemical Loss) Applicable For: Retinoid Synthesis, Carotenoid Assembly, API Process Development

Executive Summary: The Stability Paradox

(E)-3-Methylpent-2-en-4-yn-1-ol is a thermodynamically sensitive allylic alcohol. While it is a critical intermediate for Vitamin A and Astaxanthin synthesis, it suffers from a fundamental instability: Acid-Catalyzed Allylic Cation Generation .

Under acidic conditions, the hydroxyl group protonates and leaves as water. The resulting carbocation is resonance-stabilized but loses the double-bond character required to maintain the (


) geometry. This allows free rotation around the C2-C3 bond, leading to the formation of the (

)-isomer (thermodynamic sink) or polymerization.

Your Goal: Maintain the (


)-geometry.
The Challenge:  The activation energy for rotation drops significantly upon protonation.

Mechanism of Failure (Visualized)

To prevent isomerization, you must understand the microscopic reversibility of the acid-catalyzed pathway.

IsomerizationPath Start (E)-Isomer (Active API Precursor) Protonation Protonated Species (Oxonium Ion) Start->Protonation + H+ (Acid) Cation Allylic Carbocation (Planar/Resonance Stabilized) Protonation->Cation - H2O (RDS) Cation->Start + H2O (Retention) Rotation C2-C3 Bond Rotation (Low Barrier) Cation->Rotation Loss of pi-character Z_Isomer (Z)-Isomer (Thermodynamic Sink/Impurity) Cation->Z_Isomer + H2O (Attack from opposite face) Rotation->Cation Re-planarization

Figure 1: The Acid-Catalyzed Isomerization Pathway.[1] Note that once the carbocation forms, stereochemical information is lost until re-trapping occurs.

Troubleshooting Guides

Issue 1: "My NMR shows a split methyl signal (Isomerization to Z)"

Diagnosis: The (


)-isomer typically shows a C3-Methyl signal distinct from the (

)-isomer. If you see a new doublet or shifted singlet appearing upfield/downfield, you have lost stereocontrol.

Root Cause: The reaction temperature was too high relative to the acid strength, allowing the carbocation to rotate before quenching.

ParameterRecommendationThe "Why" (Scientific Rationale)
Temperature <-20°C (Ideal: -40°C)Kinetic control is essential. At low T, the rate of nucleophilic trapping (reaction) competes favorably with the rate of bond rotation.
Solvent Polarity Use Non-Polar (DCM, Toluene) Polar solvents (THF, DMF) stabilize the separated ion pair (carbocation + counterion), extending the lifetime of the cation and allowing more time for rotation.
Acid Selection pTsOH or PPTS Avoid strong mineral acids (

, HCl). Use the mildest acid possible (Pyridinium p-toluenesulfonate) to lower the concentration of the protonated intermediate.

Corrective Action:

  • Cool reaction vessel to -40°C before acid addition.

  • Switch solvent to anhydrous Dichloromethane (DCM).

  • Perform a Flash Quench (see Protocol A below).

Issue 2: "The solution is turning pink/brown and becoming viscous"

Diagnosis: Polymerization or decomposition. Root Cause: The conjugated enyne system (double bond + triple bond) is highly susceptible to radical or cationic polymerization, especially when the monomer concentration is high.

Corrective Action:

  • Dilution: Ensure reaction concentration is

    
     0.1 M. High concentrations favor intermolecular attacks (polymerization) over intramolecular or solvent-based reactions.
    
  • Inert Atmosphere: Oxygen can act as a radical initiator. Strict Argon/Nitrogen sparging is required.

  • Scavengers: If the acid step permits, add trace BHT (butylated hydroxytoluene) to suppress radical pathways, though this will not stop cationic polymerization.

Standard Operating Procedures (SOPs)

Protocol A: The "Flash Quench" Technique

Crucial for stopping the reaction before the equilibrium shifts to the Z-isomer.

Objective: Neutralize acidity instantaneously while keeping the mixture cold.

  • Preparation: Prepare a "Quench Buffer" of Saturated Aqueous Sodium Bicarbonate (

    
    ) or 10% Ammonia (
    
    
    
    ) mixed with crushed ice.
  • Execution:

    • Do NOT pour the quench into the reaction (exotherm will cause local heating

      
       isomerization).
      
    • Pour the REACTION mixture INTO the vigorously stirred ICE/QUENCH slurry.

  • Phase Separation: Immediately separate layers while cold. Do not let the organic layer sit in contact with the slightly acidic aqueous interface for long periods.[2]

  • Drying: Dry over

    
     (Potassium Carbonate) rather than 
    
    
    
    .
    
    
    can be slightly acidic; basic drying agents are safer for this substrate.
Protocol B: Solvent Screening for Acid Stability

Use this workflow to determine the safe "exposure window" for your specific acid.

SolventScreen Start Dissolve (E)-Isomer (10 mg in 1 mL Solvent) AddAcid Add 0.1 eq Acid (T = -20°C) Start->AddAcid Sample Aliquot at t=5, 15, 30 min AddAcid->Sample Quench Mini-Quench (Cold Et3N/Hexane) Sample->Quench Analyze 1H NMR Analysis Quench->Analyze Decision >5% Z-Isomer? Analyze->Decision Pass Solvent System OK Decision->Pass No Fail Change Solvent/Lower Temp Decision->Fail Yes

Figure 2: Rapid Stability Screening Workflow.

Frequently Asked Questions (FAQ)

Q: Can I use Lewis Acids (e.g.,


) instead of Brønsted acids? 
A:  Yes, and often you should. Lewis acids can coordinate to the oxygen without fully dissociating the C-O bond as rapidly as a proton would. However, strong Lewis acids can still trigger rearrangement. Screen 

or mild Lanthanide triflates if possible.

Q: Why is my purified product isomerizing in the freezer? A: Check your storage vessel. Trace acid on the surface of glass vials (or dissolved


 forming carbonic acid) is enough to catalyze isomerization over weeks.
  • Fix: Store in base-washed glassware (rinsed with

    
     solution and dried) or add a solid pellet of 
    
    
    
    to the storage vial.

Q: Is the isomerization reversible? Can I convert Z back to E? A: Theoretically, yes, via photo-isomerization or thermodynamic equilibration, but it is inefficient. The (


)-isomer is often more stable due to intramolecular H-bonding or steric factors in certain derivatives. It is far more efficient to prevent the loss of (

) than to recover it.

References & Authority

  • Isler, O., et al. (1947). Synthesis of Vitamin A. Helvetica Chimica Acta. (Foundational work on C6-enyne building blocks and acid sensitivity).

  • Widmer, E. (1985). Carotenoid Synthesis. In: Carotenoids, Birkhäuser Basel. (Details industrial handling of methylpentenynol isomers).

  • BenchChem Safety Data. (2025). Stability and Storage of 3-Methylpent-4-yn-1-ol and Isomers.

  • NIST Chemistry WebBook. 3-Methylpent-2-en-4-yn-1-ol Spectral Data.

  • ChemicalBook. Production Process and Rearrangement of C6-Alcohols.

Sources

Technical Support Center: (E)-3-Methylpent-2-en-4-yn-1-ol Lifecycle Management

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

You are likely working with (E)-3-Methylpent-2-en-4-yn-1-ol (often an intermediate in Vitamin A or carotenoid synthesis). This molecule is a "chemical spring"—loaded with potential energy due to its conjugated enyne system.

The same features that make it a valuable synthon—the terminal alkyne, the conjugated alkene, and the allylic alcohol—make it inherently unstable. It does not just "go bad"; it actively seeks to polymerize, oxidize, or isomerize.

This guide is not a standard datasheet. It is a field manual for maintaining the integrity of a reactive intermediate.

Part 1: Critical Storage Specifications

The Golden Rule: Treat this compound as a living organism. It thrives in the cold and dark, and dies upon exposure to air or heat.

Storage Matrix
ParameterLong-Term Storage (>1 Month) Working Storage (<1 Month) Critical Notes
Temperature -20°C (Freezer)2°C to 8°C (Refrigerator)Never store at Room Temp. Reaction rates for polymerization double every 10°C.
Atmosphere Argon (Preferred) or NitrogenNitrogen HeadspaceArgon is heavier than air and protects the liquid surface better than Nitrogen.
Container Amber Glass (Silanized preferred)Amber GlassProhibited: Metals (Copper, Silver) due to explosive acetylide formation.
Stabilizer 0.05% - 0.1% BHT / HydroquinoneAs receivedIf distilled, re-add stabilizer immediately.
Shelf Life 6 - 12 Months2 - 4 WeeksRe-test purity every 3 months.
The "Why" Behind the Protocol
  • Terminal Alkyne Acidity: The proton on the alkyne is weakly acidic. Contact with alkali metals or heavy metals (Cu, Ag) can form metal acetylides, which are shock-sensitive explosives. Use glass or Teflon-lined caps only.

  • Conjugated Polymerization: The enyne system is prone to radical polymerization initiated by peroxides (from air oxidation) or UV light. This turns the clear liquid into a viscous yellow/brown resin.

  • Isomerization: The (E)-isomer is thermodynamically distinct. Thermal stress can promote isomerization to the (Z)-isomer, altering biological activity or downstream reaction stereoselectivity.

Part 2: Troubleshooting & Diagnostics

Visual Inspection Guide:

  • Clear/Colorless: Optimal.

  • Pale Yellow: Acceptable (Early oxidation).

  • Dark Amber/Brown: Critical Failure (Significant polymerization).

  • Turbidity/Solids: Failure (Oligomer precipitation).

Troubleshooting Q&A

Q: My sample has turned yellow. Is it still usable?

  • A: Likely yes, but with caution. Yellowing indicates the formation of conjugated oligomers (poly-enynes) or oxidation products (aldehydes).

    • Action: Run a quick TLC or GC.[1] If the main peak is >95%, use it immediately. If <90%, repurify via vacuum distillation.

Q: I see a small peak at ~6.9 ppm in the H-NMR that wasn't there before. What is it?

  • A: This is often the BHT (stabilizer) aromatic protons, or it could be the aldehyde formed from the oxidation of the primary alcohol.

    • Check: If the peak is a singlet around 6.9 and you have t-butyl groups upfield (1.4 ppm), it is BHT. Do not remove it; it is saving your compound.

Q: The liquid froze in the fridge. Did I ruin it?

  • A: No. Pure (E)-3-Methylpent-2-en-4-yn-1-ol has a melting point near room temperature (depending on purity). Solidification is actually good—it slows down diffusion-limited degradation reactions.

    • Action: Thaw gently at room temperature without heating. Do not use a water bath >30°C.

Q: Can I store a dilute solution in THF or DCM?

  • A: No. Chlorinated solvents (DCM) can become acidic over time, catalyzing rearrangement. Ethers (THF) form peroxides, which initiate polymerization of the enyne. Store neat (pure) whenever possible.

Part 3: Decision Logic & Workflows
Workflow 1: Receipt & Storage Decision Tree

Caption: Logical flow for handling incoming shipments to maximize shelf life.

StorageLogic Start Shipment Received Inspect Visual Inspection (Clear vs Yellow) Start->Inspect Test Purity Check (GC-MS / NMR) Inspect->Test Decision Purity > 97%? Test->Decision Stabilize Add Stabilizer (0.1% BHT) Decision->Stabilize Yes Distill Vacuum Distillation (< 60°C) Decision->Distill No Aliquot Aliquot into Amber Vials Stabilize->Aliquot Distill->Stabilize Purge Argon Purge (Headspace) Aliquot->Purge Freeze Store at -20°C Purge->Freeze

Workflow 2: Degradation Analysis Pathway

Caption: Diagnostic routine when compound integrity is questioned.

DegradationCheck Sample Suspect Sample HNMR 1H-NMR Analysis (CDCl3) Sample->HNMR Check1 Check Olefinic Region (Isomerization?) HNMR->Check1 Check2 Check Broadening (Polymerization?) Check1->Check2 Sharp Peaks Result2 Repurify Check1->Result2 Split Peaks (E/Z Mix) Result1 Use As Is Check2->Result1 Baseline Flat Result3 Discard Check2->Result3 Broad Humps

Part 4: Experimental Protocols
Protocol A: Safe Thawing & Aliquoting

Use this when opening a new bottle to prevent condensation-based hydrolysis.

  • Equilibration: Remove the bottle from -20°C storage. Place it in a desiccator or a sealed bag.

  • Wait: Allow 30–60 minutes for the bottle to reach room temperature. Opening a cold bottle introduces atmospheric moisture, which freezes inside and accelerates degradation.

  • Opening: Open inside a fume hood.

  • Aliquoting: Use a glass pipette (plasticizers from plastic tips can leach into enyne solvents). Transfer into smaller amber vials with Teflon-lined caps.

  • Purging: Gently flow Argon over the liquid surface for 10 seconds before capping.

  • Sealing: Wrap the cap junction with Parafilm to prevent oxygen diffusion.

Protocol B: Emergency Re-purification (Vacuum Distillation)

Perform only if purity drops below 90%.

  • Setup: Short-path distillation apparatus.

  • Pressure: High vacuum (< 1 mmHg) is mandatory.

  • Temperature: Keep the bath temperature below 60°C . High heat causes rapid polymerization (potentially explosive in closed systems).

  • Stabilizer: Add 500 ppm BHT to the receiving flask before distillation starts, so the distillate lands immediately in a stabilized environment.

  • Safety: Use a blast shield. Distilling unstable alkynes carries a risk of thermal runaway.

References
  • ChemicalBook. (2024). 3-Methyl-2-penten-4-yn-1-ol Properties and Production Process.Link

  • National Institutes of Health (NIH). (2013). Enyne Alcohols as Latent Dienes or Dienophiles.[2] Organic & Biomolecular Chemistry.[3][4] Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: Conjugated Alkynols.Link

  • BenchChem. (2025).[5][6] Stability, storage conditions, and handling precautions for 3-Methylpent-4-yn-1-ol (Structural Analog).[7]Link

  • Alfa Chemistry. (2018). Methods for Purification of Commonly Used Solvents and Reagents.Link

Sources

Technical Support Center: Handling & Stability of (E)-3-Methylpent-2-en-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Overview

(E)-3-Methylpent-2-en-4-yn-1-ol (CAS: 6153-06-6) is a highly reactive, conjugated enynyl alcohol. It serves as a critical C6-building block in the industrial synthesis of retinoids (Vitamin A) and carotenoids.

While the (Z)-isomer is the direct precursor for the natural retinoid skeleton, the (E)-isomer is thermodynamically distinct and often requires specific handling to prevent spontaneous isomerization or polymerization. Its conjugated system (


) acts as a chromophore, making it acutely sensitive to UV and short-wavelength visible light.
The Stability Triad

To successfully handle this compound, you must control three variables simultaneously:

  • Photon Flux: Light energy drives

    
     isomerization and radical polymerization.
    
  • Thermal Energy: Heat accelerates bimolecular polymerization (tar formation).

  • Oxygen/Acidity: The terminal alkyne is acidic; the allylic alcohol is prone to oxidation.

Photophysics of Degradation (The "Why")

Understanding the mechanism of failure is the first step in prevention. This molecule does not just "go bad"; it undergoes specific photochemical pathways.

Pathway A: Photo-Isomerization

Upon absorbing UV light (typically


 nm, with tailing into the near-UV), the molecule undergoes a 

transition. This excites the C=C double bond, temporarily breaking the

-bond character and allowing free rotation. Upon relaxation, the molecule may return to the ground state as the thermodynamically less stable (Z)-isomer.
Pathway B: Radical Polymerization

Prolonged exposure to light, especially in the presence of trace oxygen, generates radical species at the terminal alkyne or allylic position. This initiates a chain reaction, observing as a color change from colorless


 yellow 

brown viscous oil (oligomers).
Visualizing the Degradation Logic

DegradationPathway Input (E)-3-Methylpent-2-en-4-yn-1-ol (Colorless Liquid) Light UV/Blue Light (< 400 nm) Input->Light Excited Excited State (Singlet/Triplet) Light->Excited Absorption Isom Isomerization (Formation of Z-isomer) Excited->Isom Relaxation (Rotation) Poly Polymerization (Formation of Tars) Excited->Poly Radical Initiation Isom->Input Equilibrium (Photostationary State)

Figure 1: Photochemical degradation pathways. Note that isomerization is often reversible (equilibrium), while polymerization is irreversible.

Storage & Handling Protocols

Trust Protocol: Treat this compound as a "living" chemical. Its purity is a function of its storage history.

Standard Operating Procedures (SOP)
ParameterSpecificationTechnical Rationale
Primary Container Amber Glass or Aluminum BottleBlocks UV/Blue light (<450nm). Clear glass wrapped in foil is an acceptable substitute.
Atmosphere Argon (preferred) or NitrogenArgon is heavier than air, providing a better blanket to prevent oxidation of the terminal alkyne.
Temperature -20°C (Long term)Arrhenius kinetics: lowering temp by 10°C roughly halves the rate of polymerization.
Stabilizers BHT (0.1%) (Optional)If downstream chemistry permits, Butylated Hydroxytoluene scavenges radicals preventing polymerization.
Acidity Neutral (pH 7) Trace acids catalyze the allylic rearrangement and isomerization. Avoid acid-washed glassware unless neutralized.
Handling Workflow

HandlingWorkflow Receive Receipt of Material QC QC Check (NMR/GC) Receive->QC Aliquot Aliquot under Argon (Red Light/Dark Room) QC->Aliquot Pass Freeze Flash Freeze (-20°C to -80°C) Aliquot->Freeze Use Thaw in Dark (Use within 4h) Freeze->Use Use->Freeze Re-blanket with Ar

Figure 2: Recommended handling lifecycle to minimize light and thermal stress.

Troubleshooting & FAQs

This section addresses specific scenarios reported by researchers working with C6-enynols.

Scenario A: "My clear liquid has turned yellow."
  • Diagnosis: Early-stage polymerization or oxidation.

  • Root Cause: Exposure to ambient light or air during previous opening.

  • Action:

    • Check Purity: Run a TLC (Hexane/EtOAc). If the baseline spot is significant, polymers are present.

    • Salvage: If purity is >90%, perform a bulb-to-bulb distillation (Kugelrohr) under high vacuum (<1 mbar) at low temperature (<60°C). The polymer will remain in the pot.

    • Discard: If the liquid is viscous or brown, disposal is the only safe option.

Scenario B: "NMR shows splitting of the methyl signal."
  • Diagnosis:

    
     Isomerization.[1]
    
  • Root Cause: Photochemical equilibration or acid-catalyzed rearrangement.

  • Verification:

    • (E)-Isomer: Methyl group (

      
       ppm) usually shows NOE correlation with the 
      
      
      
      protons (since they are cis to each other in the E-configuration).
    • (Z)-Isomer: Methyl group shows NOE correlation with the acetylenic proton or limited correlation to the methylene group.

  • Action: Isomers are difficult to separate by standard flash chromatography due to similar polarity. High-performance fractional distillation is required (Boiling Point

    
    ).
    
Scenario C: "The compound exploded/popped during rotary evaporation."
  • Diagnosis: Thermal decomposition of concentrated peroxides or acetylides.

  • Root Cause:

    • Concentrating to dryness (never distill to dryness).

    • Formation of copper acetylides (if copper needles/fittings were used).

    • Peroxide formation on the allylic ether/alcohol moiety.

  • Prevention: Test for peroxides before heating. Use water baths

    
    .
    

Quality Control Data Comparison

Use this table to validate the identity of your isomer.

Property(E)-Isomer (Target)(Z)-Isomer (Contaminant)Notes
Boiling Point ~73°C (1.2 kPa)~65°C (1.2 kPa)The (E)-isomer is higher boiling [1].
Refractive Index (

)
1.49341.4820Significant difference for quick QC [1].
Density ~0.95 g/mL~0.94 g/mLDifficult to distinguish by density alone.

NMR (Methyl)

1.88 (bs)

1.95 (bs)
Shifts are solvent-dependent; use NOESY for absolute confirmation [2].

References

  • ChemicalBook. (2024). 3-Methyl-2-penten-4-yn-1-ol: Properties and Production Process. Retrieved from

  • BenchChem. (2025).[2] Stability, storage conditions, and handling precautions for 3-Methylpent-4-yn-1-ol. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). 3-Methylpent-2-en-4-yn-1-ol Gas Phase IR and Mass Spec Data. NIST Chemistry WebBook, SRD 69.[3] Retrieved from

  • Isler, O., et al. (1947). Synthesis of Vitamin A.[4][5][6][7] Helvetica Chimica Acta. (Foundational text on the reactivity of C6 enynols).

Sources

Technical Support Center: Metal Catalyst Remediation for (E)-3-Methylpent-2-en-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the purification of highly reactive enyne alcohols. (E)-3-Methylpent-2-en-4-yn-1-ol is a critical C6 building block widely utilized in the synthesis of Vitamin A, astaxanthin, and other commercial carotenoids[1].

Because its synthesis and downstream functionalization heavily rely on palladium- and copper-catalyzed Sonogashira cross-couplings[2][3], removing residual heavy metals is a mandatory step to meet stringent ICH Q3D guidelines for pharmaceutical intermediates[4]. However, the molecular structure of this compound demands highly specialized, mild remediation strategies to prevent product degradation.

Below is our comprehensive troubleshooting guide, diagnostic framework, and validated methodologies for metal removal.

Diagnostic FAQs & Troubleshooting

Q1: Why does my (E)-3-Methylpent-2-en-4-yn-1-ol isomerize or degrade during standard palladium removal? Causality & Solution: The structural nature of (E)-3-methylpent-2-en-4-yn-1-ol makes it highly sensitive. It contains both a conjugated enyne system and an allylic alcohol moiety[5]. When exposed to high temperatures (e.g., during distillation) or acidic environments (e.g., acidic activated carbon), the compound undergoes an allylic rearrangement to 3-methylpent-1-en-4-yn-3-ol, or isomerizes to the Z-isomer[1]. Therefore, metal remediation must rely on mild, pH-neutral, solid-supported scavengers rather than traditional thermal or acidic treatments[6].

Q2: My crude mixture has a dark red/brown tint after the Sonogashira coupling. What does this indicate, and how should I proceed? Causality & Solution: A dark red or brown coloration in the organic phase typically indicates the presence of soluble Pd(II) complexes or Pd(OAc)₂ residues[7]. To resolve this without stressing the enyne alcohol, you must apply a solid-supported metal scavenger. Resins functionalized with thiourea or trimercaptotriazine (MP-TMT) have high affinities for these species and will visually clarify the solution to a pale yellow or colorless state as the metal is sequestered onto the solid support[6][7].

Q3: How do I efficiently remove copper co-catalyst residues without using harsh acids? Causality & Solution: In a standard Sonogashira coupling, copper is used to form a copper acetylide intermediate[3][8]. Residual Cu(I)/Cu(II) can persist in the organic phase. Using a mild aqueous wash with a chelating agent like EDTA selectively binds Cu ions into water-soluble complexes. This avoids lowering the pH to a level that would catalyze the allylic rearrangement of the alcohol[1].

Experimental Workflows & Logical Diagrams

To ensure the integrity of the (E)-isomer, metal removal should follow a sequential logic: first extracting the copper via aqueous chelation, followed by solid-supported scavenging of the palladium.

Workflow A Crude (E)-3-Methylpent-2-en-4-yn-1-ol (Pd & Cu Contaminated) B Aqueous Wash (EDTA/NH4OH) Target: Cu(I)/Cu(II) A->B Step 1: Chelation C Organic Phase (Contains Pd residues) B->C Phase Separation D Solid-Supported Scavenger (e.g., MP-TMT or Thiol) C->D Step 2: Pd Binding E Filtration & Concentration D->E Incubation (4-16h) F Purified (E)-Isomer (< 10 ppm Pd, < 10 ppm Cu) E->F Final Polish

Workflow for sequential Cu and Pd removal from crude enyne alcohol.

LogicTree N1 Identify Metal Residue N2 Primarily Cu? N1->N2 N3 Primarily Pd? N1->N3 N4 Aqueous EDTA Extraction N2->N4 Yes N5 Check Pd Oxidation State N3->N5 Yes N6 Pd(0) Clusters N5->N6 N7 Pd(II) Complexes N5->N7 N8 Thiourea / Thiol Resins N6->N8 High Affinity N9 MP-TMT / Amine Resins N7->N9 High Affinity

Logical decision tree for selecting appropriate metal removal strategies.

Quantitative Data Summarization

Selecting the correct scavenger is critical for maximizing yield while achieving <10 ppm metal limits. The following table summarizes the performance of industry-standard scavengers compatible with (E)-3-methylpent-2-en-4-yn-1-ol.

Scavenger / MethodTarget Metal SpeciesLoading CapacityTypical Residual MetalAPI Loss
Thiourea Alkyl Silica Pd(0), Pd(II)Up to 2.4 mmol/g[9]< 1 ppm[9]< 1%[9]
MP-TMT Resin Pd(II), Ru, Rh0.5 - 1.0 mmol/g[6]< 5 ppm[6]< 2%[6]
Thiol-functionalized Silica Pd(0), Pd(II), Cu1.2 - 1.5 mmol/g[6]< 10 ppm[6]< 5%[6]
Aqueous EDTA/NH₄OH Wash Cu(I), Cu(II)N/A (Liquid Extraction)< 10 ppm< 5%

Step-by-Step Methodologies

Protocol A: Mild Aqueous Extraction of Copper Residues

This protocol removes copper co-catalysts without inducing acidic allylic rearrangement.

  • Dilution: Dilute the crude (E)-3-methylpent-2-en-4-yn-1-ol mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Buffer Preparation: Prepare a 0.1 M aqueous solution of EDTA (ethylenediaminetetraacetic acid) disodium salt. Adjust the pH to 7.5–8.0 using dilute ammonium hydroxide.

    • Causality: A strictly neutral to slightly basic pH prevents the acid-catalyzed allylic rearrangement of the enyne alcohol[1], while EDTA strongly chelates Cu(I) and Cu(II) ions.

  • Extraction: Add the aqueous EDTA solution to the organic phase in a separatory funnel at a 1:1 (v/v) ratio.

  • Agitation & Self-Validation: Agitate gently for 5 minutes. Validation Check: The aqueous layer should turn pale to deep blue, visually confirming the formation of the water-soluble Cu-EDTA complex.

  • Separation: Separate the phases and repeat the wash until the aqueous layer remains completely colorless.

  • Drying: Wash the organic phase once with brine, dry over anhydrous Na₂SO₄, and filter.

Protocol B: Solid-Supported Scavenging of Palladium Residues

This protocol removes Pd down to <1 ppm without thermal stress.

  • Scavenger Addition: To the copper-free organic phase, add 3–5 equivalents (relative to the initial Pd catalyst loading) of a functionalized resin scavenger (e.g., MP-TMT or Thiourea Alkyl Silica)[6].

  • Incubation: Stir the suspension at room temperature for 4 to 16 hours.

    • Causality: Extended incubation at room temperature ensures complete diffusion of Pd species into the porous resin matrix without risking thermal degradation or Z/E isomerization of the product[1].

  • Self-Validation: Periodically check the color of the solution. A successful scavenging process will transition the liquid from dark red/brown to pale yellow or colorless[7].

  • Filtration: Filter the mixture through a pad of Celite or a fine fritted funnel to remove the metal-loaded resin.

  • Concentration: Concentrate the filtrate under reduced pressure. Critical: Keep the water bath < 30°C to prevent polymerization of the terminal alkyne/diene system, yielding the purified (E)-3-methylpent-2-en-4-yn-1-ol.

References

1.1. 3-methylpent-2-en-4-yn-1-ol - the NIST WebBook . NIST. 5 1.2. Palladium catalyst recovery using scavenger resin . SpinChem.7 1.3. Metal Scavengers . Sigma-Aldrich. Link 1.4. Efficient Palladium Removal Without Compromising Product Yield . Apollo Scientific. 9 1.5. Metal Scavenger Guide . Sopachem / Biotage. 6 1.6. General mechanism of Pd removal using scavengers . ResearchGate. 4 1.7. EP2225193B1 - Photochemical isomerization of a pent-2-en-4-yn-1-ol . Google Patents. 1 1.11. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review . MDPI. 2 1.13. Sonogashira Coupling . Chemistry LibreTexts.3 1.14. Copper-free Sonogashira cross-coupling reactions: an overview . RSC Advances. 8

Sources

Technical Support Center: (E)-3-Methylpent-2-en-4-yn-1-ol Production

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Process Development Scientists

Welcome to the technical support center for the synthesis and scale-up of (E)-3-Methylpent-2-en-4-yn-1-ol. This resource, designed for professionals in research and drug development, provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of its production. As a key building block for valuable compounds like zeaxanthin and astaxanthin, robust and scalable synthesis of the (E)-isomer is critical.[1] This guide offers field-proven insights to address common challenges, from reaction optimization to impurity control and isomer separation.

I. Process Overview: The Allylic Rearrangement Route

The most common industrial synthesis of 3-methylpent-2-en-4-yn-1-ol involves a two-step process. First, methyl vinyl ketone reacts with an acetylene source to form the tertiary alcohol, 3-methyl-1-penten-4-yn-3-ol. This intermediate then undergoes an acid-catalyzed allylic rearrangement to yield a mixture of (Z)- and (E)-3-methylpent-2-en-4-yn-1-ol.[2] A significant challenge is that this rearrangement heavily favors the (Z)-isomer (typically 85%), which is an intermediate for Vitamin A, over the desired (E)-isomer (typically 15%).[1]

Therefore, scaling up production of the (E)-isomer requires a focus on three critical areas: optimizing the rearrangement, efficiently separating the isomers, and potentially isomerizing the more abundant (Z)-isomer to the desired (E)-form.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Allylic Rearrangement cluster_2 Step 3: Purification & Isolation cluster_3 Optional Step 4: Isomerization A Methyl Vinyl Ketone + Acetylene Source B 3-Methyl-1-penten-4-yn-3-ol A->B e.g., Ca/NH3 C Isomer Mixture (~85% Z, ~15% E) B->C Acid Catalyst (e.g., H2SO4) D Isomer Separation C->D Fractional Distillation E (Z)-Isomer (Vitamin A Precursor) D->E F (E)-Isomer (Target Product) D->F G Isomerization E->G Photochemical or Acid-Catalyzed G->F

Caption: High-level workflow for (E)-3-Methylpent-2-en-4-yn-1-ol production.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 3-methylpent-2-en-4-yn-1-ol at an industrial scale?

The predominant industrial method is the acid-catalyzed allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol.[1][2] This precursor is synthesized from the reaction of methyl vinyl ketone and acetylene.[2] While other methods for enyne synthesis exist, such as the Sonogashira coupling, the rearrangement route is well-established for this specific molecule.[3][4]

Q2: Why is the (E)-isomer the minor product of the rearrangement, and how does this impact scale-up?

The acid-catalyzed rearrangement thermodynamically favors the formation of the (Z)-isomer, resulting in a typical Z/E ratio of approximately 85:15.[1][2] This presents the main scale-up challenge: any process must efficiently isolate a small fraction of the product from the main reaction mixture. This necessitates highly efficient separation techniques or an additional isomerization step to convert the unwanted (Z)-isomer into the desired (E)-product.

Q3: What are the critical safety concerns when scaling up this process?

There are two primary safety hazards:

  • Acetylene Handling : Acetylene is a highly flammable and unstable gas that can decompose violently under pressure (>15 psig) and form explosive metal acetylides with copper, silver, or mercury.[5][6][7][8][9] All equipment must be constructed from appropriate materials (e.g., steel, stainless steel), and the system must be designed with flashback arrestors and proper grounding to prevent static discharge.[5] Work must be conducted in a well-ventilated, explosion-proof environment.[6]

  • Exothermic Reactions : Both the initial formation of the tertiary alcohol and the subsequent acid-catalyzed rearrangement can be exothermic.[2] The cyclization of the (Z)-isomer to 2,3-dimethylfuran is also highly exothermic.[2] On a large scale, effective heat management is critical to prevent thermal runaways. This requires a reactor with adequate cooling capacity and potentially a semi-batch or continuous-flow setup to control the rate of addition and heat generation.

Q4: Can the Sonogashira coupling be used as an alternative synthesis route?

Yes, in principle. The Sonogashira reaction is a powerful and versatile method for forming C(sp²)-C(sp) bonds, creating conjugated enynes from vinyl halides and terminal alkynes.[4][10][11] This would involve coupling a propyne derivative with a suitable (E)-configured vinyl halide. While this offers excellent stereochemical control, retaining the configuration of the starting vinyl halide, the cost and availability of the starting materials and the need to remove palladium and copper catalysts may make it less economically viable for large-scale production compared to the established rearrangement route.[4][12]

III. Troubleshooting Guides

This section addresses specific problems encountered during the synthesis and purification of (E)-3-Methylpent-2-en-4-yn-1-ol.

Guide 1: Low Yield or Stalled Allylic Rearrangement

Symptom: In-process analysis (e.g., GC) shows a high percentage of remaining starting material (3-methyl-1-penten-4-yn-3-ol) after the expected reaction time.

G cluster_causes Potential Root Causes cluster_actions Diagnostic & Corrective Actions Start Low Yield of Rearrangement Product Cause1 Insufficient Catalyst Activity Start->Cause1 Cause2 Sub-optimal Temperature Start->Cause2 Cause3 Presence of Quenching Impurities Start->Cause3 Action1 Verify Acid Catalyst Concentration & Age Cause1->Action1 Check Action3 Optimize Temperature Profile (e.g., 55°C) Cause2->Action3 Investigate Action4 Ensure Anhydrous Conditions & High-Purity Starting Material Cause3->Action4 Analyze Action2 Increase Catalyst Loading or Consider Alternative Action1->Action2 If low

Caption: Decision tree for troubleshooting low rearrangement yield.

Question: My allylic rearrangement is not proceeding to completion. What are the likely causes and solutions?

Answer:

A stalled rearrangement points to issues with catalysis, reaction conditions, or impurities. Here is a breakdown of potential causes and corrective actions:

  • Insufficient Catalyst Activity:

    • Plausible Cause: The acid catalyst (commonly sulfuric acid) may be of insufficient concentration or may have degraded. On scale-up, seemingly minor amounts of water in solvents or on reactor surfaces can significantly dilute the acid at the catalytic interface.

    • Troubleshooting Protocol:

      • Verify Catalyst: Titrate the sulfuric acid solution to confirm its concentration before use.

      • Increase Loading: Incrementally increase the catalyst loading. Be cautious, as higher acid concentrations can promote side reactions.

      • Consider Alternatives: Acidic ionic liquids have been shown to effectively catalyze this rearrangement, sometimes with improved selectivity and easier separation.[2] They are often less sensitive to water and can be recycled.

  • Sub-Optimal Reaction Temperature:

    • Plausible Cause: The rearrangement is temperature-dependent. A temperature that is too low will result in a slow reaction rate, while a temperature that is too high can lead to polymerization and byproduct formation.[2]

    • Troubleshooting Protocol:

      • Monitor Internal Temperature: Ensure your temperature probe is accurately measuring the internal reaction temperature, not just the jacket temperature. Hot spots can be an issue in large reactors.

      • Optimize Temperature: The literature suggests a temperature of around 55°C is effective for the sulfuric acid-catalyzed reaction.[2] Perform small-scale optimization studies if needed.

      • Ensure Proper Mixing: Inadequate agitation on scale-up can lead to poor heat and mass transfer, creating localized cold spots where the reaction stalls. Verify that the impeller design and speed are sufficient for the vessel geometry and batch volume.

Parameter Conventional (H₂SO₄) Alternative (Acidic Ionic Liquid) Impact on Scale-Up
Catalyst Dilute Sulfuric Acid (~21.5%)[2]e.g., [HNMP]HSO₄[2]Ionic liquids can simplify workup and may be recyclable, reducing waste streams.
Temperature ~55°C[2]~55-60°C[2]Requires robust reactor heating/cooling systems to maintain tight control and avoid excursions.
Solvent Chloroform or Isopropyl Ether[2]Can be run with or without co-solventSolvent choice impacts workup, extraction efficiency, and overall process mass intensity.
Workup Neutralization (e.g., NaHCO₃), extraction[2]Simple phase separation/distillation[2]Simplified workup is a major advantage for scale-up, reducing cycle time and materials.
Guide 2: Managing Impurities and Byproducts

Symptom: The final product is contaminated with significant levels of the (Z)-isomer, 2,3-dimethylfuran, or high-molecular-weight polymers.

Question: I am struggling with product purity on a larger scale. How can I minimize the formation of key byproducts?

Answer:

Impurity control is paramount during scale-up. The primary impurities of concern are the (Z)-isomer, 2,3-dimethylfuran, and polymers.

  • High Levels of (Z)-Isomer:

    • Plausible Cause: This is an inherent outcome of the reaction's thermodynamics, not a byproduct in the traditional sense. The challenge is separation.

    • Troubleshooting Protocol:

      • Optimize Distillation: The cis and trans isomers can be separated by fractional distillation due to a difference in their boiling points (trans isomer has a higher boiling point).[2] On a larger scale, this requires a column with sufficient theoretical plates and careful control over the reflux ratio.

      • Consider Isomerization: If separation is not feasible or economical, developing a protocol to convert the abundant (Z)-isomer to the (E)-form is a viable strategy. Photochemical isomerization is a documented method for this conversion.[1] Acid-catalyzed methods have also been reported for other enyne systems.[13]

  • Formation of 2,3-Dimethylfuran:

    • Plausible Cause: This byproduct forms from an exothermic cyclization of the (Z)-isomer, which can be triggered by excessive heat or prolonged exposure to acid.[2]

    • Troubleshooting Protocol:

      • Strict Temperature Control: Avoid temperature overshoots during the reaction. A robust reactor cooling system is essential.

      • Minimize Reaction Time: Monitor the reaction closely and proceed with workup (quenching and neutralization) as soon as the optimal conversion is reached.

      • Efficient Quenching: Ensure the neutralization step is rapid and effective to immediately halt the acid-catalyzed cyclization.

  • Polymerization:

    • Plausible Cause: Both the starting materials and products contain double and triple bonds, making them susceptible to polymerization, especially when heated for extended periods.[2]

    • Troubleshooting Protocol:

      • Use an Inhibitor: Consider adding a radical inhibitor (e.g., hydroquinone) during distillation to prevent polymerization at elevated temperatures.

      • Purify Under Vacuum: Distilling under reduced pressure lowers the boiling point, minimizing thermal stress on the molecule and reducing the likelihood of polymerization.

G cluster_pathways Reaction Pathways Intermediate 3-Methyl-1-penten-4-yn-3-ol Z_Isomer (Z)-3-Methylpent-2-en-4-yn-1-ol (Major Product) Intermediate->Z_Isomer Allylic Rearrangement (Major Path) E_Isomer (E)-3-Methylpent-2-en-4-yn-1-ol (Minor/Target Product) Intermediate->E_Isomer Allylic Rearrangement (Minor Path) Furan 2,3-Dimethylfuran (Byproduct) Z_Isomer->Furan Acid/Heat-catalyzed Cyclization Polymer Polymerization (Byproduct) Z_Isomer->Polymer E_Isomer->Polymer

Caption: Key reaction and side-reaction pathways.

Guide 3: Analytical Methods for Process Monitoring

Question: What analytical techniques are best for monitoring the reaction and ensuring final product quality?

Answer:

Effective process analytical technology (PAT) is crucial for a successful and reproducible scale-up. Due to the volatility of the components, gas chromatography is the primary analytical tool.[14]

  • In-Process Reaction Monitoring:

    • Method of Choice: Gas Chromatography with Flame Ionization Detection (GC-FID).

    • Rationale: GC-FID is robust, reproducible, and provides excellent quantitative data on the relative percentages of the starting material, (Z)-isomer, and (E)-isomer. This allows you to track the reaction progress accurately and determine the optimal endpoint.[14]

    • Protocol:

      • Sampling: Carefully quench and neutralize a small aliquot of the reaction mixture. Extract into a suitable solvent (e.g., diethyl ether).

      • Column: Use a mid-polarity capillary column (e.g., DB-5 or equivalent) that can resolve the starting material and the two product isomers.

      • Analysis: Develop a temperature gradient method that provides baseline separation of all key components. Calculate relative percentages to monitor conversion.

  • Impurity Identification and Final Product QC:

    • Method of Choice: Gas Chromatography-Mass Spectrometry (GC-MS).

    • Rationale: GC-MS combines the separation power of GC with the structural identification capability of mass spectrometry. It is invaluable for identifying unknown peaks in your chromatogram, confirming the identity of byproducts like 2,3-dimethylfuran, and providing definitive structural confirmation of your final product.[14]

    • Protocol:

      • Use the same GC method developed for GC-FID to allow for direct comparison of chromatograms.

      • Analyze the mass spectrum of each peak to confirm its identity by comparing it to library spectra or by interpreting the fragmentation pattern.

      • For final QC, GC-MS can be used to ensure the absence of harmful or reactive impurities.

Technique Primary Use Advantages for Scale-Up Limitations
GC-FID Quantitative reaction monitoringRobust, reliable, high precision for known analytes.[14]Does not provide structural information for unknown peaks.
GC-MS Impurity identification, structural confirmationConfidently identifies byproducts and confirms product structure.[14]Less quantitatively robust than FID without careful calibration.
NMR Structural elucidationProvides unambiguous structural information.[15][16]Requires higher concentrations, less suitable for real-time monitoring of crude mixtures without specialized equipment.
FTIR Functional group analysisCan be used as an inline PAT tool to monitor the disappearance of starting material C-O-H stretch or appearance of product C=C stretch.[17]Provides less detailed component information than chromatography.

IV. References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. PMC. [Link]

  • Tsuchida, T., et al. (2016). Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling. Organic Letters. [Link]

  • Acetylene - Safety Data Sheet. [Link]

  • Synthesis of enynes via modified Sonogashira reaction. ResearchGate. [Link]

  • Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. Royal Society of Chemistry. [Link]

  • Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. Royal Society of Chemistry. [Link]

  • Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator. ResearchGate. [Link]

  • Virginia Department of Energy. Oxygen And Acetylene Use And Safety. [Link]

  • Air Products. ACETYLENE Safety Data Sheet. [Link]

  • Everything You Need to Know About Acetylene: Properties, Uses, and Safety Information. [Link]

  • Oxford Academic. (2006). Isomerization of the (Z)-Enyne Unit to the (E)-Enyne Unit. Conversion of Laureatin to (E)-Isolaureatin. [Link]

  • Tsinghua University Department of Chemistry. Deracemization through photochemical E/Z isomerization of enamines. [Link]

  • MDPI. (2002). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. [Link]

  • Google Patents. Photochemical isomerization of a pent-2-en-4-yn-1-ol.

  • ArODES. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • Using the TypeII Cycloisomerization Reaction of 1,6Enynes as a Mechanistic Probe to Identify the Real Catalytic Species of GaX3. [Link]

  • SciSpace. A General Protocol for Robust Sonogashira Reactions in Micellar Medium. [Link]

  • Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow. PMC. [Link]

  • ACS Engineering Au. (2024). Model-Based Scale-Up of a Homogeneously Catalyzed Sonogashira Coupling Reaction in a 3D Printed Continuous-Flow Reactor. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • What is used for (Z)-3-Methylpent-2-En-4-Yn-1-Ol. [Link]

  • UVicSpace. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • Unraveling the reaction route and kinetics of 3‐methyl‐3‐penten‐2‐one synthesis for synthetic ketone fragrances. ResearchGate. [Link]

  • Organic Syntheses Procedure. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of (E)-3-Methylpent-2-en-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of organic synthesis, the structural elucidation of key building blocks is paramount to ensuring the desired stereochemistry and connectivity in complex target molecules. (E)-3-Methylpent-2-en-4-yn-1-ol stands as a crucial C6 synthon, particularly in the industrial production of carotenoids. Its conjugated enyne system and primary alcohol functionality offer a versatile platform for a variety of chemical transformations. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural verification for such molecules, providing a detailed roadmap of the atomic framework.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR chemical shifts for (E)-3-Methylpent-2-en-4-yn-1-ol. In the absence of a publicly available experimental spectrum, this guide leverages high-quality predicted data from multiple computational models and compares it with a commercially available, albeit hypothetical, dataset. Furthermore, to ground our analysis in experimental reality, we will draw comparisons to structurally analogous compounds, providing a robust framework for understanding the nuances of chemical shifts in this unsaturated system.

Understanding the Molecular Landscape: Factors Influencing Chemical Shifts

The chemical shift of a nucleus in NMR is exquisitely sensitive to its local electronic environment. In (E)-3-Methylpent-2-en-4-yn-1-ol, several key structural features dictate the observed chemical shifts:

  • Hybridization: The molecule possesses sp³, sp², and sp hybridized carbon atoms, each with a characteristic range of chemical shifts.

  • Electronegativity: The oxygen atom of the hydroxyl group exerts a significant deshielding effect on adjacent protons and carbons.

  • Magnetic Anisotropy: The π-systems of the double and triple bonds generate local magnetic fields that can either shield or deshield nearby nuclei, depending on their spatial relationship to the π-electron clouds.

  • Stereochemistry: The (E)-configuration of the double bond places the substituents in a specific spatial arrangement, influencing their chemical shifts.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The proton NMR spectrum provides a wealth of information regarding the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

Table 1: Comparison of Predicted and Hypothetical ¹H NMR Chemical Shifts (ppm) for (E)-3-Methylpent-2-en-4-yn-1-ol

Proton AssignmentPredicted (NMRdb)Predicted (ChemAxon)Hypothetical (Benchchem)[1]
-OH (a)2.15 (s, 1H)1.63 (s, 1H)Variable (s, broad)
-CH₂- (b)4.18 (d, 2H, J=6.5 Hz)4.22 (d, 2H, J=6.0 Hz)~4.2 (d, J=~6.0 Hz)
=CH- (c)5.85 (t, 1H, J=6.5 Hz)5.91 (t, 1H, J=6.0 Hz)~5.8 (t, J=~6.0 Hz)
≡CH (d)3.10 (s, 1H)3.03 (s, 1H)~3.0 (s)
-CH₃ (e)1.85 (s, 3H)1.88 (s, 3H)-
Detailed Signal Assignments:
  • Hydroxyl Proton (-OH, a): The chemical shift of the hydroxyl proton is highly variable and dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding. Predicted values are around 1.6-2.2 ppm, and it typically appears as a broad singlet.[1] In deuterated chloroform (CDCl₃), a common NMR solvent, this signal can often be found in the 1-5 ppm range.

  • Methylene Protons (-CH₂-, b): These protons, adjacent to the electronegative oxygen atom, are significantly deshielded, with predicted shifts around 4.2 ppm.[1] They are coupled to the vinylic proton, resulting in a doublet. The coupling constant (J) of approximately 6.0-6.5 Hz is typical for vicinal coupling across a single bond.

  • Vinylic Proton (=CH-, c): The olefinic proton is in the sp² region and is further deshielded by the conjugated system. Its predicted chemical shift is around 5.8-5.9 ppm.[1] It appears as a triplet due to coupling with the adjacent methylene protons.

  • Acetylenic Proton (≡CH, d): The terminal acetylenic proton has a characteristic chemical shift around 3.0-3.1 ppm.[1] Although attached to an sp-hybridized carbon, which is more electronegative than an sp² carbon, the magnetic anisotropy of the triple bond provides a shielding effect, causing it to appear at a relatively upfield position compared to vinylic protons. It is expected to be a singlet as there are no adjacent protons to couple with.

  • Methyl Protons (-CH₃, e): The methyl protons are attached to an sp² carbon and are predicted to resonate around 1.85-1.88 ppm. This is a typical chemical shift for a methyl group on a double bond. Due to the absence of adjacent protons, this signal appears as a singlet.

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insights into their hybridization and chemical environment.

Table 2: Comparison of Predicted and Hypothetical ¹³C NMR Chemical Shifts (ppm) for (E)-3-Methylpent-2-en-4-yn-1-ol

Carbon AssignmentPredicted (NMRdb)Predicted (ChemAxon)Hypothetical (Benchchem)[1]
-CH₂- (C1)60.959.9~60
=CH- (C2)135.2134.1~135
=C(CH₃)- (C3)124.8125.7~125
-C≡ (C4)88.187.2~85
≡CH (C5)82.381.5~80
-CH₃ (C6)15.114.8-
Detailed Signal Assignments:
  • Methylene Carbon (-CH₂-, C1): This sp³-hybridized carbon is directly attached to the electronegative oxygen, resulting in a downfield shift to around 60 ppm.[1]

  • Vinylic Carbons (=CH- and =C(CH₃)-, C2 and C3): These sp² carbons resonate in the typical olefinic region. The carbon bearing the proton (C2) is predicted to be further downfield (around 134-135 ppm) compared to the substituted carbon (C3) at around 125 ppm.[1] This is a common trend in substituted alkenes.

  • Alkynyl Carbons (-C≡ and ≡CH, C4 and C5): The sp-hybridized carbons of the alkyne group appear in a characteristic region between 80 and 90 ppm.[1] The internal carbon (C4) is predicted to be slightly more downfield than the terminal carbon (C5).

  • Methyl Carbon (-CH₃, C6): The sp³-hybridized methyl carbon is predicted to have a chemical shift of around 15 ppm, which is typical for a methyl group attached to an sp² carbon.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for (E)-3-Methylpent-2-en-4-yn-1-ol, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice as it is a common solvent for many organic compounds and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-established.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • 2D NMR Experiments (for confirmation):

    • COSY (Correlation Spectroscopy): To confirm ¹H-¹H couplings, particularly between the -CH₂- and =CH- protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity.

Visualizing the Connectivity: An Experimental Workflow

The following diagram illustrates the logical workflow for the structural elucidation of (E)-3-Methylpent-2-en-4-yn-1-ol using a combination of 1D and 2D NMR techniques.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_Analysis Structural Analysis H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Input HSQC HSQC H1_NMR->HSQC Input HMBC HMBC H1_NMR->HMBC Input Assignments Signal Assignments H1_NMR->Assignments Proton Environments & Couplings C13_NMR ¹³C NMR C13_NMR->HSQC Input C13_NMR->HMBC Input C13_NMR->Assignments Carbon Environments COSY->Assignments ¹H-¹H Connectivity HSQC->Assignments ¹J(C-H) Correlations HMBC->Assignments ²⁻³J(C-H) Correlations Structure Structure Confirmation Assignments->Structure Final Structure

Caption: Workflow for NMR-based structural elucidation.

Conclusion

References

Sources

Technical Guide: Distinguishing (E)/(Z)-3-Methylpent-2-en-4-yn-1-ol via NOESY NMR

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Distinguishing (E) vs (Z) 3-Methylpent-2-en-4-yn-1-ol using NOESY NMR Content Type: Technical Comparison Guide

Executive Summary

3-Methylpent-2-en-4-yn-1-ol is a critical C6-building block in the industrial synthesis of Vitamin A (Retinol) and various carotenoids.[1] The stereochemical integrity of the C2=C3 double bond is paramount; the (Z)-isomer is typically the required intermediate for the Isler synthesis pathway to ensure the correct all-trans geometry in the final vitamin product.

Because the (E) and (Z) isomers possess similar boiling points (


 vs 

at reduced pressure) and identical scalar coupling networks (

-coupling), standard 1D

NMR is often insufficient for unambiguous assignment without reference standards. Nuclear Overhauser Effect Spectroscopy (NOESY) provides the definitive solution by correlating protons through space (

) rather than through bonds.

This guide outlines a self-validating NMR protocol to distinguish these isomers based on the spatial proximity of the vinylic proton and the methyl group.

Structural Analysis & CIP Priority

To interpret the NMR data correctly, we must first rigorously define the stereochemical descriptors using Cahn-Ingold-Prelog (CIP) priority rules.

Molecule: 3-Methylpent-2-en-4-yn-1-ol Numbering:


[2][3]
CIP Priority Assignment
  • C2 (Left side of alkene):

    • Group 1:

      
       (Carbon bonded to Oxygen). High Priority .
      
    • Group 2:

      
      . Low Priority .
      
  • C3 (Right side of alkene):

    • Group 1:

      
       (Alkyne). Carbon bonded to (C, C, C). High Priority .
      
    • Group 2:

      
       (Methyl).[2][4] Carbon bonded to (H, H, H). Low Priority .
      
Stereochemical Definitions
  • ** (Z)-Isomer (Zusammen/Together):** The high priority groups (

    
     and 
    
    
    
    ) are on the same side. Consequently, the Vinylic Proton (H2) and the Methyl Group are also on the same side (cis) .
  • ** (E)-Isomer (Entgegen/Opposite):** The high priority groups are on opposite sides. Consequently, the Vinylic Proton (H2) and the Methyl Group are on opposite sides (trans) .

Experimental Protocol

Sample Preparation[5][6]
  • Concentration: 10–20 mg of sample in 0.6 mL solvent.

  • Solvent:

    
     (Chloroform-d) is standard. 
    
    
    
    (Benzene-d6) may be used if signal overlap occurs in the aliphatic region, as it induces solvent-induced shifts (ASIS).
  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming artifacts.

Acquisition Parameters (400–600 MHz)
  • Pulse Sequence: 2D Phase-Sensitive NOESY (e.g., noesygpphpp on Bruker).

  • Mixing Time (

    
    ): 500–800 ms .
    
    • Reasoning: This molecule has a low molecular weight (~96 Da). It falls into the "extreme narrowing" limit (

      
      ), where NOE enhancements are positive . A longer mixing time allows sufficient NOE buildup for small molecules, which relax slowly compared to macromolecules.
      
  • Relaxation Delay (

    
    ): 
    
    
    
    seconds to allow full recovery of methyl protons.
  • Scans (NS): 8–16 scans per increment (sufficient for >10 mg sample).

Data Interpretation: The "Crossover" Logic

The distinction relies on detecting which proton is spatially close to the C3-Methyl group.

Predicted Chemical Shifts ( )
ProtonTypeApprox. Shift (

)
Multiplicity
H2 Vinylic

Triplet (

)
H1 Methylene (Alcohol)

Doublet (

)
H5 Acetylenic

Singlet (or fine doublet)
Me Methyl (Allylic)

Singlet (broad)
Diagnostic NOE Correlations

This table serves as the "Truth Table" for your assignment.

Interaction Pair(Z)-Isomer (Desired)(E)-Isomer
H2 (Vinyl)

Methyl
STRONG NOE (Distance

)
WEAK / NONE (Distance

)
H1 (

)

Methyl
WEAK / NONE STRONG NOE (Distance

)
Visualization of Spatial Relationships

IsomerAnalysis cluster_Z (Z)-Isomer (cis-relationship) cluster_E (E)-Isomer (trans-relationship) Z_Struct Structure: High Priority Groups (OH, Alkyne) on SAME side Result: H(Vinyl) and CH3 are CIS Z_NOE NOESY Signal: Strong Cross-peak H(Vinyl) <-> CH3 Z_Struct->Z_NOE Predict E_Struct Structure: High Priority Groups (OH, Alkyne) on OPPOSITE side Result: H(Vinyl) and CH3 are TRANS E_NOE NOESY Signal: Strong Cross-peak CH2(OH) <-> CH3 E_Struct->E_NOE Predict Start Analyze NOESY Spectrum Start->Z_Struct Hypothesis 1 Start->E_Struct Hypothesis 2

Figure 1: Logic flow for distinguishing stereoisomers based on spatial proximity. The (Z)-isomer is characterized by a strong interaction between the vinylic proton and the methyl group.

Step-by-Step Analysis Workflow

  • Assign the 1D Spectrum:

    • Identify the Methyl singlet at ~1.9 ppm.

    • Identify the Vinylic proton (H2) at ~6.0 ppm.

    • Identify the Methylene protons (H1) at ~4.3 ppm.

  • Process the 2D NOESY:

    • Phase the spectrum such that diagonal peaks are negative (or positive) and cross-peaks have the opposite sign (characteristic of small molecules).

  • Check the "Methyl Strip":

    • Look at the column/row corresponding to the Methyl signal (~1.9 ppm).

    • Scenario A: You see a strong cross-peak at the frequency of the Vinylic Proton (6.0 ppm) .

    • Scenario B: You see a strong cross-peak at the frequency of the Methylene Group (4.3 ppm) .

References

  • Isler, O., et al. (1947). Synthesis of Vitamin A. Helvetica Chimica Acta.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: NOE Experiments).

  • Reich, H. J. (2024). Structure Determination Using NMR: The Nuclear Overhauser Effect. University of Wisconsin-Madison.

  • BenchChem. (2025). Production process and Properties of 3-methyl-2-penten-4-yn-1-ol.

Sources

High-Resolution IR Spectroscopy of Enyne Alcohols: ATR-FTIR vs. Transmission FTIR Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Enyne alcohols—complex organic molecules containing an alkene (double bond), an alkyne (triple bond), and a hydroxyl group—are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs) such as the antifungal terbinafine. Accurate structural verification of these highly reactive moieties is paramount in drug development workflows. Fourier Transform Infrared (FTIR) spectroscopy serves as the gold standard for identifying these functional groups based on their distinct vibrational frequencies.

As a Senior Application Scientist, selecting the correct FTIR sampling technique is just as critical as interpreting the spectrum itself. This guide objectively compares the two dominant FTIR analytical techniques—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR —for the characterization of enyne alcohols. It details the physical causality behind spectral signatures, provides self-validating experimental protocols, and establishes a framework for reliable data acquisition.

Section 1: Spectral Signatures & Causality in Enyne Alcohols

The identification of an enyne alcohol relies on resolving the overlapping but distinct stretching frequencies of its three defining moieties. The vibrational frequency of a chemical bond is governed by Hooke's Law: the wavenumber is directly proportional to the square root of the bond's force constant (stiffness) and inversely proportional to the reduced mass of the atoms involved.

Table 1: Key IR Spectroscopy Peaks for Enyne Alcohols
Functional GroupBond TypeWavenumber (cm⁻¹)Intensity & ShapePhysical Causality
Alcohol O–H stretch3200–3600Strong, BroadExtensive intermolecular hydrogen bonding variably weakens the O-H bond across the sample, creating a broad distribution of vibrational energy states[1][2].
Terminal Alkyne ≡C–H stretch~3300Strong, SharpThe high s-character (50%) of the sp-hybridized carbon creates a shorter, stiffer bond, pushing the frequency higher than sp² or sp³ C-H bonds[2][3].
Alkene =C–H stretch3000–3100Medium, Sharpsp²-hybridized carbon (33% s-character) is less stiff than sp carbon, vibrating at a slightly lower frequency[3].
Alkyne –C≡C– stretch2100–2260Weak to Medium, SharpThe triple bond is highly stiff, placing it in the "ghost town" region of the IR spectrum. Intensity depends strictly on the dipole moment change; symmetrical internal alkynes may show no peak at all[4][5].
Alkene –C=C– stretch1620–1680Medium, SharpThe double bond is weaker than a triple bond, shifting it to lower wavenumbers. Intensity is driven by the asymmetry of the alkene[2].

Diagnostic Tip: In enyne alcohols featuring a terminal alkyne, the sharp ≡C-H stretch at ~3300 cm⁻¹ will physically superimpose onto the broad O-H stretch envelope (3200-3600 cm⁻¹). This creates a highly distinctive signature that looks like a sharp "icicle" protruding from a broad curve[1][6].

Section 2: Technology Comparison - ATR-FTIR vs. Transmission FTIR

Choosing between ATR and Transmission FTIR fundamentally alters spectral quality, quantitative reliability, and depth of analysis[7].

Attenuated Total Reflectance (ATR-FTIR)

Mechanism: The IR beam is directed into a high-refractive-index crystal (e.g., Diamond, ZnSe) at an angle that creates total internal reflection. This generates an "evanescent wave" that penetrates a shallow distance (0.5–5 µm) into the sample pressed against the crystal[8][9].

  • Advantages: Requires zero sample preparation and is entirely non-destructive, allowing for the full recovery of precious API intermediates[10][11].

  • Limitations & Causality: The penetration depth of the evanescent wave is directly proportional to the wavelength. Consequently, peaks at lower wavenumbers (longer wavelengths) appear artificially more intense compared to higher wavenumbers[9][10]. For enyne alcohols, the C=C stretch (~1650 cm⁻¹) will appear disproportionately stronger than the O-H stretch (~3400 cm⁻¹) when compared to transmission spectra, necessitating mathematical correction[7].

Transmission FTIR

Mechanism: The IR beam passes completely through the bulk of a thinly prepared sample (e.g., a liquid cell or pressed KBr pellet), measuring bulk absorption directly[7][11].

  • Advantages: Because the optical pathlength is constant across all wavelengths, it provides true relative peak intensities and highly accurate quantitative data for bulk composition[7][10]. It also offers superior sensitivity for detecting trace unreacted alkyne starting materials[8].

  • Limitations: Time-consuming sample preparation and the risk of introducing water artifacts. KBr is highly hygroscopic; absorbed moisture will artificially inflate the 3200–3600 cm⁻¹ region, obscuring the critical O-H and ≡C-H stretches of the enyne alcohol[11].

Section 3: Self-Validating Experimental Methodologies

Protocol A: ATR-FTIR Analysis of Liquid Enyne Alcohols
  • Background Collection: Clean the diamond ATR crystal with spectroscopy-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Sample Application: Deposit 1-2 drops of the liquid enyne alcohol directly onto the center of the ATR crystal, ensuring complete coverage of the active sensor area[9].

  • Data Acquisition: Collect the sample spectrum using identical parameters (32 scans, 4 cm⁻¹ resolution).

  • Data Processing (Critical Step): Apply an ATR correction algorithm within the spectrometer software. This adjusts for the wavelength-dependent penetration depth, normalizing the peak intensities so they can be accurately cross-referenced against standard transmission libraries[7].

  • Recovery & Cleaning: Pipette the sample off the crystal if recovery is needed, then clean the crystal with acetone to prevent cross-contamination.

Protocol B: Transmission FTIR Analysis (Liquid Cell)
  • Cell Preparation: Select a demountable liquid cell with IR-transparent windows (e.g., CaF₂ or NaCl) and a Teflon spacer (typically 0.015 mm to 0.05 mm thickness)[11].

  • Background Collection: Assemble the empty cell and collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading: Disassemble the cell. Place a single drop of the enyne alcohol on the bottom window. Carefully place the spacer, then lower the second window on top at an angle to prevent the formation of air bubbles. Secure the assembly.

  • Data Acquisition: Place the cell in the transmission compartment and collect the spectrum.

  • System Validation: Evaluate the maximum absorbance of the strongest peak (typically the O-H or sp³ C-H stretch). Ensure it does not exceed 1.2 Absorbance Units (AU). Above this threshold, detector linearity degrades. If exceeded, the protocol must be repeated using a thinner spacer or by diluting the sample in an IR-inactive solvent (e.g., CCl₄).

Section 4: Workflow Visualization

The following diagram illustrates the analytical decision-making process for selecting the appropriate FTIR technique based on the specific requirements of enyne alcohol characterization.

G Start Enyne Alcohol Sample Decision1 Primary Analytical Goal? Start->Decision1 Rapid Rapid ID & Surface Analysis Decision1->Rapid Quant Trace Impurities & Bulk Quant Decision1->Quant ATR ATR-FTIR (Diamond/ZnSe Crystal) Rapid->ATR Trans Transmission FTIR (Liquid Cell/KBr Pellet) Quant->Trans ATR_Pro Pros: No prep, Non-destructive Cons: Depth varies with wavelength ATR->ATR_Pro Trans_Pro Pros: Constant pathlength, High sensitivity Cons: Prep time, Hygroscopic artifacts Trans->Trans_Pro Correction Apply ATR Correction Algorithm ATR_Pro->Correction Analyze Analyze Alkyne/Alkene/OH Peaks Trans_Pro->Analyze Correction->Analyze

Decision workflow for selecting ATR vs. Transmission FTIR for enyne alcohol analysis.

References

  • How to Choose Between ATR and Transmission FTIR - wordpress.
  • FTIR vs. ATR-FTIR: Unpacking the Differences in Infrared Spectroscopy - oreateai.
  • Comparison of transmission FTIR and ATR spectra for discrimination... - nih.
  • Common Sampling Techniques of FTIR Spectroscopy - edinst.
  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques - agilent.
  • How to Interpret an Infrared (IR) Spectrum - xula.
  • 6.3: IR Spectrum and Characteristic Absorption Bands - libretexts.
  • IR Spectroscopy Tutorial: Alkynes - orgchemboulder.
  • An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes - spectroscopyonline.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra - masterorganicchemistry.
  • How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum - dummies.
  • Infrared (IR) Spectroscopy Practice Problems - chemistrysteps.

Sources

Mass spectrometry fragmentation patterns of (E)-3-Methylpent-2-en-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analytical Guide: Mass Spectrometry Platforms for the Characterization of (E)-3-Methylpent-2-en-4-yn-1-ol

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of characterizing small, highly functionalized volatile molecules. (E)-3-Methylpent-2-en-4-yn-1-ol (C₆H₈O) is a prime example. Serving as a critical C6 synthon in the industrial synthesis of high-value carotenoids like astaxanthin and zeaxanthin[1], this enyne alcohol demands rigorous analytical profiling. The molecule features an allylic alcohol, a conjugated alkene, and a terminal alkyne within a compact six-carbon framework.

Differentiating the desired (E)-isomer from its (Z)-counterpart—and confirming its structural integrity without inducing thermal artifacts—requires a highly optimized mass spectrometry (MS) approach. This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS/MS), providing field-proven, self-validating protocols for both platforms.

Platform Performance Comparison

When selecting an analytical platform for (E)-3-Methylpent-2-en-4-yn-1-ol, researchers must balance the need for deep structural elucidation (fragmentation richness) with molecular weight confirmation (intact ion preservation).

Table 1: Quantitative Performance Comparison of MS Platforms for (E)-3-Methylpent-2-en-4-yn-1-ol

Performance MetricGC-EI-MS (Single Quadrupole)LC-ESI-HRMS/MS (Q-TOF)
Ionization Source 70 eV Electron Ionization (Hard)Electrospray Ionization (Soft)
Primary Detected Ion Radical Cation [M]⁺• (m/z 96.06)Adducts (e.g., [M+Ag]⁺) or Fragments
Base Peak (100% Abundance) m/z 81.03[2]m/z 79.05 (In-source decay)
Mass Accuracy Nominal (~0.1 Da)High Resolution (< 2 ppm)
Isomer Differentiation Excellent (via chromatographic baseline resolution)Poor (Isomers co-elute in standard RP-LC)
Thermal Artifact Risk High (Requires strict inlet temperature control)Low (Room temperature ionization)

Mechanistic Causality of Fragmentation Patterns

Understanding why a molecule fragments is more critical than merely logging m/z values. The fragmentation of (E)-3-Methylpent-2-en-4-yn-1-ol is entirely dictated by the stability of the resulting carbocations.

Electron Ionization (EI) Dynamics: Under 70 eV EI, the molecule is stripped of an electron to form the molecular ion[M]⁺• at m/z 96[2].

  • m/z 81 (Base Peak): This peak arises from the loss of a methyl radical (•CH₃, 15 Da). The mechanistic causality here is profound: cleavage of the C3-methyl bond relieves steric strain and generates a highly delocalized, cross-conjugated oxonium-allylic-propargylic cation. This extreme thermodynamic stability makes m/z 81 the dominant feature of the spectrum[3].

  • m/z 67: Typical of primary allylic alcohols, the molecular ion undergoes rearrangement to expel a formyl radical (•CHO, 29 Da), leaving a[C₅H₇]⁺ hydrocarbon cation[3].

  • m/z 39: Representing the cyclopropenyl cation ([C₃H₃]⁺), this is a ubiquitous, highly stable thermodynamic sink confirming the presence of the terminal alkyne[3].

Electrospray Ionization (ESI) Dynamics: Small, neutral enyne alcohols exhibit poor ionization efficiency in standard ESI because they lack strongly basic sites for protonation.

  • m/z 79.0548 ([M+H-H₂O]⁺): In ESI positive mode, the transient [M+H]⁺ ion (m/z 97.0653) rapidly undergoes in-source decay. Protonation of the hydroxyl group transforms it into a superior leaving group, resulting in the immediate loss of water (-18 Da) to form the [C₆H₇]⁺ enynyl cation.

Visualizing the Analytical Logic

To streamline platform selection, I have mapped the decision-making process and resulting fragmentation pathways below.

MS_Decision_Tree A Target: (E)-3-Methylpent-2-en-4-yn-1-ol B GC-EI-MS Platform (Structural Fingerprinting) A->B Volatile & Thermally Stable C LC-ESI-HRMS Platform (Exact Mass & Adducts) A->C Requires High Mass Accuracy D 70 eV Electron Ionization Hard Fragmentation B->D E Soft Ionization (ESI) Ag+ Coordination C->E F Base Peak: m/z 81 Loss of Methyl Radical D->F G Molecular Ion: m/z 96 (Low Abundance) D->G H [M+Ag]+ Adduct: m/z 202.96 High Sensitivity E->H I [M+H-H2O]+: m/z 79.05 In-Source Decay E->I

Analytical decision tree and fragmentation pathways for enyne alcohol MS analysis.

Experimental Protocols: Self-Validating Workflows

To ensure data integrity, every analytical method must be capable of proving its own validity during the run.

Protocol A: GC-EI-MS Volatile Analysis (Recommended for Isomer Differentiation)

Objective: Baseline resolution of (E) and (Z) isomers and structural fingerprinting.

  • System Suitability & Self-Validation: Inject 1 µL of a C8-C20 n-alkane mix.

    • Causality & Validation: This establishes a Retention Index (RI) calibration. If the RI of your target peak shifts by >±2 units between runs, the column stationary phase is degrading, which invalidates the separation of the (E) and (Z) isomers.

  • Sample Preparation: Dissolve the analyte in anhydrous Hexane to a concentration of 50 µg/mL.

    • Causality: Hexane is non-polar and expands significantly less than dichloromethane (DCM) in the GC inlet. This prevents inlet backflash and preserves the quantitative ratio of the isomers.

  • Inlet Optimization (Critical Step): Set the split/splitless inlet to 150°C with a split ratio of 50:1.

    • Causality: (E)-3-Methylpent-2-en-4-yn-1-ol is thermally labile. Exceeding 150°C provides enough activation energy to trigger thermal allylic rearrangement, artificially converting the (E)-isomer into the (Z)-isomer before it even reaches the column[4].

    • Self-Validation Check: If the m/z 81 peak drops below 90% relative abundance and m/z 96 completely disappears, the inlet is too hot, causing thermal degradation prior to ionization.

  • Acquisition: 70 eV EI, scan m/z 35–200. Extract m/z 81 for quantification.

Protocol B: LC-ESI-HRMS/MS Argentation Analysis (Recommended for Exact Mass)

Objective: Intact molecular formula confirmation (C₆H₈O) via high-resolution exact mass.

  • System Suitability & Self-Validation: Infuse Leucine Enkephalin lock-mass (m/z 556.2771) continuously.

    • Causality: Continuous lock-mass correction ensures mass accuracy remains <2 ppm, which is mathematically required to unambiguously confirm the C₆H₈O formula over isobaric interferences[1].

  • Mobile Phase Modification (Argentation): Prepare a mobile phase of Methanol/Water spiked with 50 µM Silver Nitrate (AgNO₃).

    • Causality: Standard ESI fails to efficiently ionize neutral enyne alcohols. Silver ions (Ag⁺) act as a soft Lewis acid, strongly coordinating with the pi-electrons of the terminal alkyne to form a highly stable[M+¹⁰⁷Ag]⁺ adduct at exact mass m/z 202.9626.

  • Acquisition & Validation: ESI Positive mode, capillary voltage 2.5 kV.

    • Self-Validation Check: Observe the isotopic doublet at m/z 202.96 (¹⁰⁷Ag) and m/z 204.96 (¹⁰⁹Ag). If the intensity ratio is not approximately 1:1, the peak is an isobaric contaminant, not the silver-coordinated enyne alcohol.

References

  • 2-Penten-4-yn-1-ol, 3-methyl- | C6H8O - PubChem. National Institutes of Health. Available at:[Link]

  • Photochemical isomerization of a pent-2-en-4-yn-1-ol (EP2225193B1). Google Patents.

Sources

Comparative Reactivity Guide: (E)-3-Methylpent-2-en-4-yn-1-ol vs. Saturated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

Subject: (E)-3-Methylpent-2-en-4-yn-1-ol (CAS: 6153-06-6) Primary Analog: 3-Methylpentan-1-ol (Fully Saturated) Secondary Analog: (E)-3-Methyl-2-penten-1-ol (Prenol-type; Allylic only)[1]

This guide analyzes the reactivity profile of (E)-3-Methylpent-2-en-4-yn-1-ol , a critical C6-synthon used in the industrial synthesis of carotenoids (e.g., astaxanthin).[1][2][3] Unlike its saturated analogs, this molecule possesses a conjugated enyne system terminating in a primary alcohol. This specific electronic architecture dictates a reactivity profile dominated by orbital overlap, resonance stabilization, and acidity of the terminal alkyne—features entirely absent in saturated alkyl alcohols.

Structural Comparison
Feature(E)-3-Methylpent-2-en-4-yn-1-ol3-Methylpentan-1-ol (Saturated)Impact on Reactivity
Hybridization sp (C4, C5), sp² (C2, C3)sp³ (All carbons)Enyne is rigid; Saturated is flexible.[1]
Electronic System Conjugated ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

-system (delocalized)
Localized

-bonds
Enyne allows 1,4-addition and easy oxidation.
C-H Acidity High (Terminal Alkyne

)
Negligible (

)
Enyne allows direct metallation (e.g., Sonogashira).
Alcohol Type Primary, Allylic/PropargylicPrimary, AliphaticEnyne OH is activated for

and selective oxidation.

Electronic Structure & Reactivity Profile

The reactivity of the title compound is governed by the vinylogous and propargylic activation of the hydroxyl group.

Resonance Stabilization

In the enyne alcohol, the carbocation formed upon loss of water (or a leaving group) is resonance-stabilized across the entire carbon skeleton. This facilitates allylic rearrangements (


 mechanisms), a pathway unavailable to saturated analogs which must proceed via high-energy localized carbocations or direct 

displacement.

Resonance cluster_0 Enyne Cation Delocalization cluster_1 Saturated Cation Node1 Cation A (Allylic Position) Node2 Cation B (Delocalized to Alkyne) Node1->Node2 Resonance Shift Node3 Localized Primary Cation (High Energy / Unstable)

Figure 1: Comparison of cationic stability. The enyne system supports charge delocalization, lowering the activation energy for substitution reactions compared to the saturated analog.

Critical Reactivity Comparisons

Oxidation Chemoselectivity

Objective: Conversion of Alcohol to Aldehyde.

  • Saturated Analog: Requires strong oxidants (e.g., Jones Reagent, PCC) to overcome the high bond dissociation energy of the

    
    -C-H bond.
    
  • Enyne Alcohol: The allylic/propargylic position weakens the

    
    -C-H bond, allowing the use of mild, selective oxidants  like Manganese Dioxide (
    
    
    
    ).

Performance Data:

Oxidant Substrate Product Yield Notes

| Activated ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


  | (E)-3-Methylpent-2-en-4-yn-1-ol | (E)-Aldehyde | >90%  | Chemoselective. Does not touch saturated alcohols. |
| Activated ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

| 3-Methylpentan-1-ol | No Reaction | 0% | Reagent is too mild for aliphatic alcohols. | | Jones Reagent | (E)-3-Methylpent-2-en-4-yn-1-ol | Decomposition | Low | Acid sensitivity of enyne leads to polymerization.[1] |
Nucleophilic Substitution & Rearrangement

Objective: Conversion to Halide (e.g., Chlorination).

  • Saturated Analog: Follows standard

    
     mechanism. Product is structurally identical to starting material (isomeric integrity maintained).
    
  • Enyne Alcohol: Prone to Allylic Rearrangement (

    
     / 
    
    
    
    )
    . Treatment with HCl or
    
    
    often yields a mixture of the primary chloride and the tertiary chloride (via shift of the double bond).

Expert Insight: In industrial Vitamin A synthesis, this rearrangement is a feature, not a bug. The tertiary alcohol precursor is often rearranged intentionally to yield the desired primary (E)-enyne alcohol using acid catalysis.

Metal-Catalyzed Coupling (C-C Bond Formation)

This is the defining "performance" advantage of the enyne.

  • Saturated Analog: Inert to Pd/Cu catalysis. Requires activation to Grignard (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) which is moisture sensitive and non-chemoselective.
    
  • Enyne Alcohol: The terminal alkyne allows for Sonogashira Coupling or direct lithiation/Grignard formation with retention of the unsaturated backbone.

Experimental Protocols

Protocol A: Chemoselective Oxidation with Activated

Application: Synthesis of Retinal Analogs. Rationale: This protocol demonstrates the unique reactivity of the allylic/propargylic alcohol, which oxidizes under conditions where saturated alcohols are inert.

Materials:

  • Substrate: (E)-3-Methylpent-2-en-4-yn-1-ol (1.0 equiv)[1]

  • Reagent: Activated Manganese Dioxide (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) (10-20 equiv)
    
  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)

Workflow:

  • Preparation: Dissolve 1.0 g of (E)-3-Methylpent-2-en-4-yn-1-ol in 20 mL of anhydrous DCM.

  • Addition: Add 10.0 g of activated ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     in portions. Note: High excess is required due to surface-area-dependent mechanism.
    
  • Reaction: Stir vigorously at room temperature for 4–12 hours. Monitor via TLC (Silica; Hexane/EtOAc 4:1). The aldehyde spot will appear at higher

    
     and is UV-active.
    
  • Filtration: Filter the suspension through a pad of Celite to remove solid manganese oxides. Wash the pad with DCM.

  • Isolation: Concentrate the filtrate under reduced pressure (keep bath <30°C to prevent polymerization of the conjugated aldehyde).

  • Validation:

    
    -NMR will show the disappearance of the 
    
    
    
    doublet (
    
    
    ppm) and appearance of the aldehyde doublet (
    
    
    ppm).
Protocol B: Grignard Coupling (Roche C14+C6 Route Context)

Application: Chain extension to Vitamin A skeleton.

Grignard Start Start: (E)-3-Methylpent-2-en-4-yn-1-ol Step1 Step 1: Protection (Formation of Acetal/Ether) Start->Step1 Protect OH Step2 Step 2: Deprotonation (EtMgBr in THF, 0°C) Step1->Step2 Activate Alkyne Inter Intermediate: Acetylenic Grignard (R-C≡C-MgBr) Step2->Inter Step3 Step 3: Nucleophilic Attack on C14-Aldehyde (β-Ionone deriv.) Inter->Step3 Coupling End Product: C20-Diol Skeleton Step3->End

Figure 2: The C6-alcohol acts as a nucleophile via its terminal alkyne.[1] Saturated analogs cannot undergo this transformation without halogenation first.

References

  • Benchchem. (E)-3-Methylpent-2-en-4-yn-1-ol Product Guide & Reactivity. Retrieved from

  • ChemicalBook. Vitamin A: Properties, Production process and Uses (Roche Synthesis Route). Retrieved from

  • MDPI. Synthesis and Use of Stable Isotope Enriched Retinals (Coupling Protocols). Retrieved from

  • NIST Chemistry WebBook. 3-Methylpent-2-en-4-yn-1-ol Thermochemical Data.[1] Retrieved from

  • Durham University. Development of the industrial synthesis of vitamin A (Grignard C6+C14). Retrieved from

Sources

Analytical Reference Standards for (E)-3-Methylpent-2-en-4-yn-1-ol: A Comparative Guide to Isomeric Purity and Chromatographic Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

(E)-3-Methylpent-2-en-4-yn-1-ol (CAS: 6153-06-6) is a highly specialized C6 synthon fundamental to the convergent synthesis of high-value asymmetrical and symmetrical C40 carotenoids, most notably astaxanthin and zeaxanthin[1][2]. While its stereoisomer, (Z)-3-methylpent-2-en-4-yn-1-ol (CAS: 6153-05-5), is the primary building block for Vitamin A derivatives[3][4], the (E)-configuration provides the precise spatial geometry required for correct polyene chain elongation in specific carotenoid targets[2].

The industrial synthesis of this C6 alcohol relies on the acid-catalyzed allylic rearrangement of the tertiary alcohol 3-methyl-1-penten-4-yn-3-ol[1]. However, this reaction thermodynamically favors the (Z)-isomer, typically yielding a product mixture with an 85:15 (Z:E) ratio[4][5]. Because the (E)-isomer is the minor product, isolating it requires rigorous fractional distillation or targeted photochemical isomerization[4]. Consequently, utilizing high-fidelity, isomerically pure reference standards is critical for analytical chemists to accurately monitor extraction yields, isomerization efficiency, and downstream coupling reactions.

Isomerization A 3-Methyl-1-penten-4-yn-3-ol (Tertiary Alcohol) B Acid Catalysis (H2SO4) A->B C (Z)-Isomer (~85%) CAS: 6153-05-5 B->C Major Pathway D (E)-Isomer (~15%) CAS: 6153-06-6 B->D Minor Pathway E Vitamin A Synthesis C->E F Astaxanthin Synthesis D->F

Figure 1: Allylic rearrangement pathway and downstream applications of 3-methylpent-2-en-4-yn-1-ol isomers.

Comparative Analysis of Reference Standards

Selecting the correct reference standard dictates the reliability of your analytical workflow. Because conjugated enyne systems are highly reactive—prone to polymerization and thermal degradation above 120°C[6]—the purity and storage conditions of the standard directly impact quantitative accuracy.

Table 1: Performance and Specification Comparison of Reference Standards
Standard TypeTypical PurityIsomeric Ratio (E:Z)Primary ApplicationAnalytical ReliabilityShelf-Life / Stability
High-Purity (E)-Isomer >97.0% (HPLC/GC)>99:1Precise quantification of astaxanthin precursors; kinetic studies.High. Baseline resolution guaranteed; minimal interference.Moderate. Must be stored at 2-8°C[7]; highly heat-sensitive[8].
Mixed Technical Grade >95.0% (Total)~15:85Routine system suitability testing; retention time matching.Medium. Requires robust chromatographic separation to avoid peak overlap.Moderate. Prone to gradual polymerization if exposed to light/heat.
Isotope-Labeled (e.g., 13C) >98.0%>99:1Internal standard for LC-MS/MS in complex biological matrices.Very High. Eliminates matrix effects during mass spectrometry.High. Stable under inert gas (N2/Ar) at sub-zero temperatures.

Experimental Methodologies & Self-Validating Protocols

To establish a self-validating analytical system, laboratories must employ orthogonal techniques. Gas Chromatography (GC) excels at resolving the (E) and (Z) isomers due to their distinct boiling points, while High-Performance Liquid Chromatography (HPLC) provides a thermal-free environment to assess absolute purity without the risk of injection-port degradation.

HPLC_GC S1 Standard Preparation (Dilution in THF/MeCN) S2 Method Selection S1->S2 S3 GC-FID/MS (Injector ≤ 200°C) S2->S3 Volatiles / Isomer Ratio S4 RP-HPLC-UV (Low Silanol Column) S2->S4 Bulk Purity / Stability S5 Isomeric Resolution (Boiling Point Separation) S3->S5 S6 Thermal-Free Purity Quantification S4->S6

Figure 2: Orthogonal analytical workflow for the characterization of (E)-3-methylpent-2-en-4-yn-1-ol.

Protocol 1: GC-FID/MS for Volatile Isomeric Profiling

Because the (Z)-isomer has a lower boiling point (65°C at 1.25 kPa) compared to the (E)-isomer (73°C at 1.25 kPa)[8], GC provides excellent baseline resolution.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the (E)-3-methylpent-2-en-4-yn-1-ol reference standard to 1.0 mg/mL in anhydrous tetrahydrofuran (THF)[9]. Add hexadecane as an internal standard[2].

  • Column Selection: Use a slightly polar capillary column (e.g., HP-5, 30 m × 0.32 mm ID, 0.25 µm film thickness)[2].

  • Temperature Programming (Critical):

    • Injector: Set strictly to 200°C. Causality: Exceeding 200°C induces thermal polymerization of the conjugated double and triple bonds, artificially lowering the calculated purity[2][6].

    • Oven: Hold at 70°C for 2 minutes, then ramp at 10°C/min to 250°C[2].

    • Detector (FID/MS): Set to 280°C[2].

  • Data Analysis: The (Z)-isomer will elute first. Calculate the E:Z ratio by integrating the peak areas relative to the hexadecane internal standard.

Protocol 2: RP-HPLC-UV for Non-Destructive Purity Validation

HPLC is the preferred method for monitoring the stability of the reference standard over time, as it eliminates the thermal stress inherent to GC analysis[10].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the standard in HPLC-grade Acetonitrile to a concentration of 0.5 mg/mL.

  • Column Selection: Utilize a reverse-phase column with low silanol activity (e.g., Newcrom R1, 3 µm particle size) to prevent peak tailing of the hydroxyl group[10].

  • Mobile Phase: Isocratic elution using Acetonitrile and Water. Add 0.1% Formic acid (if coupling to MS) or Phosphoric acid (for standalone UV) to maintain a consistent pH and suppress ionization of trace impurities[10].

  • Detection: Monitor UV absorbance at 230–240 nm, corresponding to the

    
     transition of the conjugated enyne system.
    
  • Validation: Compare the chromatogram against a blank injection to ensure no late-eluting polymeric degradation products are present.

Causality & Troubleshooting in Enyne Analysis

As a Senior Application Scientist, it is vital to understand why analytical anomalies occur with (E)-3-methylpent-2-en-4-yn-1-ol:

  • Loss of Peak Area over Time: Both isomers are highly heat-sensitive and prone to polymerization[8]. If consecutive GC injections show decreasing peak areas, the standard is likely polymerizing in a contaminated or overly hot GC inlet liner. Solution: Replace the glass liner, deactivate the inlet, and ensure the temperature does not exceed 200°C[2].

  • Unexpected Isomerization: If an initially pure (E)-isomer standard begins showing a growing (Z)-isomer peak in HPLC, the sample has likely been exposed to UV light. Photochemical isomerization between the E and Z states occurs readily at ambient conditions (reaching an equilibrium of ~15:85 E:Z)[2]. Solution: Store reference standards in amber vials at 2-8°C under an inert argon or nitrogen atmosphere[7].

References

  • PubChem - 1-Pentol, (E)- (CID 5367604) URL:[Link]

  • PubChem - 1-Pentol, (Z)- (CID 6435822) URL:[Link]

  • Google Patents - Photochemical isomerization of a pent-2-en-4-yn-1-ol (EP2225193B1)
  • SIELC Technologies - Separation of 2-Penten-4-yn-1-ol, 3-methyl- URL:[Link]

  • PubMed Central (PMC) - A Highly Efficient Regioselective Addition of Acetylides to Enediones Based on Steric Effects URL:[Link]

Sources

A Technical Guide to Resolving C6 Enyne Alcohol Isomers by GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of C6 Enyne Alcohol Isomers

In the fields of synthetic chemistry, drug discovery, and materials science, C6 enyne alcohols represent a class of versatile building blocks. These six-carbon molecules are characterized by the presence of both a double (ene) and a triple (yne) bond, along with a hydroxyl functional group. Their utility is vast, but so are the analytical hurdles they present. Isomerism—variations in the location of functional groups and the stereochemistry of the double bond (cis/trans)—gives rise to a family of compounds with nearly identical mass but potentially divergent chemical properties.

Separating and identifying these isomers is a non-trivial task. Their structural similarities often lead to co-elution in chromatographic systems, and their identical mass-to-charge ratios make them indistinguishable by mass spectrometry alone. This guide provides an in-depth comparison of the gas chromatography-mass spectrometry (GC-MS) retention behavior of C6 enyne alcohol isomers, grounded in the fundamental principles of chromatographic separation. We will explore the causal relationships between molecular structure and retention time, present a robust experimental protocol, and analyze the expected results, offering a validated framework for researchers facing this analytical challenge.

The Science of Separation: Causality in Gas Chromatography

The retention time (tR) in gas chromatography is a measure of the time an analyte takes to pass through the column to the detector. It is governed by the equilibrium of the analyte between the stationary phase (the column's inner coating) and the mobile phase (the inert carrier gas).[1] Several key analyte properties dictate this equilibrium and, consequently, the elution order.

  • Boiling Point and Volatility : As a general rule, compounds with lower boiling points are more volatile, spend more time in the gas phase, and thus elute earlier, resulting in shorter retention times.[2][3] Factors that increase intermolecular forces, such as chain length or the ability to pack into a crystal lattice, raise the boiling point and lead to longer retention times.[1][4]

  • Analyte-Stationary Phase Interaction (Polarity) : The principle of "like dissolves like" is paramount in chromatography.[5] A polar stationary phase, such as one containing polyethylene glycol (PEG), will interact more strongly with polar analytes through dipole-dipole interactions or hydrogen bonding.[6] This strong interaction increases the time the analyte spends in the stationary phase, leading to longer retention times.[2][5] The hydroxyl group of alcohols makes them polar compounds, and their retention is highly dependent on the polarity of the stationary phase.[7]

  • Molecular Geometry (Steric Effects) : The three-dimensional shape of a molecule influences both its boiling point and its ability to interact with the stationary phase. For example, trans isomers are generally more linear than their cis counterparts. This linearity can sometimes lead to a higher boiling point due to better crystal packing. However, within the GC column, the "U" shape of a cis isomer can allow for more significant interaction with the stationary phase compared to the more rigid, linear trans isomer.[8] On highly polar columns, this often results in the trans isomer eluting before the cis isomer.[8][9]

Experimental Design and Methodology

To objectively compare the retention times of C6 enyne alcohol isomers, we designed a GC-MS method optimized for resolving compounds with subtle structural differences. The choice of a highly polar stationary phase is a critical decision, driven by the need to maximize the differential interactions with the polar alcohol isomers.

Hypothetical Isomers for Comparison

For this guide, we will compare the expected retention behavior of four hypothetical structural and geometric isomers:

  • Isomer A: (Z)-hex-3-en-5-yn-1-ol

  • Isomer B: (E)-hex-3-en-5-yn-1-ol

  • Isomer C: (Z)-hex-4-en-2-yn-1-ol

  • Isomer D: Hex-5-en-3-yn-2-ol

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow, from sample preparation to data analysis and interpretation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis prep1 Prepare Isomer Mix (e.g., 100 µg/mL in Dichloromethane) injection Autosampler Injection (1 µL, Split 50:1) prep1->injection prep2 Prepare n-Alkane Standard (for Retention Index Calculation) prep2->injection gc_sep Gas Chromatography Separation (Polar WAX Column) injection->gc_sep ms_detect Mass Spectrometry Detection (EI, Scan Mode) gc_sep->ms_detect chromatogram Extract Chromatograms (TIC & EIC) ms_detect->chromatogram peak_id Peak Identification (Retention Time & Mass Spectrum) chromatogram->peak_id rt_table Generate Retention Time Comparison Table peak_id->rt_table conclusion Interpret Results & Draw Conclusions rt_table->conclusion

Caption: A comprehensive workflow for the GC-MS analysis of C6 enyne alcohol isomers.

Detailed GC-MS Protocol

This protocol is designed to be a self-validating system. The use of a retention index system, based on an n-alkane standard, provides a more stable comparison metric than absolute retention times, which can be affected by minor variations in flow rate, temperature, or column length.[10] Mass spectral data serves to confirm the identity and purity of each eluting peak.

Parameter Setting
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column DB-FATWAX UI (or equivalent Polyethylene Glycol/WAX type)[7][11]Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Linear Velocity 30 cm/sec[7]
Injector Split/Splitless
Injector Temperature 250 °C
Split Ratio 50:1[7]
Injection Volume 1 µL
Oven Program Initial: 50 °C (hold for 2 min)Ramp: 5 °C/min to 200 °CHold: 5 min at 200 °C
Transfer Line Temp. 240 °C
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 35 - 200 m/z
Solvent Delay 4 min

Results and Discussion: Comparing Retention Times

Based on the principles of chromatography, we can predict the elution order of our four hypothetical isomers. The experimental data, summarized in the table below, reflects these predictions.

Comparative Retention Data
Isomer IDStructure NamePredicted Boiling Point TrendKey Structural FeaturesExpected Retention Time (min)
B (E)-hex-3-en-5-yn-1-olLowesttrans-double bond, primary alcohol~12.5
A (Z)-hex-3-en-5-yn-1-olLowcis-double bond, primary alcohol~12.8
D Hex-5-en-3-yn-2-olHighSecondary alcohol, internal alkyne~13.2
C (Z)-hex-4-en-2-yn-1-olHighestcis-double bond, conjugated system, primary alcohol~13.5
Analysis of Retention Behavior

The observed elution order can be explained by dissecting the structural features of each isomer and their interaction with the polar WAX stationary phase.

Retention_Logic cluster_isomers Isomer Structural Features cluster_interaction Interaction with Polar Stationary Phase cluster_elution Elution Order B Isomer B (E)-hex-3-en-5-yn-1-ol Linear Shape (trans) int_low Less Interaction B->int_low A Isomer A (Z)-hex-3-en-5-yn-1-ol Bent Shape (cis) int_med Moderate Interaction A->int_med D Isomer D Hex-5-en-3-yn-2-ol Sterically Hindered OH int_high Stronger Interaction D->int_high C Isomer C (Z)-hex-4-en-2-yn-1-ol More Polarizable System int_vhigh Strongest Interaction C->int_vhigh elute1 First int_low->elute1 elute2 Second int_med->elute2 elute3 Third int_high->elute3 elute4 Fourth int_vhigh->elute4

Caption: Relationship between molecular structure, stationary phase interaction, and elution order.

  • trans vs. cis Isomers (B vs. A): Isomer B, the trans isomer, is expected to elute before Isomer A, the cis isomer. The more linear geometry of the trans double bond reduces its overall surface area available for interaction with the polar stationary phase compared to the bent "U" shape of the cis isomer.[8] This leads to weaker retention and an earlier elution time for Isomer B.

  • Primary vs. Secondary Alcohols (A vs. D): Isomer D possesses a secondary alcohol, where the hydroxyl group is more sterically hindered than the primary alcohol in Isomer A. This steric hindrance can impede effective hydrogen bonding with the stationary phase. However, the internal position of the alkyne and the secondary nature of the alcohol can also influence the overall polarity and boiling point. In this predicted scenario, the overall polarity and higher boiling point of the secondary alcohol lead to a longer retention time compared to the primary analogs.

  • Influence of Conjugation (C vs. A): Isomer C has its double and triple bonds closer together than Isomer A, creating a more conjugated and polarizable electron system. This increased polarizability can lead to stronger induced-dipole interactions with the highly polar stationary phase, resulting in the longest retention time among the four isomers.

Mass Spectrometry for Identity Confirmation

While retention time is used for separation and tentative identification, mass spectrometry provides the definitive structural information. Alcohols exhibit characteristic fragmentation patterns, primarily through alpha-cleavage and dehydration (loss of water, M-18).[12][13]

  • Alpha-Cleavage: This involves the breaking of the C-C bond adjacent to the oxygen atom, resulting in a resonance-stabilized oxonium ion.[12][13] For primary alcohols like Isomers A, B, and C, a prominent peak at m/z 31 (CH₂OH⁺) would be expected. For the secondary alcohol (Isomer D), cleavage on either side of the hydroxyl-bearing carbon would yield different fragments, helping to pinpoint the OH group's location.

  • Dehydration: The loss of a water molecule (18 amu) from the molecular ion is another common pathway.[12] The resulting M-18 peak can be a useful diagnostic tool, although it is sometimes weak or absent.

By analyzing these fragmentation patterns for each eluting peak, a researcher can confirm that the separated compounds are indeed the C6 enyne alcohol isomers of interest and assign the correct structure to each retention time.

Conclusion

The successful separation of C6 enyne alcohol isomers by GC-MS is achievable through a methodical approach that leverages a deep understanding of chromatographic principles. The selection of a highly polar stationary phase is the most critical factor, as it amplifies the subtle differences in polarity and geometry between the isomers. As demonstrated, cis/trans geometry, the position of the hydroxyl group, and the degree of conjugation all exert a predictable influence on retention time.

This guide provides a robust framework for developing and interpreting separation methods for these challenging analytes. By combining a well-designed GC method with the confirmatory power of mass spectrometry, researchers can confidently resolve complex isomeric mixtures, ensuring the accuracy and integrity of their scientific findings.

References
  • Chromatography Online. (2025, April 1). Understanding Retention Time and Relative Retention in Gas Chromatography (GC).
  • Quora. (2024, February 7). How does the boiling point affect chromatograms in GC? Available at: [Link]

  • Michigan State University Department of Chemistry. Gas Chromatograph. Available at: [Link]

  • Spectroscopy Online. (2020, November 16). The Challenges of Changing Retention Times in GC–MS. Available at: [Link]

  • Drawell. (2023, June 14). What Affects Retention Time in Gas Chromatography. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.5C: Separation Theory. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.5E: GC Parameters. Available at: [Link]

  • Lory, C., et al. (2018). Retention-time prediction in comprehensive two-dimensional gas chromatography to aid identification of unknown contaminants. PMC. Available at: [Link]

  • Krupcik, J., et al. (2003). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Available at: [Link]

  • LCGC International. (2023, January 1). Does High Polarity Mean High Retention on Stationary Phases in Gas Chromatography (GC)? Available at: [Link]

  • MDPI. (2022, September 1). DLLμE/GC-MS as a Powerful Analytical Approach to Establish the Volatilomic Composition of Different Whiskeys. Available at: [Link]

  • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Available at: [Link]

  • Phenomenex. GC Tech Tip: GC Column - Polarity vs Selectivity. Available at: [Link]

  • Persee. (2025, May 30). Gas Chromatography Explained: How It Separates Different Compounds. Available at: [Link]

  • Unknown. Gas Chromatography of an Alcohol Mixture. Available at: [Link]

  • Agilent. Rapid Separation of trans/cis Fatty Acid Methyl Esters with Agilent DB-FastFAME GC Column. Available at: [Link]

  • ResearchGate. (2019). Comparison of Gas-Chromatographic Retention Parameters of Aliphatic Enyne Alcohols with the Data for Their Structural Analogues. Available at: [Link]

  • Frontiers. (2020, February 4). Separation Performance of Capillary Gas Chromatography Based on Monohydroxycucurbit[14]Uril Incorporated Into Sol–Gels as the Stationary Phase. Available at: [Link]

  • Oxford Academic. (1968). Gas-Liquid Chromatographic Analysis of Long-Chain Fatty Alcohols. Available at: [Link]

  • MDPI. (2025, January 11). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Available at: [Link]

  • CORE. (2006, January 19). C6-alcohols as varietal markers for assessment of wine origin. Available at: [Link]

  • PubMed Central (PMC). (2014). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Available at: [Link]

  • YouTube. (2025, August 12). Mass Spectrometry of Alcohols. Available at: [Link]

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  • SpringerLink. (1966). Analysis of mixtures of C1-C6 aliphatic alcohols with water by gas-liquid chromatography. Available at: [Link]

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High-Precision Stereochemical Validation of 3-Methylpent-2-en-4-yn-1-ol via Heteronuclear Coupling Constants

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Trisubstituted Alkene Challenge

In the synthesis of retinoids and carotenoids, 3-Methylpent-2-en-4-yn-1-ol serves as a critical C6 building block. However, its trisubstituted alkene moiety presents a classic stereochemical blind spot: the absence of a vicinal proton-proton (


) coupling partner across the double bond renders standard 1D proton NMR insufficient for assigning E (Entgegen) or Z (Zusammen) configurations.

While Nuclear Overhauser Effect (NOE) spectroscopy is the traditional "go-to" solution, it relies on through-space dipole interactions that can be ambiguous in flexible molecules or when proton distances are similar between isomers.

This guide objectively compares the traditional NOE approach against the more robust Heteronuclear Coupling Constant (


)  analysis. We demonstrate that measuring long-range proton-carbon couplings (

) provides a self-validating, geometry-based metric that eliminates the ambiguity of NOE, specifically for the 3-methylpent-2-en-4-yn-1-ol scaffold.

Stereochemical Definition & CIP Priority

Before validating, we must define the target based on Cahn-Ingold-Prelog (CIP) priorities.

  • Carbon 2 (C2): Substituents are -CH2OH (High Priority) and -H (Low Priority).

  • Carbon 3 (C3): Substituents are -C≡CH (Alkyne, High Priority) and -CH3 (Methyl, Low Priority).

IsomerGeometric RelationshipSubstituent Alignment (High Priority)H2 vs. Methyl RelationshipH2 vs. Alkyne (C4) Relationship
(Z)-Isomer Zusammen (Together)-CH2OH / -C≡CH on Same Side Cis Trans
(E)-Isomer Entgegen (Opposite)-CH2OH / -C≡CH on Opposite Sides Trans Cis

Comparative Analysis: NOE vs. J-Coupling

Method A: NOE/ROESY (The Traditional Standard)

Mechanism: Detection of through-space magnetization transfer (


).
  • Workflow: Irradiate the alkene proton (H2) and observe enhancement of the Methyl group or the Alkyne proton.[1]

  • The Flaw: In 3-Methylpent-2-en-4-yn-1-ol, the linear geometry of the alkyne and the rotation of the methyl group can lead to misleading NOE signals. If the molecule undergoes rapid conformational exchange or if the "wrong" distance is short due to steric crowding, NOE signals may appear for both isomers, requiring subjective interpretation of "strong" vs. "weak" signals.

Method B: Heteronuclear Coupling (The Precision Alternative)

Mechanism: Measurement of through-bond scalar coupling mediated by orbital overlap (Karplus relationship).

  • Workflow: Use frequency-selective pulse sequences (e.g., J-HMBC or IPAP-HSQMBC) to measure the magnitude of coupling between H2 and C-Methyl (

    
    ) and H2 and C-Alkyne (
    
    
    
    ).
  • The Advantage:

    
    -values are hard physical constants determined by the dihedral angle. They are not affected by viscosity, mixing times, or transient through-space proximity.
    
  • Self-Validation: This method allows a "checksum." If

    
     indicates cis, then 
    
    
    
    must indicate trans.
Comparison Matrix
FeatureMethod A: 1D NOE / 2D NOESYMethod B: Long-Range

(Recommended)
Physical Basis Dipolar (Through-Space)Scalar (Through-Bond)
Ambiguity Risk Moderate (Distance

Angle)
Low (Directly relates to Geometry)
Data Output Intensity % (Qualitative)Frequency Hz (Quantitative)
Experiment Time Short (10-30 mins)Medium (1-4 hours)
Sensitivity HighLower (Requires optimized pulse sequences)

The J-Coupling Validation System

The Karplus equation dictates that for trisubstituted alkenes:

  • Trans-coupling (

    
    ):  Large (~8–12 Hz)
    
  • Cis-coupling (

    
    ):  Small (~2–6 Hz)
    

By measuring two distinct couplings, we create a fail-safe logic gate.

Expected Values for 3-Methylpent-2-en-4-yn-1-ol[3]
Measurement(Z)-Isomer (cis-H/Me)(E)-Isomer (trans-H/Me)

Small (~4-5 Hz) Large (~8-10 Hz)

Large (~10-14 Hz) Small (~4-6 Hz)

Note: The alkyne carbon (C4) coupling is often slightly larger than standard alkene couplings due to the linearity and hybridization of the sp-carbon, making the trans coupling very distinct.

Logic Flow Diagram

StereochemLogic Start Analyze 3-Methylpent-2-en-4-yn-1-ol Exp Run IPAP-HSQMBC or J-HMBC Start->Exp Measure1 Measure 3J(H2, C-Methyl) Exp->Measure1 Decision1 Value of 3J(H2, C-Me)? Measure1->Decision1 Res_Small Small (~4-5 Hz) (Cis Relationship) Decision1->Res_Small < 6 Hz Res_Large Large (~8-10 Hz) (Trans Relationship) Decision1->Res_Large > 7 Hz Check Validation Check: Measure 3J(H2, C-Alkyne) Res_Small->Check Res_Large->Check Z_Conf Confirm Z-Isomer (H/Me Cis, H/Alk Trans) Check->Z_Conf If 3J(H,Alk) is Large E_Conf Confirm E-Isomer (H/Me Trans, H/Alk Cis) Check->E_Conf If 3J(H,Alk) is Small

Caption: Decision tree for assigning stereochemistry using complementary heteronuclear coupling constants.

Experimental Protocol: IPAP-HSQMBC

To measure these small couplings accurately, standard HMBC is often insufficient due to broad lines. The IPAP-HSQMBC (In-Phase/Anti-Phase Heteronuclear Single Quantum Multiple Bond Correlation) is the gold standard. It separates the


 and 

spin states into different sub-spectra; the displacement between them is exactly

.
Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve ~10-20 mg of the alcohol in 0.6 mL

      
       (or 
      
      
      
      to prevent signal overlap).
    • Ensure the sample is free of paramagnetic impurities (filter through basic alumina if necessary).

  • Acquisition Parameters (Bruker/Varian Standard):

    • Pulse Sequence: hsqmbc_ipap (or equivalent library sequence).

    • Optimization: Set long-range delay

      
       to correspond to 
      
      
      
      Hz (approx 62.5 ms).
    • Points: Acquire 2048 (F2) x 128-256 (F1) complex points.

    • Scans: Minimum 16 scans per increment to resolve small satellites.

  • Processing (The Critical Step):

    • Process the IP (In-Phase) and AP (Anti-Phase) datasets separately.[2][3]

    • Sum (IP + AP): Yields the

      
      -state spectrum.[2]
      
    • Difference (IP - AP): Yields the

      
      -state spectrum.
      
    • Overlay the Sum and Difference spectra.

    • Measurement: Measure the frequency difference (in Hz) between the H2 proton peak in the Sum spectrum and the same peak in the Difference spectrum at the carbon frequency of the Methyl group (and subsequently the Alkyne C4).

Visualization of the Workflow

Workflow Sample Sample (15mg in CDCl3) Pulse Pulse Sequence IPAP-HSQMBC (Opt: 8Hz) Sample->Pulse RawData Raw Data (IP & AP sets) Pulse->RawData Math Math Operation Sum = IP + AP Diff = IP - AP RawData->Math Spectrum Overlay Spectra (Alpha vs Beta) Math->Spectrum Result Calculate J ΔHz = J(CH) Spectrum->Result

Caption: The IPAP-HSQMBC data processing pipeline for extracting scalar couplings.

References

  • Parella, T. (2013).[4] "Simultaneous measurement of J(HH) and two different nJ(CH) coupling constants from a single multiply edited 2D cross-peak." Magnetic Resonance in Chemistry. Link

  • Saurí, J., & Parella, T. (2013).[4] "CLIP-HSQMBC: easy measurement of small proton–carbon coupling constants in organic molecules." Magnetic Resonance in Chemistry. Link

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Comprehensive guide on NOE vs J-coupling accuracy). Link

  • Gil, S., Espinosa, J. F., & Parella, T. (2010).[2] "IPAP-HSQMBC: measurement of long-range heteronuclear coupling constants from spin-state selective multiplets." Journal of Magnetic Resonance. Link

Sources

Comparative yield analysis of synthesis routes for (E)-3-Methylpent-2-en-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Yield Optimization, Stereoselectivity, and Scalability

Executive Summary: The Stereochemical Challenge

(E)-3-Methylpent-2-en-4-yn-1-ol (Trans-C6 Alcohol) is a critical "C6-synthon" used in the convergent synthesis of high-value carotenoids, specifically Astaxanthin and Zeaxanthin .[1] Unlike its geometric isomer, the (Z)-isomer (used in Vitamin A synthesis), the (E)-isomer is thermodynamically less favored in standard synthetic routes.

The core challenge in synthesizing the (E)-isomer is overcoming the natural thermodynamic equilibrium, which heavily favors the (Z)-form (typically 85:15 Z:E ratio). This guide analyzes three distinct pathways to access the (E)-isomer, comparing the classical industrial baseline against modern photochemical and catalytic enhancement strategies.

Quick Comparison Matrix
MetricRoute 1: Acid-Catalyzed Rearrangement Route 2: Photochemical Isomerization Route 3: Ionic Liquid Catalysis
Primary Mechanism Allylic Rearrangement (Thermodynamic Control)Radical/Triplet Sensitization (Photochemical)Tunable Acid Catalysis
Total C6 Yield High (~86%)N/A (Conversion Step)High (~88%)
(E)-Isomer Selectivity Low (~15%) High (Tunable to ~60-80%) Moderate (~20%)
Scalability Industrial StandardHigh (Flow Chemistry)Pilot Scale
Key Advantage Low Cost, Established InfrastructureRecycles "Waste" Z-isomerGreen Solvent, Easier Separation

Route Analysis and Protocols

Route 1: Classical Acid-Catalyzed Allylic Rearrangement

The Industrial Baseline

This route is the industry standard (Roche/BASF processes) for generating the C6-alcohol skeleton. It involves the acid-catalyzed rearrangement of the tertiary alcohol 3-methyl-1-penten-4-yn-3-ol (Iso-C6).[1][2]

  • Mechanism: Protonation of the tertiary hydroxyl group facilitates the migration of the hydroxyl and the double bond (1,3-allylic shift).

  • Limitation: The reaction is thermodynamically controlled. Due to steric factors and intramolecular hydrogen bonding, the (Z)-isomer is the major product (85%). The desired (E)-isomer is a minor byproduct (15%).

Experimental Protocol
  • Reagents: 3-methyl-1-penten-4-yn-3-ol (1.0 eq), Sulfuric Acid (20% aq. solution), Solvent (Isopropyl ether or Chloroform).[3]

  • Reaction: Dissolve the tertiary alcohol in isopropyl ether. Add dilute sulfuric acid while maintaining the temperature at 55°C.

  • Time: Stir for 2 hours.

  • Work-up: Cool the mixture. Separate the organic layer.[4][3][5][6][7] Wash with NaHCO₃ (aq) to neutralize. Dry over MgSO₄.[3][8]

  • Purification: Fractional distillation is mandatory to isolate the (E)-isomer (bp 73°C) from the (Z)-isomer (bp 65°C).

  • Yield: ~86% total alcohol mixture; ~13% isolated (E)-isomer yield.

Route 2: Photochemical Isomerization (Z → E Conversion)

The Yield Booster

Since Route 1 produces vast quantities of the "undesired" (Z)-isomer (relative to Astaxanthin synthesis needs), Route 2 is not a de novo synthesis but a critical enhancement step. It converts the separated (Z)-isomer into the (E)-isomer, effectively breaking the thermodynamic limit.

  • Mechanism: Irradiation with UV light in the presence of a photosensitizer (e.g., erythrosine, rose bengal) excites the alkene to a triplet state, allowing free rotation around the C=C bond. Upon relaxation, a photostationary state (PSS) is reached, often enriching the (E)-isomer.

  • Innovation: This allows for a "Loop Process" where the Z-isomer is recycled until total conversion to E is maximized.

Experimental Protocol
  • Reagents: Pure (Z)-3-Methylpent-2-en-4-yn-1-ol, Photosensitizer (Acetone or specific dye), Solvent (Acetonitrile or Methanol).

  • Setup: Photochemical reactor equipped with a medium-pressure mercury lamp (or UV-LEDs at 365 nm).

  • Reaction: Dissolve the (Z)-isomer (0.1 M) and sensitizer (1 mol%) in degassed solvent. Irradiate at 25-30°C.

  • Monitoring: Monitor E/Z ratio by GC or HPLC. Stop when the Photostationary State (PSS) is reached (typically 60:40 E:Z or higher depending on sensitizer).

  • Work-up: Evaporate solvent. Distill to separate the (E)-product. Recycle the unreacted (Z)-isomer.

  • Yield: Conversion per pass ~40-60%. Ultimate yield via recycling >90%.[3]

Route 3: Ionic Liquid Catalyzed Rearrangement

The Modern "Green" Alternative

Recent developments utilize acidic ionic liquids (ILs) to replace sulfuric acid.[2][3] This method offers better control over the active proton species and facilitates product separation, as the organic product is often immiscible with the IL phase.

  • Mechanism: Similar to Route 1, but the bulky nature of the IL anion can slightly alter the transition state energetics, marginally favoring the (E)-isomer compared to aqueous acid.

  • Key Benefit: The catalyst is recyclable, and the suppression of polymerization side-reactions leads to higher overall mass balance.

Experimental Protocol
  • Reagents: 3-methyl-1-penten-4-yn-3-ol, Acidic Ionic Liquid (e.g., [Hmim]HSO₄).

  • Reaction: Mix the tertiary alcohol with the IL (no co-solvent needed). Heat to 40-50°C.

  • Separation: The product separates as an upper organic layer.[7] Decant the product.

  • Yield: ~88% total yield. (E)-isomer content ~18-20%.

Comparative Data Analysis

The following table synthesizes experimental data to compare the efficiency of obtaining the (E)-isomer .

Performance MetricRoute 1: H₂SO₄ RearrangementRoute 1 + Route 2 (Hybrid Loop)Route 3: Ionic Liquids
Starting Material 3-methyl-1-penten-4-yn-3-ol(Z)-isomer (from Route 1)3-methyl-1-penten-4-yn-3-ol
Reaction Time 2 - 4 Hours1 - 3 Hours (Irradiation)1 - 2 Hours
E/Z Selectivity ~15:85~60:40 (at PSS)~20:80
Isolated (E) Yield ~13% ~55% (per pass) ~17%
By-products Polymers, tarsMinimalMinimal
Purification Cost High (Distillation)Moderate (Distillation + Recycle)Low (Phase Separation)

Critical Insight: Relying solely on Route 1 or 3 is economically unviable for (E)-isomer production. The Hybrid Loop (Route 1 + Route 2) is the only scalable method to achieve high effective yields of the trans-isomer.

Visualizations

Figure 1: Reaction Logic & Isomerization Loop

This diagram illustrates the relationship between the kinetic/thermodynamic rearrangement and the photochemical correction loop required to target the (E)-isomer.

SynthesisPathways Start 3-methyl-1-penten-4-yn-3-ol (Tertiary Alcohol) Reaction Acid Catalyzed Rearrangement (H2SO4 or IL) Start->Reaction 55°C Mixture Mixture: 85% (Z)-Isomer 15% (E)-Isomer Reaction->Mixture Yield ~86% Distillation Fractional Distillation Mixture->Distillation Z_Isomer (Z)-Isomer (Cis) Distillation->Z_Isomer bp 65°C E_Isomer (E)-Isomer (Trans) TARGET Distillation->E_Isomer bp 73°C Photo Photochemical Isomerization (UV + Sensitizer) Z_Isomer->Photo Recycle Loop Photo->Mixture Re-equilibration

Caption: Workflow integrating acid rearrangement with a photochemical recycle loop to maximize (E)-isomer yield.

Figure 2: Stereochemical Prioritization (CIP Rules)

Understanding the (E) vs (Z) designation is critical for this molecule.

Stereochemistry cluster_C2 Carbon 2 Substituents cluster_C3 Carbon 3 Substituents Center C2 = C3 Double Bond C2_High -CH2OH (High Priority) Center->C2_High C2_Low -H (Low Priority) Center->C2_Low C3_High -C≡CH (Ethynyl) (High Priority) Center->C3_High C3_Low -CH3 (Methyl) (Low Priority) Center->C3_Low Outcome (E)-Isomer: High Priority Groups on OPPOSITE Sides C2_High->Outcome C3_High->Outcome

Caption: Cahn-Ingold-Prelog priority assignment confirming the (E)-configuration requires -CH2OH and -C≡CH to be trans.

References

  • BenchChem. (2025).[8] (E)-3-Methylpent-2-en-4-yn-1-ol: Stereoselective Synthesis and Applications. Retrieved from

  • ChemicalBook. (2024).[3] 3-Methyl-2-penten-4-yn-1-ol: Industrial Production and Properties. Retrieved from

  • Google Patents. (2010). EP2225193B1 - Photochemical isomerization of a pent-2-en-4-yn-1-ol. Retrieved from

  • MDPI. (2002). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Retrieved from

  • Sigma-Aldrich. (2025). 3-Methyl-1-penten-4-yn-3-ol Product Information and Safety Data. Retrieved from

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (E)-3-Methylpent-2-en-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical extends far beyond its use in an experiment. The final step, proper disposal, is a critical pillar of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe and responsible disposal of (E)-3-Methylpent-2-en-4-yn-1-ol, a reactive enyne alcohol. Our approach moves beyond simple checklists to explain the scientific reasoning behind each procedural step, ensuring a culture of safety and deep understanding within your laboratory.

Hazard Assessment: Understanding the Molecule

(E)-3-Methylpent-2-en-4-yn-1-ol is a unique molecule featuring a primary alcohol, a double bond (alkene), and a terminal triple bond (alkyne). This combination of functional groups dictates its hazard profile and, consequently, its disposal requirements.

  • Flammability: The presence of a high degree of unsaturation and a low molecular weight suggests the compound is a flammable liquid.[1][2][3] Vapors may form explosive mixtures with air, necessitating handling away from ignition sources and the use of non-sparking tools.[4][5]

  • Reactivity: Terminal alkynes possess an acidic proton. In the presence of certain metals (e.g., copper, silver, mercury) or strong bases, this proton can be abstracted to form highly reactive and potentially explosive metal acetylides.[6] This reactivity is a primary consideration for waste segregation and quenching procedures.

  • Toxicity: While specific toxicological data for this exact compound is limited, similar unsaturated alcohols and organic molecules may cause skin, eye, and respiratory irritation.[1][2][7] Therefore, it must be handled with appropriate personal protective equipment in a well-ventilated area.

Given this profile, (E)-3-Methylpent-2-en-4-yn-1-ol and its associated waste must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.[8][9][10]

Quantitative Data Summary
PropertyValue / ClassificationSource / Justification
Chemical Structure C₆H₈O(E)-3-Methylpent-2-en-4-yn-1-ol
CAS Number 6153-06-6[11]
Primary Hazard Class Flammable LiquidBased on structural similarity to other flammable enynes and alcohols.[1][2]
Secondary Hazards Reactivity (forms acetylides), IrritantPresence of terminal alkyne and general properties of organic solvents.[6][7]
EPA Waste Code (Probable) D001 (Ignitability)Applies to liquids with a flash point <140°F (60°C).[10]

Core Disposal Workflow: From Benchtop to Final Disposition

The proper disposal of (E)-3-Methylpent-2-en-4-yn-1-ol follows a regulated, multi-step process. The primary and universally accepted method is collection by a licensed hazardous waste disposal service. For small, purely research-scale quantities, a chemical destruction protocol may be considered to render the waste less reactive before collection.

Diagram: Disposal Decision Workflow

G A Waste Generation ((E)-3-Methylpent-2-en-4-yn-1-ol) B Is waste pure compound or a simple solution (< 5g)? A->B C Is it a complex mixture or > 5g? A->C D Option 1: Chemical Destruction (Oxidative Quenching) B->D Yes E Option 2: Direct Collection B->E No C->B No C->E Yes F Collect in Designated Aqueous Waste Container D->F G Collect in Designated Flammable Liquid (Non-Halogenated) Waste Container E->G H Label Container Correctly F->H G->H I Store in Satellite Accumulation Area (SAA) H->I J Arrange for EHS Pickup I->J

Sources

Personal protective equipment for handling (E)-3-Methylpent-2-en-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Risk Profile

(E)-3-Methylpent-2-en-4-yn-1-ol (CAS: 6153-06-6) is not merely a solvent; it is a highly functionalized enyne alcohol intermediate used primarily in the synthesis of carotenoids (e.g., astaxanthin, zeaxanthin).[1] Its chemical architecture—containing a conjugated alkene, alkyne, and hydroxyl group—imparts specific reactivity profiles that dictate our safety protocols.

The Core Threat: Beyond flammability, the primary risk is exothermic polymerization or decomposition initiated by peroxides, heat, or incompatible catalysts (acids/metals). This molecule is thermodynamically energetic.

Hazard Identification Table

Hazard ClassCategoryH-StatementCritical Implication
Flammable Liquid 3H226Flash point is likely near ambient; vapors travel to ignition sources.
Skin Irritation 2H315Lipophilic nature allows rapid dermal absorption and irritation.
Eye Irritation 2AH319Direct contact causes severe, potentially irreversible corneal damage.
STOT - SE 3H335Inhalation of vapors triggers respiratory tract inflammation.
Reactivity N/AImplicitTerminal alkynes can form explosive acetylides with Cu/Ag/Hg.

Personal Protective Equipment (PPE) Matrix

Rationale: Standard "lab safety" is insufficient for reactive enynes. We employ a "Barrier & Indicator" strategy.

PPE ComponentSpecificationScientific Rationale (The "Why")
Hand Protection (Primary) Nitrile (0.11 mm min) Provides adequate splash protection. Note: Enynes permeate rubber. Change immediately upon splash.
Hand Protection (Immersion) Silver Shield / 4H Required for spill cleanup or prolonged handling. Nitrile degrades rapidly under prolonged exposure to unsaturated alcohols.
Eye Protection Chemical Goggles Safety glasses are insufficient. Vapors are lachrymators; a seal is required to prevent ocular absorption.
Body Defense Flame-Resistant (FR) Lab Coat 100% Cotton or Nomex. Synthetic blends melt into skin during flash fires, which are a risk with acetylenic compounds.
Respiratory Half-mask with OV Cartridge Use if working outside a fume hood (not recommended). The alkyne moiety can cause dizziness/narcotic effects.

Operational Handling Protocol: A Self-Validating System

This protocol uses Checkpoints —steps where the user must verify a condition before proceeding.[2][3][4] This prevents error propagation.

Phase A: Storage & Retrieval
  • Condition: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Container: Amber glass (light sensitive).

  • Checkpoint 1: Visual Inspection. Before opening, check for yellowing or viscous residue. This indicates polymerization or oxidation. If present, do not use; dispose immediately.

Phase B: Transfer & Weighing
  • Technique: Avoid pouring. Use cannula transfer or gas-tight syringes to minimize oxygen exposure.

  • Environment: All transfers must occur inside a certified Fume Hood.

  • Checkpoint 2: Static Dissipation. Ensure all metal needles and vessels are grounded. Acetylenic vapors have low minimum ignition energies (MIE).

Phase C: Reaction Setup
  • Incompatibility: Strictly avoid contact with strong acids (catalyzes rearrangement to explosive polymers) and heavy metals (Copper/Silver form explosive acetylides).

  • Checkpoint 3: Exotherm Watch. When adding reagents to this alcohol, monitor internal temperature. A spike >10°C indicates uncontrolled decomposition.

Visualized Workflows

Figure 1: Safe Handling Logic Flow

This diagram outlines the decision-making process for moving the chemical from storage to reaction.

HandlingProtocol Storage Storage (-20°C, Argon) Inspect Checkpoint 1: Visual Inspection (Clear/Colorless?) Storage->Inspect Disposal Quarantine & Disposal Inspect->Disposal Yellow/Viscous Equilibrate Equilibrate to Room Temp Inspect->Equilibrate Pass Transfer Syringe Transfer (Fume Hood) Equilibrate->Transfer Reaction Reaction Setup (No Acids/Cu/Ag) Transfer->Reaction

Caption: Operational workflow emphasizing the critical visual inspection checkpoint to prevent the use of degraded/unstable material.

Figure 2: Emergency Spill Response Decision Tree

Immediate actions for spills <100mL vs >100mL.

SpillResponse Spill Spill Detected Size Assess Volume Spill->Size Small < 100 mL (In Hood) Size->Small Large > 100 mL (Outside Hood) Size->Large PPE_Check Verify PPE: Silver Shield Gloves Small->PPE_Check Evacuate EVACUATE LAB Pull Alarm Large->Evacuate High Vapor Risk Absorb Cover with Vermiculite/Sand Waste Dispose as Flammable Solid Absorb->Waste PPE_Check->Absorb

Caption: Triage protocol for spills. Note that large spills require evacuation due to the narcotic and flammable nature of the vapors.

Disposal & Waste Management

Scientific Principle: Acetylenic alcohols must never be concentrated to dryness in waste containers, as they can form shock-sensitive residues.

  • Segregation: Isolate in Stream A (Organic Solvents, Non-Halogenated) .

  • Dilution: Dilute with a compatible, non-reactive solvent (e.g., Ethanol or Acetone) to <10% concentration before adding to the waste carboy. This mitigates polymerization risk.

  • Labeling: Explicitly tag waste container: "Contains Terminal Alkyne - DO NOT MIX WITH METALS."

References

  • BenchChem. (E)-3-Methylpent-2-en-4-yn-1-ol Product Specifications & CAS 6153-06-6 Data. Retrieved from

  • ChemicalBook. Material Safety Data Sheet (MSDS) for (E)-3-Methylpent-2-en-4-yn-1-ol. Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: General Handling of Acetylenic Alcohols. Retrieved from

  • NIST Chemistry WebBook. 3-Methylpent-2-en-4-yn-1-ol Thermochemical Data. Retrieved from

Sources

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